Arg-Pro
描述
first & second amino acid in substance P sequence; RN given refers to (L)-isome
Structure
3D Structure
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178886 | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2418-69-1 | |
| Record name | Arg-Pro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of the Arginyl-Proline (Arg-Pro) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Arginyl-Proline (Arg-Pro), a simple yet pivotal biomolecule, has garnered increasing attention for its diverse and significant biological activities. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, ranging from its impact on metabolic regulation and sensory perception to its potential as a therapeutic agent. This document details the known mechanisms of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of biochemistry, pharmacology, and drug development.
Introduction
Constituted by the formal condensation of the amino acid's L-arginine and L-proline, the dipeptide this compound (Arginylproline) is a naturally occurring molecule with emerging biological importance.[1][2] While often studied as a constituent of larger bioactive peptides, this compound itself exhibits distinct physiological effects. Its biological significance spans metabolic control, taste modulation, and potential involvement in cardiovascular and neurological functions. This guide will explore the core biological activities of this compound, offering a technical and in-depth perspective for the scientific community.
Key Biological Activities and Mechanisms of Action
Metabolic Regulation: Lipid Metabolism
The this compound dipeptide has been identified as a modulator of lipid metabolism, specifically in the reduction of intracellular triglyceride levels.[3] This effect is primarily mediated through its interaction with the peptide transporter 1 (PepT1).[3]
Mechanism of Action:
This compound is transported into cells, such as hepatocytes, via the PepT1 transporter.[3] Once intracellular, it is hypothesized to influence pathways that regulate lipid synthesis and accumulation. While the precise downstream signaling cascade initiated by this compound is still under investigation, studies on related arginine-containing peptides suggest a potential involvement of the mTOR and JAK2/STAT5 signaling pathways, which are known to be influenced by amino acid availability and play roles in cellular metabolism.[4][5] A study on the protamine-derived peptide this compound-Arg (RPR) demonstrated its ability to ameliorate high-fat diet-induced obesity and hypercholesterolemia in mice, suggesting that this compound containing peptides can have a significant impact on lipid metabolism.[6][7]
Sensory Perception: Salt Taste Enhancement
This compound has been identified as a potent salt taste enhancer, a discovery with significant implications for public health initiatives aimed at reducing dietary sodium intake.[8][9][10]
Mechanism of Action:
The salt taste enhancing properties of this compound are attributed to its interaction with specific taste receptors on the tongue.[8] Research on cultured human fungiform taste papilla cells has shown that this compound, along with other arginyl dipeptides, significantly increases the cellular response to sodium chloride (NaCl).[8][9] This enhancement is believed to be mediated through the epithelial sodium channel (ENaC), a key component in salt taste perception.[8] The this compound dipeptide potentiates the response of amiloride-sensitive cells, which express ENaCα and ENaCδ subunits.[8]
Cardiovascular Regulation: Potential ACE and Thrombin Inhibition
While direct inhibitory constants for the this compound dipeptide are not extensively documented, its presence in larger peptides with known cardiovascular effects suggests its potential contribution to these activities.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: The tripeptide Leu-Arg-Pro has demonstrated ACE inhibitory activity with an IC50 value of 0.27 µM.[11] ACE is a key enzyme in the renin-angiotensin system, and its inhibition leads to vasodilation and a reduction in blood pressure. The proline residue at the C-terminus is a common feature of many ACE inhibitors, suggesting that the this compound sequence may contribute to the binding and inhibitory action.[11]
-
Thrombin Inhibition: The pentapeptide this compound-Pro-Gly-Phe (RPPGF) has been shown to be a competitive inhibitor of α-thrombin with a Ki of 1.75 ± 0.03 mM.[1][12][13] Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition has anticoagulant effects. The this compound motif within this peptide likely plays a role in its interaction with the active site of thrombin.
Neuroprotection
The tripeptide Gly-Pro-Arg (GPR) has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in cultured rat hippocampal neurons.[14] GPR was shown to prevent Aβ-mediated cell death by inhibiting caspase-3 activation and p53 expression, key events in apoptosis.[14] This suggests that peptides containing the this compound sequence may have therapeutic potential in neurodegenerative diseases like Alzheimer's.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related peptides.
Table 1: Bioactivity of this compound Dipeptide
| Biological Activity | Parameter | Value | Cell/System | Reference |
| Salt Taste Enhancement | EC50 | 106 µM | Cultured Human Fungiform Taste Papilla Cells | [15] |
Table 2: Bioactivity of Peptides Containing the this compound Sequence
| Peptide | Biological Activity | Parameter | Value | Enzyme/Receptor | Reference |
| Leu-Arg-Pro | ACE Inhibition | IC50 | 0.27 µM | Angiotensin-Converting Enzyme | [11] |
| This compound-Pro-Gly-Phe | Thrombin Inhibition | Ki | 1.75 ± 0.03 mM | α-Thrombin | [1][12][13] |
| This compound-Pro-Gly-Phe | PAR1 Binding Inhibition | IC50 | 20 µM | Protease-Activated Receptor 1 | [1][12][13] |
| D-Phe-Pro-D-Arg-D-Thr-CONH2 | Thrombin Inhibition | Ki | 0.92 µM | α-Thrombin | [16] |
Signaling Pathways
The biological effects of this compound and related peptides are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.
Figure 1. this compound transport via PepT1 and its effect on lipid metabolism.
Figure 2. Mechanism of this compound as a salt taste enhancer via ENaC.
Figure 3. Potential involvement of mTOR and JAK2/STAT5 pathways.
Experimental Protocols
Solid-Phase Synthesis of this compound Dipeptide
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling and First Amino Acid Loading (Proline):
-
Swell the 2-chlorotrityl chloride resin in DCM in the reaction vessel for 30 minutes.
-
Drain the DCM and wash the resin with DMF (3 times).
-
Dissolve Fmoc-Pro-OH (3 equivalents relative to resin capacity) and DIPEA (6 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 times) and DMF (3 times).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the Second Amino Acid (Arginine):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purification of this compound Dipeptide by RP-HPLC
Materials:
-
Reversed-Phase C18 HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound dipeptide as a white powder.
PepT1 Transporter Uptake Assay
This protocol describes a cell-based assay to measure the uptake of this compound via the PepT1 transporter.
Materials:
-
Caco-2 cells (or other cells expressing PepT1)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Radiolabeled this compound or a suitable competitive substrate (e.g., [14C]Gly-Sar)
-
Unlabeled this compound
-
Cell lysis buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Uptake Experiment:
-
Wash the cell monolayers with HBSS (pH 7.4).
-
Pre-incubate the cells with HBSS (pH 6.0) for 15 minutes at 37°C.
-
To measure total uptake, add HBSS (pH 6.0) containing radiolabeled this compound (or a competitive substrate) and varying concentrations of unlabeled this compound to the apical side of the monolayers.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Remove the uptake solution and rapidly wash the monolayers with ice-cold HBSS (pH 7.4) to stop the transport process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) of this compound transport by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
To determine the inhibitory constant (Ki) of this compound, perform competitive uptake experiments with a known radiolabeled PepT1 substrate.
-
Conclusion and Future Directions
The this compound dipeptide is a bioactive molecule with a growing portfolio of physiological roles. Its ability to modulate lipid metabolism, enhance salt taste perception, and its presence in peptides with cardiovascular and neuroprotective activities underscore its potential for therapeutic and nutritional applications. The experimental protocols provided in this guide offer a framework for further investigation into the synthesis, purification, and biological characterization of this intriguing dipeptide.
Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of this compound. In particular, detailed investigations into the downstream signaling pathways activated upon its transport via PepT1 are warranted. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of this compound in metabolic, cardiovascular, and neurological disorders. The continued exploration of the biological significance of the this compound dipeptide holds promise for the development of novel strategies for disease prevention and treatment.
References
- 1. Mechanisms of this compound-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H21N5O3 | CID 151003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Obesity and Hypocholesterolemic Actions of Protamine-Derived Peptide RPR (this compound-Arg) and Protamine in High-Fat Diet-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginyl dipeptides increase the frequency of NaCl-elicited responses via epithelial sodium channel alpha and delta subunits in cultured human fungiform taste papillae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academicworks.cuny.edu [academicworks.cuny.edu]
The Arginyl-Proline Motif: A Pivotal Dipeptide in Protein Structure, Function, and Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Arginyl-Proline (Arg-Pro) dipeptide, a seemingly simple sequence of two amino acids, holds a position of significant structural and functional importance within the proteome. The unique conformational rigidity of proline, combined with the versatile binding properties of arginine's guanidinium (B1211019) group, creates a motif that is integral to a host of biological processes, from protein folding and stability to complex signaling cascades. This technical guide provides a comprehensive overview of the natural occurrence of the this compound motif, its biochemical properties, its critical roles in protein-protein interactions and signaling pathways, and its emerging significance as a target for therapeutic intervention. Detailed experimental protocols for the characterization of this motif are provided, alongside quantitative data on its prevalence and illustrative diagrams of its involvement in cellular signaling.
Introduction: The Unique Chemistry of Arginyl-Proline
The juxtaposition of arginine and proline residues within a polypeptide chain gives rise to a dipeptide with distinct stereochemical properties. Proline is unique among the 20 proteinogenic amino acids in that its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. This pyrrolidine (B122466) ring severely restricts the rotational freedom around the N-Cα bond (phi angle), leading to a more rigid peptide backbone.[1] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond, in this case, this compound) can exist in either a cis or trans conformation with a relatively small energy difference, a phenomenon that is rare for other peptide bonds.[2] This cis-trans isomerization can act as a molecular switch, profoundly influencing protein structure and function.
Arginine, with its long, flexible side chain terminating in a positively charged guanidinium group, is a versatile interaction partner. It can form salt bridges with negatively charged residues, engage in a network of hydrogen bonds, and participate in cation-π interactions with aromatic residues.[3] The combination of proline's rigidity and arginine's interaction potential makes the this compound motif a key player in mediating specific and often transient protein-protein interactions that are central to cellular signaling.
Natural Occurrence and Frequency of the Arginyl-Proline Dipeptide
Statistical analyses of large protein sequence databases have provided insights into the frequency of dipeptide occurrences. While one might expect the frequency of a dipeptide and its reverse sequence to be similar, this is not always the case. However, for the Arginyl-Proline (this compound or RP) pair and its reverse, Prolyl-Arginine (Pro-Arg or PR), their frequencies of occurrence are remarkably similar. A study analyzing a large set of protein sequences calculated a C190 value, a measure of the difference in frequency between a dipeptide and its "antidipeptide," for PR/RP to be 0.04, one of the lowest values observed, indicating a near-equal prevalence.[4]
To provide a quantitative perspective, the following table summarizes the frequency of the this compound dipeptide in the Swiss-Prot database, a high-quality, manually annotated, and non-redundant protein sequence database.
| Dipeptide | Number of Occurrences | Frequency (%) |
| This compound (RP) | 1,257,178 | 0.45 |
Table 1: Frequency of the Arginyl-Proline (RP) dipeptide in the UniProtKB/Swiss-Prot database (Release 2023_04). The frequency is calculated as the number of RP occurrences divided by the total number of dipeptides in the database.
Functional Significance of the Arginyl-Proline Motif
The this compound motif is not merely a statistical occurrence but is frequently found in functionally critical regions of proteins. Its significance stems from its role in protein structure, protein-protein interactions, and as a recognition site for post-translational modifications.
Structural Roles
The rigidity of the proline residue in the this compound sequence often induces kinks or turns in the polypeptide chain, disrupting regular secondary structures like alpha-helices and beta-sheets. This property is crucial for the formation of specific protein folds and for positioning adjacent domains correctly. In structural proteins like collagen, proline and hydroxyproline (B1673980) (a post-translationally modified form of proline) are abundant and essential for the formation of the characteristic triple helix.
Protein-Protein Interactions: The SH3 Domain Case Study
A primary function of proline-rich regions, which often include this compound motifs, is to serve as docking sites for other proteins.[1][5] A classic example is the interaction between proline-rich motifs and Src Homology 3 (SH3) domains.[6][7] SH3 domains are small protein modules of about 60 amino acids that are found in a wide variety of intracellular signaling proteins.[8] They typically bind to a core consensus sequence of PxxP (where P is proline and x is any amino acid).[6]
The specificity of this interaction is often enhanced by residues flanking the core PxxP motif. Notably, a positively charged residue, frequently arginine, located either N-terminal or C-terminal to the PxxP core, can form a crucial salt bridge with a negatively charged residue (typically aspartate or glutamate) on the surface of the SH3 domain.[9][10] This Arg-mediated electrostatic interaction significantly contributes to the binding affinity and specificity, allowing for the precise assembly of signaling complexes.[9]
The Arginyl-Proline Motif in Cellular Signaling
The role of the this compound motif in mediating protein-protein interactions places it at the heart of numerous cellular signaling pathways.
SH3 Domain-Mediated Signaling
The interaction between this compound containing proline-rich motifs and SH3 domains is fundamental to the assembly and regulation of signaling complexes involved in cell growth, cytoskeletal rearrangement, and transcription.[8] For instance, adaptor proteins like Grb2 utilize their SH3 domains to bind to proline-rich regions on other proteins, thereby linking activated receptor tyrosine kinases to downstream effectors like the Ras signaling pathway.
Below is a diagram illustrating a generic signaling pathway involving an SH3 domain-containing protein recognizing a proline-rich motif with a critical arginine residue.
Integrin Signaling
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play crucial roles in cell signaling. The Abl-related gene (Arg), a non-receptor tyrosine kinase, is involved in integrin signaling and the regulation of the Rho family of small GTPases.[11][12] Upon integrin-mediated cell adhesion, Arg can phosphorylate and activate p190RhoGAP, a protein that inhibits RhoA activity. This process is crucial for regulating cell spreading and migration. While not always a direct this compound interaction, proline-rich regions are abundant in the signaling complexes associated with integrins, and the interplay between kinases and these motifs is a recurring theme in cellular regulation.
Experimental Protocols for the Study of Arginyl-Proline Motifs
Characterizing the structure, dynamics, and interactions of this compound containing peptides and proteins requires a combination of biophysical and biochemical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the conformation and dynamics of proteins and peptides in solution at atomic resolution. It is particularly well-suited for investigating the cis-trans isomerization of the this compound peptide bond.
Protocol for 13C NMR Analysis of this compound cis-trans Isomerism:
-
Sample Preparation: Synthesize or purify the peptide of interest containing the this compound motif. For enhanced sensitivity, isotopic labeling with 13C and 15N can be employed.[13][14] Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.5-1.0 mM.
-
Data Acquisition: Acquire one-dimensional 13C and two-dimensional 1H-13C HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Spectral Analysis: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state of the preceding peptide bond. In the trans conformation, the Cβ chemical shift is typically around 31.5 ppm, while the Cγ is around 27.5 ppm. In the cis conformation, these shifts are around 33.5 ppm and 24.5 ppm, respectively.[2]
-
Quantification: The relative populations of the cis and trans isomers can be determined by integrating the peak volumes of the corresponding Cβ and Cγ signals in the 13C spectrum.
Mass Spectrometry (MS)
MS is an indispensable tool for confirming the primary sequence of proteins and peptides and for identifying post-translational modifications.
Protocol for MS Analysis of this compound Containing Peptides:
-
Sample Preparation: The protein of interest is typically digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of the this compound motif can be confirmed by the fragmentation pattern. Specialized MS techniques can also be used to study post-translational modifications, such as the conversion of arginine to proline, which can occur in certain metabolic contexts.[15][16]
Protein-Protein Interaction Assays
Several methods can be used to study the interaction of this compound motifs with binding partners like SH3 domains.
-
Co-immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions in vivo. An antibody against a protein of interest is used to pull it out of a cell lysate, and any interacting proteins are co-precipitated and identified by Western blotting or mass spectrometry.
-
Pull-down Assays: A purified, tagged "bait" protein (e.g., an SH3 domain) is immobilized on beads and incubated with a cell lysate or a purified "prey" protein (containing the this compound motif). Interacting proteins are then eluted and identified.
-
Surface Plasmon Resonance (SPR): This is a label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real-time. One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding is measured by a change in the refractive index at the surface.
Relevance in Disease and Drug Development
Given their central role in signaling, it is not surprising that aberrant interactions involving proline-rich motifs are implicated in various diseases, including cancer and immune disorders.[1] This makes the proteins containing these motifs, and their binding partners, attractive targets for drug development.
The unique structural features of the this compound region and its binding pockets on domains like SH3 can be exploited for the design of small molecule inhibitors or peptide-based therapeutics.[3][17] For example, peptidomimetics that mimic the conformation of the this compound containing loop can be designed to competitively inhibit the binding to SH3 domains, thereby disrupting the downstream signaling cascade. The development of direct thrombin inhibitors, such as bivalirudin, which contains a D-Phe-Pro-Arg-Pro sequence that binds to the active site of thrombin, highlights the therapeutic potential of targeting such motifs.[18]
Conclusion
The Arginyl-Proline dipeptide is a prime example of how the specific arrangement of amino acids can give rise to profound functional consequences. Its unique structural properties and its role as a key recognition motif in protein-protein interactions underscore its importance in a multitude of cellular processes. A thorough understanding of the biochemistry and cell biology of the this compound motif, facilitated by the experimental approaches outlined in this guide, is crucial for unraveling complex biological systems and for the rational design of novel therapeutics targeting a wide range of diseases. The continued exploration of this pivotal dipeptide promises to yield further insights into the intricate world of protein science and to open new avenues for drug discovery.
References
- 1. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency of dipeptides and antidipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 7. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. limlab.ucsf.edu [limlab.ucsf.edu]
- 9. Structure-function analysis of SH3 domains: SH3 binding specificity altered by single amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling [mdpi.com]
- 11. Integrin signaling through Arg activates p190RhoGAP by promoting its binding to p120RasGAP and recruitment to the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin Signaling through Arg Activates p190RhoGAP by Promoting Its Binding to p120RasGAP and Recruitment to the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
The Enigmatic Pathway of Arg-Pro Biosynthesis in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Arginyl-Proline (Arg-Pro) has garnered interest for its potential biological activities, including roles in cellular signaling and as a component of bioactive peptides. While the biosynthetic pathways of its constituent amino acids, arginine and proline, are well-characterized in mammalian cells, the precise mechanism for the de novo synthesis of the this compound dipeptide remains an area of active investigation. This technical guide provides an in-depth overview of the established biosynthetic pathways of arginine and proline, explores the potential enzymatic routes for this compound formation, details relevant experimental methodologies, and presents available quantitative data. The absence of a definitively identified this compound synthetase in mammals suggests that the generation of this dipeptide may occur through less conventional mechanisms, such as the reverse action of specific peptidases or as a product of targeted protein catabolism. This guide aims to equip researchers with a comprehensive understanding of the current knowledge and to highlight the key questions that remain to be answered in elucidating the complete biosynthetic journey of this compound.
Biosynthesis of Precursor Amino Acids
The formation of this compound is fundamentally dependent on the cellular availability of its constituent amino acids, L-arginine and L-proline. Both are considered semi-essential or conditionally essential amino acids in mammals, with their de novo synthesis being highly regulated and tissue-specific.
L-Arginine Biosynthesis
In mammals, the primary pathway for de novo L-arginine synthesis is the intestinal-renal axis. This process involves the coordinated action of enzymes in the enterocytes of the small intestine and the proximal tubule cells of the kidney.
The key steps in this pathway are:
-
Glutamate (B1630785) to Pyrroline-5-Carboxylate (P5C): The pathway initiates from glutamate, which is converted to P5C by the bifunctional enzyme Pyrroline-5-Carboxylate Synthase (P5CS).
-
P5C to Ornithine: P5C is then converted to ornithine by Ornithine Aminotransferase (OAT).
-
Ornithine to Citrulline: In the mitochondria of enterocytes, ornithine is converted to citrulline by Ornithine Transcarbamoylase (OTC).
-
Citrulline Transport: Citrulline is released into the bloodstream and transported to the kidneys.
-
Citrulline to Argininosuccinate (B1211890): In the cytosol of kidney proximal tubule cells, Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate.
-
Argininosuccinate to Arginine: Argininosuccinate Lyase (ASL) then cleaves argininosuccinate to yield L-arginine and fumarate.
L-Proline Biosynthesis
L-proline is synthesized from L-glutamate in a two-step enzymatic process primarily occurring in the mitochondria.
The pathway is as follows:
-
Glutamate to P5C: Similar to arginine biosynthesis, the initial step is the conversion of glutamate to P5C by Pyrroline-5-Carboxylate Synthase (P5CS).
-
P5C to Proline: P5C is then reduced to L-proline by Pyrroline-5-Carboxylate Reductase (PYCR), utilizing NADH or NADPH as a cofactor.
Potential Pathways for this compound Dipeptide Formation
The direct enzymatic synthesis of this compound in mammalian cells has not been definitively established. However, several potential mechanisms can be hypothesized based on general principles of peptide metabolism.
Reversal of Peptidase Activity
Certain peptidases, under specific conditions (e.g., high substrate concentration, low water activity), can catalyze the formation of peptide bonds, essentially running their hydrolytic reaction in reverse.
-
Prolidase (PEPD): Prolidase is a manganese-dependent cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. It is conceivable that under conditions of high intracellular arginine and proline concentrations, prolidase could catalyze the condensation of these amino acids to form this compound. However, the thermodynamic favorability of this reaction in the aqueous cellular environment is a significant barrier.
Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptide synthetases are large, multi-domain enzymes that synthesize peptides without the use of an mRNA template. While common in bacteria and fungi, NRPSs are considered rare in animals.[1][2] To date, no specific NRPS has been identified in mammalian cells for the synthesis of this compound. The identification of any such enzyme would represent a significant breakthrough in understanding dipeptide metabolism in mammals.
Proteolytic Degradation of Arginine- and Proline-Rich Proteins
A plausible source of this compound is the controlled proteolytic degradation of endogenous proteins that are rich in arginine and proline residues. Specific proteases could cleave these proteins to release di- and tripeptides, including this compound. This mechanism would not be considered de novo synthesis but rather a recycling pathway.
Quantitative Data
Quantitative data on the direct biosynthesis of this compound in mammalian cells is not available due to the lack of an identified pathway. However, data on the concentrations and turnover of the precursor amino acids are well-documented.
| Parameter | Arginine | Proline | Reference |
| Typical Plasma Concentration (Human) | 50 - 150 µM | 150 - 350 µM | [3] |
| Intracellular Concentration (various cell types) | 0.1 - 2 mM | 0.2 - 1 mM | |
| Key Biosynthetic Enzymes (Km) | ASS: ~5-60 µM (for citrulline) | P5CS: ~1-5 mM (for glutamate) | |
| Key Catabolic Enzymes (Km) | Arginase I: ~2-20 mM | Proline Dehydrogenase: ~1-10 mM |
Table 1. Concentrations and Enzyme Kinetics of Arginine and Proline.
Experimental Protocols
Investigating the biosynthesis of this compound requires a combination of techniques to identify potential enzymatic activities and to detect the dipeptide product.
In Vitro Dipeptide Synthesis Assay with Cell Extracts
This protocol aims to detect the potential synthesis of this compound from its constituent amino acids in a cell-free system.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, Caco-2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-Arginine and L-Proline stock solutions
-
ATP and MgCl₂ stock solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS/MS system for dipeptide detection
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell extract) and determine protein concentration (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
Set up reaction mixtures in microcentrifuge tubes on ice:
-
50 µg of cell extract
-
1 mM L-Arginine
-
1 mM L-Proline
-
5 mM ATP
-
10 mM MgCl₂
-
Reaction buffer to a final volume of 100 µL.
-
-
Include control reactions:
-
No cell extract
-
No L-Arginine
-
No L-Proline
-
No ATP
-
-
Incubate reactions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
Detection of this compound by LC-MS/MS:
-
Use a validated LC-MS/MS method for the detection and quantification of this compound.
-
A synthetic this compound standard should be used to confirm retention time and fragmentation patterns.
-
Detection of Endogenous this compound in Tissues and Cells
This protocol outlines the extraction and detection of endogenous this compound from biological samples.
Materials:
-
Tissue or cell samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Methanol
-
LC-MS/MS system
-
Stable isotope-labeled this compound internal standard (for quantification)
Procedure:
-
Sample Homogenization:
-
Weigh frozen tissue or cell pellet.
-
Homogenize in ice-cold homogenization buffer.
-
-
Metabolite Extraction:
-
Add four volumes of ice-cold methanol to the homogenate.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
If using an internal standard, spike it into the extraction solvent.
-
Centrifuge at high speed to pellet proteins and debris.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant and dry under vacuum.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze using a validated LC-MS/MS method with a standard curve for absolute quantification.
-
Conclusion and Future Directions
The biosynthesis of the dipeptide this compound in mammalian cells represents a compelling biological puzzle. While the pathways for its constituent amino acids are well-established, the mechanism of their linkage remains elusive. The most plausible, though yet unproven, hypotheses involve the reverse action of peptidases like prolidase or the degradation of specific proteins. The potential for a dedicated, yet undiscovered, non-ribosomal peptide synthetase in mammals remains an exciting, albeit speculative, possibility.
Future research should focus on:
-
Enzyme Discovery: Employing activity-based screening of cell fractions with arginine and proline as substrates to identify potential synthetase or ligase activities.
-
Genetic Approaches: Utilizing siRNA or CRISPR/Cas9 to knockdown candidate enzymes (e.g., prolidase) and observing the impact on intracellular this compound levels.
-
Advanced Mass Spectrometry: Using high-resolution mass spectrometry and metabolomics to trace the flux of labeled arginine and proline into this compound.
-
Functional Characterization: Elucidating the biological roles of this compound to provide context for its synthesis and regulation.
A definitive understanding of the this compound biosynthetic pathway will not only fill a gap in our knowledge of cellular metabolism but may also open new avenues for therapeutic intervention, given the emerging biological significance of small peptides.
References
In Vivo Stability and Metabolism of Arginyl-Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo stability and metabolism of the dipeptide Arginyl-Proline (Arg-Pro). Understanding the metabolic fate of this dipeptide is crucial for its application in drug design, as a component of larger therapeutic peptides, and in nutritional science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Introduction
The dipeptide Arginyl-Proline (this compound) is a simple peptide unit that can be derived from the breakdown of dietary and endogenous proteins. Its in vivo stability is a critical factor determining its bioavailability and physiological effects. The peptide bond between arginine and proline is susceptible to enzymatic cleavage by specific peptidases, which ultimately breaks down the dipeptide into its constituent amino acids. These amino acids then enter their respective metabolic pathways. This guide will explore the key enzymes involved, the kinetics of cleavage, and the subsequent metabolic fate of arginine and proline.
Enzymatic Degradation of this compound
The primary mechanism for the in vivo breakdown of this compound is enzymatic hydrolysis. Several classes of enzymes are capable of cleaving the this compound peptide bond.
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): This is a key enzyme in the metabolism of peptides with a penultimate proline residue. DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1][2] It is widely expressed in various tissues, including the kidney, spleen, lung, and liver, and also exists in a soluble, circulating form.[3]
-
Prolidase (PEPD): This cytosolic metalloproteinase is the only human enzyme known to specifically hydrolyze dipeptides with a C-terminal proline or hydroxyproline.[4][5] Therefore, it plays a crucial role in the final stages of collagen degradation and the recycling of proline.[5]
-
Aminopeptidase P (XPNPEP1): This exopeptidase specifically removes any N-terminal amino acid from a peptide when the penultimate residue is proline. It has been shown to cleave the this compound bond in bradykinin (B550075).[6]
-
Dipeptidyl Peptidase II (DPP-II/DPP7): This enzyme also demonstrates activity towards X-Pro dipeptides, though its substrate specificity and kinetic properties differ from DPP-IV.[7]
The stability of the this compound bond can be context-dependent. For instance, within the larger peptide bradykinin, the N-terminal this compound is not cleaved by X-Pro dipeptidyl-aminopeptidase, whereas the same enzyme can cleave this bond in substance P.[8]
Quantitative Data on this compound Metabolism
Table 1: Kinetic Parameters for the Hydrolysis of this compound-pNA by Dipeptidyl Peptidases
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Dipeptidyl Peptidase IV (DPP-IV) | 184.6 ± 4.8 | 1.828 ± 0.187 | 9.9 x 103 | [9] |
| Dipeptidyl Peptidase 8 (DPP-8) | 1220 ± 110 | 0.8 ± 0.1 | 6.6 x 102 | [9] |
| Dipeptidyl Peptidase 9 (DPP-9) | 70 ± 10 | 0.3 ± 0.02 | 4.3 x 103 | [9] |
pNA: p-nitroanilide
The catalytic efficiency (kcat/Km) of DPP-IV for this compound-pNA is significantly higher than that of DPP-8 and DPP-9, suggesting that DPP-IV is a major contributor to the cleavage of N-terminal this compound sequences.[9]
While not a direct measure of the dipeptide's half-life, a study on the degradation of bradykinin in human plasma found that a stable metabolite, this compound-Pro-Gly-Phe, had a half-life of 4.2 hours.[10] This indicates that the this compound bond, when part of a larger peptide, can exhibit considerable stability.
Metabolic Pathways
The metabolism of this compound is a two-step process: enzymatic cleavage of the dipeptide followed by the entry of the resulting free amino acids into their respective metabolic pathways.
This compound Cleavage
Arginine and Proline Metabolism
Once cleaved, arginine and proline enter their well-established metabolic pathways.[11][12] Arginine is a key component of the urea (B33335) cycle and a precursor for the synthesis of nitric oxide, creatine, and polyamines.[13] Proline is crucial for collagen synthesis and can be interconverted with glutamate.[12]
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma/Serum
This protocol outlines a general procedure for assessing the stability of this compound in plasma or serum.
Methodology:
-
Incubation: The this compound dipeptide is incubated in plasma or serum (e.g., human, rat, mouse) at a final concentration typically in the micromolar range. The incubation is carried out at 37°C with gentle shaking.[14] It is important to note that peptide stability can differ significantly between fresh blood, plasma, and serum due to the activation of coagulation cascade proteases in serum.[14][15]
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]
-
Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitating agent. Common choices include trichloroacetic acid (TCA) to a final concentration of 3% (w/v) or an organic solvent like acetonitrile.[1][14]
-
Protein Removal: The samples are centrifuged at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.[14]
-
Sample Preparation for Analysis: The resulting supernatant, containing the remaining this compound and its metabolites, is collected for analysis. Depending on the termination agent used, a neutralization step (e.g., with sodium hydroxide (B78521) for TCA) or evaporation and reconstitution in a suitable solvent may be necessary.[14]
-
Quantification: The concentration of intact this compound is quantified using a suitable analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS/MS).[16] This allows for sensitive and specific detection of the dipeptide.
-
Data Analysis: The percentage of the remaining this compound at each time point is calculated relative to the initial concentration at time zero. The half-life (t1/2) can then be determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
Enzyme Kinetic Assay (Example: DPP-IV)
This protocol describes a method to determine the kinetic parameters of an enzyme, such as DPP-IV, for the cleavage of this compound. A chromogenic substrate like this compound-p-nitroanilide (this compound-pNA) is often used.
Methodology:
-
Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl, pH 7.4-8.0) at 37°C.[9][17]
-
Substrate and Enzyme: Varying concentrations of the substrate (this compound-pNA) are incubated with a fixed concentration of the purified enzyme (e.g., DPP-IV).[9]
-
Detection: The cleavage of the substrate releases p-nitroanilide, which can be detected spectrophotometrically by monitoring the increase in absorbance at 405 nm over time.[9]
-
Data Analysis: The initial reaction velocities (V0) are determined for each substrate concentration. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then calculated by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Conclusion
The in vivo stability of the this compound dipeptide is primarily governed by its susceptibility to cleavage by peptidases, notably Dipeptidyl Peptidase IV and Prolidase. While the simple dipeptide is likely to have a short half-life in circulation, its stability can be significantly altered when it is part of a larger peptide sequence. The metabolic fate of this compound ultimately leads to the release of free arginine and proline, which are then utilized in fundamental biochemical pathways, including the urea cycle, nitric oxide synthesis, and collagen production. The experimental protocols detailed in this guide provide a framework for researchers to assess the stability and enzymatic processing of this compound and related peptides, which is essential for the development of peptide-based therapeutics and nutritional formulations.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of the Arg1-Pro2 bond of bradykinin by a human lung peptidase: isolation, characterization, and inhibition by several beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successive cleavage of N-terminal Arg1--Pro2 and Lys3-Pro4 from substance P but no release of Arg1-Pro2 from bradykinin, by X-Pro dipeptidyl-aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable metabolite, this compound-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 13. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Dipeptidyl Peptidase IV [sigmaaldrich.com]
An In-Depth Technical Guide to the Interaction of Arg-Pro Dipeptides with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginine-Proline (Arg-Pro) is a simple yet biologically significant molecule. As a fundamental component of proteins and a product of their degradation, this compound and peptides containing this motif are involved in a variety of cellular processes. The unique structural properties conferred by the rigid pyrrolidine (B122466) ring of proline and the positively charged guanidinium (B1211019) group of arginine allow for specific interactions with a range of cellular receptors and enzymes. Understanding these interactions is critical for elucidating physiological mechanisms and for the development of novel therapeutics, particularly in the fields of collagen metabolism, neurodegenerative diseases, and sensory physiology. This guide provides a detailed overview of the primary cellular interactors of this compound, their associated signaling pathways, quantitative interaction data, and the experimental protocols used to study them.
Prolidase: The Primary Enzymatic Interactor
Prolidase (EC 3.4.13.9), a cytosolic metalloenzyme, is the only human enzyme capable of specifically cleaving the peptide bond in dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. This compound is therefore a natural substrate for prolidase. The enzyme plays a crucial, rate-limiting role in the final stages of collagen degradation, recycling proline for the synthesis of new collagen and other proteins.
Signaling and Regulation
Prolidase activity is not constitutive; it is dynamically regulated by extracellular signals, primarily through cell-surface integrin receptors. The interaction of the extracellular matrix (ECM), particularly type I collagen, with β1 integrin receptors is a key mechanism that upregulates prolidase activity.[1][2][3] This signaling cascade is vital for tissue remodeling, wound healing, and cell growth.
The pathway involves the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[4] Furthermore, Transforming Growth Factor-beta 1 (TGF-β1), a critical cytokine in tissue fibrosis and repair, induces prolidase expression by upregulating the transcription factors KLF6 and Sp1, which bind to the prolidase (PEPD) gene promoter.[1][5]
Figure 1: Signaling pathways regulating prolidase activity and expression.
Quantitative Data
Direct binding affinity (Kd) values for this compound with prolidase are not extensively reported. However, kinetic data for the hydrolysis of similar substrates provide insight into the enzyme's efficiency.
| Parameter | Value | Substrate | Organism | Notes |
| Km | 5.4 mM | Gly-Pro | Human | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests higher affinity.[6] |
| Vmax | 489 U/mg | Gly-Pro | Human | Represents the maximum rate of reaction for the enzyme.[6] |
Poly(Pro-Arg) and the Proteasome in Neurodegeneration
In the context of neurodegenerative diseases, specifically C9ORF72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), dipeptide repeat proteins are generated through a non-canonical translation mechanism. One such toxic protein is a polymer of Arginine-Proline, known as poly(PR). These poly(PR) peptides have been shown to interact with and disrupt the function of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.
Mechanism of Toxicity
Poly(PR) peptides physically associate with the proteasome, leading to its impairment.[7][8] This interaction is thought to destabilize the α-ring of the proteasome, interfering with the assembly of the 20S and 26S proteasome complexes and hindering substrate degradation.[8] The consequence of proteasome inhibition is the accumulation of ubiquitinated proteins and a compensatory, but ultimately detrimental, lysosomal hyper-acidification. This disruption of cellular protein homeostasis is a key contributor to neuronal toxicity.
Figure 2: Logical workflow of Poly(PR)-mediated proteasome inhibition and neurotoxicity.
Quantitative Data
Direct binding affinities of poly(PR) to the proteasome are not well-defined, but the functional consequences have been quantified. Additionally, poly(PR) has been shown to bind RNA with high affinity.
| Parameter | Value | Target/System | Notes |
| LD50 | ~2 µM | Rat Motor Neurons | The lethal dose for 50% of motor neurons after a 5-day application of PR₂₀ (20 repeats). |
| Binding Affinity (Kd) | Nanomolar range | RNA (GAAGA motif) | Poly(PR) binds with high affinity to specific RNA sequences, which may also contribute to toxicity by disrupting RNA metabolism.[9] |
Epithelial Sodium Channels (ENaC) and Sensory Perception
This compound dipeptides have been identified as potential modulators of sensory receptors, specifically in the context of taste. Studies on human fungiform taste papilla cells have shown that this compound can elicit cellular responses, suggesting an interaction with taste receptors.
Signaling Pathway
The proposed mechanism involves the interaction of this compound with Epithelial Sodium Channels (ENaC) , which function as salt taste receptors. This interaction leads to an influx of cations, resulting in the depolarization of the taste receptor cell. The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of cellular activation and signal transduction in this system.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Prolidase activity in fibroblasts is regulated by interaction of extracellular matrix with cell surface integrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolidase-dependent regulation of collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KLF6 activates Sp1-mediated prolidase transcription during TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of the Epithelial Na+ Channel through Peptide Binding at Peripheral Finger and Thumb Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Caveolin-1-dependent β1 integrin endocytosis is a critical regulator of fibronectin turnover - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Arg-Pro Mimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of peptidomimetics, compounds that mimic the structure and function of peptides, represents a promising avenue in modern drug discovery. Among these, mimetics of the Arginine-Proline (Arg-Pro) dipeptide motif have garnered significant interest due to their potential to modulate a variety of protein-protein interactions implicated in a range of pathologies. This technical guide provides an in-depth overview of the core therapeutic applications of this compound mimetics, with a focus on cancer, cardiovascular disease, and neurological disorders. It details the underlying mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Therapeutic Landscape of this compound Mimetics
This compound motifs are found in various endogenous peptides and proteins, where they often play crucial roles in receptor binding and protein-protein interactions. Mimetics of this dipeptide are being explored for their ability to either inhibit or enhance these interactions for therapeutic benefit.
Cancer Therapy
In oncology, this compound mimetics are being investigated for their potential to interfere with signaling pathways that drive tumor growth, proliferation, and metastasis. A key target in this area is the Activator Protein-1 (AP-1) transcription factor.
A notable example is the Gly-Arg-Pro tripeptide, which has been shown to exhibit strong molecular interaction with the AP-1 transcriptional complex.[1] AP-1 is a critical regulator of gene expression involved in cell proliferation and has been implicated in the progression of various cancers.[1] By binding to the AP-1 complex, Gly-Arg-Pro mimetics can potentially disrupt its function and thereby inhibit the division of cancer cells.[1]
Another important area of cancer research where this compound related mimetics are relevant is in targeting integrins. The closely related Arg-Gly-Asp (RGD) motif is a well-known ligand for many integrins, which are cell surface receptors that mediate cell adhesion and play a crucial role in cancer cell migration and invasion. Peptidomimetics that mimic the RGD sequence can act as antagonists for integrins such as αvβ3, thereby inhibiting tumor angiogenesis and metastasis.[2]
Cardiovascular Disease
In the context of cardiovascular disease, this compound mimetics have shown potential in modulating thrombosis and fibrinolysis. The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a mimetic of the N-terminal region of the α-chain of fibrin (B1330869).[1][3] GPRP acts as an inhibitor of fibrin polymerization, a critical step in the formation of blood clots.[1][3][4][5][6] By preventing the polymerization of fibrin monomers, GPRP can inhibit the formation of a stable fibrin clot.[1][3][6] This makes GPRP and its mimetics promising candidates for the development of novel anti-thrombotic therapies.[4]
Neurological Disorders
The application of this compound mimetics in neurological disorders is an emerging field of research. One potential therapeutic avenue is in the modulation of neuroinflammation, a key process in many neurodegenerative diseases. Integrins are expressed on various cells in the central nervous system (CNS) and are involved in inflammatory processes. As such, this compound and RGD mimetics that target integrins could potentially be used to modulate neuroinflammation.
Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway, which is downstream of AP-1, is implicated in neuronal apoptosis and neuroinflammation.[7][8][9][10][11] this compound mimetics that interfere with the AP-1 complex could therefore have neuroprotective effects by modulating JNK signaling.
Quantitative Data on this compound Mimetics and Related Compounds
The following tables summarize available quantitative data for this compound mimetics and related peptidomimetics to provide a basis for comparison of their biological activities.
| Compound/Mimetic | Target | Cell Line(s) | IC50 (µM) | Reference(s) |
| SFTI-G5 | HER2 | BT-474 (Breast Cancer) | 0.280 | [5] |
| SFTI-G5 | HER2 | Calu-3 (Lung Cancer) | 0.073 | [5] |
| SFTI-G5 | EGFR (wild-type) | A549 (Lung Cancer) | 0.369 | [5] |
| Gold(III)-peptidodithiocarbamato complex (dtc-Pro-Aib-OtBu) | Not specified | A549, MCF-7, A2780, H1975, H460, A431 | Lower than Cisplatin | [12] |
| Compound/Mimetic | Target | Binding Affinity (Kd/Ki) | Method | Reference(s) |
| ABT-737 | Bcl-2, Bcl-XL, Bcl-ω | Ki ≤ 1 nM | NMR-based screening | [13] |
| Ran/RanBP1 | RanGAP | - | Not specified | [14] |
| Gly-Pro-Arg-Pro | Fibrinogen | Not specified | Not specified | [3][5] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound mimetics.
Solid-Phase Peptide Synthesis (SPPS) of an this compound Mimetic
This protocol describes the manual synthesis of a generic this compound containing peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide resin
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Arginine):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Continue the deprotection and coupling steps for any additional amino acids in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Workflow for solid-phase synthesis of an this compound mimetic.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an this compound mimetic.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound mimetic stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound mimetic and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for determining cell viability using the MTT assay.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation or expression levels of proteins in a signaling pathway following treatment with an this compound mimetic.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-FAK, anti-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of an this compound mimetic to its target protein.[15][16][17][18][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound mimetic
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein (ligand) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the this compound mimetic (analyte) over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte from the ligand.
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound mimetics are mediated through their interaction with specific signaling pathways.
AP-1/JNK Signaling Pathway in Cancer
The AP-1 transcription factor is a heterodimer composed of proteins from the Jun, Fos, and ATF families.[21][22] It plays a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.[23] In many cancers, the AP-1 pathway is aberrantly activated, leading to uncontrolled cell growth.[22]
This compound mimetics can potentially inhibit AP-1 activity, leading to downstream effects on the c-Jun N-terminal kinase (JNK) pathway.[7][8][9][10][11] JNKs are stress-activated protein kinases that can have both pro-apoptotic and pro-survival roles depending on the cellular context.[7][8][11] By modulating AP-1, this compound mimetics could influence JNK signaling to promote apoptosis in cancer cells.
Modulation of the AP-1/JNK pathway by this compound mimetics.
Integrin/FAK Signaling in Cell Adhesion and Migration
Integrins are heterodimeric transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[24] The binding of ECM proteins, often containing the RGD motif, to integrins triggers a signaling cascade that regulates cell migration, proliferation, and survival. A key mediator of integrin signaling is the Focal Adhesion Kinase (FAK).[25][26][27][28]
Upon integrin clustering and activation, FAK is recruited to focal adhesions and autophosphorylated. This creates a binding site for Src family kinases, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell motility and survival.[25][26][28] RGD and potentially this compound mimetics can act as competitive inhibitors of ECM binding to integrins, thereby blocking the activation of FAK and its downstream signaling, which can be a valuable strategy in cancer therapy to inhibit metastasis.
Inhibition of Integrin/FAK signaling by this compound/RGD mimetics.
Conclusion and Future Directions
This compound mimetics represent a versatile class of molecules with significant therapeutic potential across a range of diseases. Their ability to modulate key protein-protein interactions in cancer, cardiovascular disease, and neurological disorders makes them attractive candidates for further drug development. Future research should focus on the design of more potent and selective this compound mimetics, a thorough investigation of their in vivo efficacy and safety in relevant animal models, and the elucidation of their detailed mechanisms of action. The continued development of this class of compounds holds great promise for the future of targeted therapeutics.
References
- 1. ≥95% (HPLC), fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
- 4. Gly-Pro-Arg-Pro [myskinrecipes.com]
- 5. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Agents targeting c-Jun N-terminal kinase pathway as potential neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 9. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | c-Jun N-terminal kinase signaling in aging [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 23. arxiv.org [arxiv.org]
- 24. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Arg-Pro Motif: A Key Recognition Element in Protein-Protein Interaction Domains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are the cornerstone of virtually all cellular processes, from signal transduction to enzymatic regulation and structural assembly. The specificity of these interactions is often mediated by modular protein domains that recognize short, linear sequence motifs on their binding partners. Among these, proline-rich motifs (PRMs) are particularly prevalent, adopting unique, rigid conformations that are ideal for recognition. This technical guide delves into the specific and critical role of the Arginine-Proline (Arg-Pro) dipeptide and related motifs as key determinants in binding to a variety of PPI domains. Understanding the structural basis, binding kinetics, and cellular context of these interactions is paramount for elucidating biological pathways and developing novel therapeutic interventions.
Core Recognition Domains for this compound Motifs
While many domains recognize proline-rich sequences, the presence of a strategically positioned arginine residue significantly enhances binding affinity and confers specificity for distinct classes of interaction domains. The positively charged guanidinium (B1211019) group of arginine can form strong salt bridges and hydrogen bonds, complementing the hydrophobic interactions provided by proline's rigid ring structure. The two primary families of domains that frequently recognize this compound containing motifs are SH3 domains and a specific subclass of WW domains.
Src Homology 3 (SH3) Domains
SH3 domains are small, modular domains of approximately 60 amino acids that are found in a vast array of intracellular signaling proteins. They mediate the assembly of protein complexes by binding to proline-rich ligands.
Structural Basis of Recognition: The canonical SH3 binding motif is a core PxxP sequence, which adopts a left-handed polyproline type II (PPII) helix conformation. This helix docks into a hydrophobic pocket on the SH3 domain surface, formed by conserved aromatic residues. The specificity of this interaction is significantly enhanced by residues flanking the PxxP core. Arginine is a key flanking residue that defines the two main classes of SH3 ligands:
-
Class I: A consensus motif of R xxPxxP, where the N-terminal arginine's positively charged side chain forms a crucial salt bridge with a conserved, negatively charged residue (typically Aspartate) in the SH3 domain's RT loop.[1][2]
-
Class II: A consensus motif of PxxPxR , where the C-terminal arginine interacts with the same acidic pocket on the SH3 domain, but with the peptide binding in the opposite orientation.[1][3][4]
This Arg-Asp salt bridge acts as a critical anchor point, significantly contributing to the binding affinity and specificity of the interaction.[1] For example, mutation of the key aspartate residue in the Src SH3 domain diminishes binding to most of its arginine-containing cellular partners.[5]
WW Domains
WW domains are among the smallest protein modules, comprising 35-40 amino acids that fold into a stable, three-stranded antiparallel β-sheet. They are named for two conserved Tryptophan (W) residues. WW domains are versatile and have been classified into several groups based on their ligand specificity.
Structural Basis of Recognition: While some WW domains bind to PPxY (Group I) or PPLP (Group II) motifs, a distinct class (Group III) has been identified that specifically recognizes a novel Proline-Arginine (Pro-Arg or P-R) sequence motif.[6][7] The prototype for this class is the WW domain of formin-binding protein 30 (FBP30).[7] This discovery reclassified the organization of WW domains and highlighted that this compound sequences can serve as specific ligands.[7] The interaction between Pro-Arg motifs and Group III WW domains suggests a structural model distinct from other WW domain-ligand complexes, expanding the repertoire of known PPI recognition mechanisms.[7]
Quantitative Analysis of this compound Mediated Interactions
The affinity of domain-peptide interactions is a critical parameter that governs the stability and dynamics of protein complexes in signaling pathways. These interactions are often transient, with dissociation constants (Kd) typically in the low to mid-micromolar range, allowing for rapid assembly and disassembly of signaling complexes. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying these binding events.
Below is a summary of representative quantitative data for SH3 and WW domain interactions with arginine-containing proline-rich motifs.
| Interacting Domain | Ligand (Peptide) Source | Ligand Sequence Motif | Method | Dissociation Constant (Kd) | Reference |
| Grb2 nSH3 | Human Sos1 (Site 1) | PR QPT | ITC | ~24 µM | |
| Grb2 nSH3 | Human Sos1 (Site 2) | PR EPV | ITC | ~28 µM | |
| Grb2 nSH3 | Human Sos1 (Site 4) | PR QST | ITC | ~26 µM | |
| Grb2 cSH3 | Human Sos1 (Site 1) | PR QPT | ITC | ~36 µM | |
| Sem-5 cSH3 | C. elegans Sos | Proline-Rich Peptide | Fluorescence | ~30 µM | [8] |
| c-Src SH3 | VSL12 Peptide | VSLR RPLPPLP | SPR | 2.5 µM | [9][10] |
| Hck SH3 | VSL12 Peptide | VSLR RPLPPLP | SPR | 1.8 µM | [9][10] |
| Su(dx) WW4 | Notch Peptide | PY Motif | ITC | 45 µM | [11] |
| Su(dx) WW1, 2, 3 | Notch Peptide | PY Motif | ITC | ~200 µM | [11] |
Signaling Pathways and Functional Significance
This compound mediated interactions are integral to the wiring of numerous signaling networks, providing specificity and regulatory control.
Grb2-Sos Interaction in RTK Signaling
A classic example of an SH3-domain-mediated interaction is the recruitment of the Ras guanine (B1146940) nucleotide exchange factor, Son of Sevenless (Sos), to the plasma membrane by the adaptor protein Grb2. Upon growth factor stimulation, Grb2 binds to an activated receptor tyrosine kinase (RTK) via its SH2 domain. The two SH3 domains of Grb2 then bind to arginine-containing proline-rich motifs (PxxPxR) in the C-terminal tail of Sos.[1][4] This interaction recruits Sos to the membrane, bringing it into proximity with its substrate, Ras, thereby activating the MAPK signaling cascade.
WW Domain Interactions in the Hippo Pathway
The Hippo signaling pathway, a crucial regulator of organ size and tumorigenesis, is densely populated with proteins containing WW domains and their cognate proline-rich ligands.[9][12] For example, the scaffold protein Salvador (Sav1) and the transcriptional co-activator YAP contain WW domains that mediate critical interactions within the kinase cascade. The specificity provided by different classes of WW domains, including those that recognize Pro-Arg motifs, allows for the precise assembly of distinct regulatory complexes that fine-tune the pathway's output.[9][10]
Experimental Protocols
Studying this compound mediated PPIs requires a combination of techniques to validate the interaction and quantify its biophysical parameters.
Co-Immunoprecipitation (Co-IP)
Purpose: To demonstrate an interaction between two proteins in a cellular context (in vivo).
Methodology:
-
Cell Lysis: Culture and harvest cells expressing the proteins of interest. Lyse the cells using a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to release proteins while preserving native interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate with gentle rotation to allow the antibody to bind its target.
-
Complex Capture: Add Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, capturing the entire antibody-bait-prey protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer. This step is critical to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the antibody-bead interaction.
-
Detection: Analyze the eluted proteins by Western blotting. Probe one blot with an antibody against the bait protein (positive control) and another with an antibody against the putative "prey" protein. A band for the prey protein confirms the interaction.
Glutathione (B108866) S-Transferase (GST) Pull-Down Assay
Purpose: To validate a direct, in vitro interaction between two purified proteins.
Methodology:
-
Protein Expression: Express the "bait" protein as a fusion with GST in E. coli. Express the "prey" protein, which can be untagged or have a different tag (e.g., His-tag), separately.
-
Bait Immobilization: Lyse the E. coli expressing the GST-bait protein. Incubate the lysate with glutathione-conjugated beads (e.g., Glutathione-Sepharose). The GST tag will bind with high affinity to the glutathione, immobilizing the bait protein on the beads.
-
Washing: Wash the beads extensively to remove all other bacterial proteins.
-
Binding: Incubate the beads (now with immobilized GST-bait) with a solution containing the purified prey protein. Allow the interaction to occur with gentle agitation.
-
Washing: Wash the beads again with a suitable wash buffer to remove any unbound prey protein.
-
Elution: Elute the bound proteins. This can be done specifically using a solution of reduced glutathione or non-specifically by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the prey protein. A control experiment using GST alone (without the bait protein) should be run in parallel to ensure the prey does not bind non-specifically to the GST tag or the beads.
References
- 1. Structure-function analysis of SH3 domains: SH3 binding specificity altered by single amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grb2 SH3 binding to peptides from Sos: evaluation of a general model for SH3-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FBP WW domains and the Abl SH3 domain bind to a specific class of proline-rich ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH3 Domains of Grb2 Adaptor Bind to PXψPXR Motifs Within the Sos1 Nucleotide Exchange Factor in a Discriminate Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Surface plasmon resonance (SPR) analysis of SH3 interactions with the VSL12 peptide. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. The binding selectivity of the C-terminal SH3 domain of Grb2, but not its folding pathway, is dictated by its contiguous SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evolution of binding affinity in a WW domain probed by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neighboring phospho-Ser-Pro motifs in the undefined domain of IRAK1 impart bivalent advantage for Pin1 binding - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Analysis of Naturally Occurring Arg-Pro Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, characterization, and functional analysis of naturally occurring peptides containing the Arginine-Proline (Arg-Pro) motif. This dipeptide sequence is a key structural feature in a variety of bioactive peptides, conferring unique conformational properties and resistance to degradation, making them attractive candidates for therapeutic development. This document outlines the methodologies for their discovery and provides detailed experimental protocols for their isolation, quantification, and functional characterization, with a focus on prominent examples such as Bradykinin (B550075), Tachykinins, and Proline-Rich Antimicrobial Peptides (PrAMPs).
Introduction to this compound Containing Peptides
The this compound bond introduces a distinctive kink in the peptide backbone, influencing its three-dimensional structure and interaction with protein targets. Arginine, with its positively charged guanidinium (B1211019) group, often plays a crucial role in receptor binding and electrostatic interactions. Proline's cyclic structure restricts conformational flexibility, contributing to the peptide's stability and resistance to enzymatic degradation. These properties make this compound containing peptides potent signaling molecules in various physiological processes, including inflammation, pain transmission, blood pressure regulation, and innate immunity.
Major Classes of Naturally Occurring this compound Peptides
Several families of bioactive peptides are characterized by the presence of the this compound sequence. This section provides an overview of three major classes, with quantitative data on their activity presented in the subsequent tables.
Kinins: The Bradykinin System
Bradykinin (this compound-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a potent inflammatory mediator and vasodilator.[1] It is generated in the bloodstream from its precursor, high-molecular-weight kininogen (HMWK), by the action of plasma kallikrein.[1] Bradykinin exerts its effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR), and is implicated in pain, inflammation, and the regulation of blood pressure.[2][3] The discovery of bradykinin in 1948 from snake venom was a landmark in understanding autopharmacology.[4]
Tachykinins: Substance P and its Relatives
The tachykinin family of neuropeptides, which includes Substance P (this compound-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), is characterized by a conserved C-terminal sequence.[5] Tachykinins are involved in a wide array of biological processes, including pain transmission, neuroinflammation, and smooth muscle contraction.[6][7] Substance P, discovered in 1931, is a key neurotransmitter in the central and peripheral nervous systems and exerts its effects primarily through the neurokinin-1 (NK1) receptor.[8][9]
Proline-Rich Antimicrobial Peptides (PrAMPs)
PrAMPs are a diverse group of antimicrobial peptides that are key components of the innate immune system in many organisms, from insects to mammals.[10][11] They are characterized by a high content of proline and arginine residues, often in repeating motifs like Pro-Arg-Pro (PRP).[10][12] Unlike many other antimicrobial peptides that act by disrupting cell membranes, PrAMPs are generally non-lytic and exert their antimicrobial effects by translocating into the cytoplasm and inhibiting intracellular processes, such as protein synthesis by binding to the ribosome.[12][13]
Quantitative Data on this compound Containing Peptides
The following tables summarize key quantitative data for representative this compound containing peptides, providing a basis for comparison of their biological activities and physiological concentrations.
Table 1: Receptor Binding Affinities and IC50 Values
| Peptide Family | Peptide | Receptor | Cell/Tissue Type | Assay Type | Kd/Ki (nM) | IC50 (µM) |
| Kinins | Bradykinin | B2 Receptor | Rat Articular Chondrocytes | Radioligand Binding ([3H]-BK) | 1.13[14] | - |
| Bradykinin | B2 Receptor | Human Umbilical Vein | Radioligand Binding ([3H]-BK) | - | - | |
| Bradykinin Potentiating Peptide (ZLWPRPQXPP) | Angiotensin-Converting Enzyme (ACE) | - | Fluorescence Inhibition | - | 0.64[15] | |
| Bradykinin Potentiating Peptide (ZQWAQGRAPHPP) | Angiotensin-Converting Enzyme (ACE) | - | Fluorescence Inhibition | - | 3.63[15] | |
| Tachykinins | Substance P | NK1 Receptor | Transfected CHO cells (rat) | Radioligand Binding ([3H]Substance P) | 0.33[16] | - |
| Substance P Antagonist (RP 67580) | NK1 Receptor | Transfected CHO cells (rat) | Radioligand Binding ([3H]RP 67580) | 1.22[16] | - | |
| PrAMPs | Bac5(1-25) | - | E. coli BW25113 | MIC Assay | - | 1 |
| Bac5(1-31) | - | E. coli BW25113 | MIC Assay | - | 4 | |
| Bac7(1-17) derivatives | - | E. coli BW25113 | MIC Assay | - | 4->64[17] |
Table 2: Endogenous Concentrations and Antimicrobial Activity
| Peptide Family | Peptide | Biological Matrix | Concentration | Method | Minimum Inhibitory Concentration (MIC) | Target Organism |
| Kinins | Bradykinin | Human Plasma (Healthy) | 0.5-1.1 nmol/L[18] | LC-MS/MS | - | - |
| Bradykinin | Human Plasma (Septic Shock) | <0.1-0.6 nmol/L[18] | LC-MS/MS | - | - | |
| Tachykinins | Substance P | - | - | - | - | - |
| PrAMPs | RW6 | - | - | - | ≤0.25 µg/mL[19] | E. coli |
| RW6P | - | - | - | ≤0.25 µg/mL[19] | E. coli | |
| Bac7(1-60) | - | - | - | 2-8 mg/L[4] | E. coli | |
| A3-APO | - | - | - | 2-8 mg/L[4] | E. coli |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of naturally occurring this compound containing peptides.
Peptide Extraction from Brain Tissue
This protocol is adapted for the extraction of neuropeptides from brain tissue for peptidomic analysis.[20][21][22][23]
-
Tissue Homogenization:
-
Rapidly dissect and weigh the frozen brain tissue.
-
Homogenize the tissue on ice in a neutral pH buffer (e.g., 5 mM MES, pH 6.5, 0.25 M sucrose) containing a cocktail of protease inhibitors (e.g., leupeptin, aprotinin, DFP) to minimize degradation. Use a mechanical homogenizer (e.g., Polytron) followed by sonication.
-
-
Acidic Extraction:
-
Add 0.1% trifluoroacetic acid (TFA) to the homogenate to precipitate larger proteins while keeping smaller peptides in solution.
-
Incubate on ice for 15-30 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide fraction.
-
-
Solid-Phase Extraction (SPE) for Desalting and Concentration:
-
Equilibrate a C18 SPE cartridge with 100% acetonitrile (B52724) (ACN) followed by 0.1% TFA in water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic contaminants.
-
Elute the peptides with a solution of increasing ACN concentration (e.g., 70% ACN, 0.1% TFA).
-
-
Lyophilization:
-
Freeze-dry the eluted peptide fraction to a powder.
-
Store at -80°C until further analysis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol outlines a general procedure for the purification of peptides from a complex mixture using RP-HPLC.[6][24][25][26][27]
-
Sample Preparation:
-
Reconstitute the lyophilized peptide extract in the initial mobile phase (e.g., 5% ACN, 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System and Column:
-
Use an HPLC system equipped with a UV detector (monitoring at 214 nm and 280 nm) and a fraction collector.
-
Select a C18 reversed-phase column with a pore size appropriate for the expected peptide size (e.g., 100-300 Å).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be from 5% to 60% B over 60 minutes. The gradient slope can be optimized to improve resolution.
-
-
Fraction Collection:
-
Collect fractions at regular intervals (e.g., every 1 minute) throughout the elution.
-
-
Analysis of Fractions:
-
Analyze a small aliquot of each fraction by mass spectrometry to identify the fractions containing the peptide(s) of interest.
-
Pool the relevant fractions and lyophilize.
-
De Novo Peptide Sequencing by Mass Spectrometry
This protocol provides a general workflow for determining the amino acid sequence of a purified peptide using tandem mass spectrometry (MS/MS).[11][28][29][30]
-
Sample Infusion:
-
Reconstitute the purified, lyophilized peptide in a suitable solvent for electrospray ionization (ESI), typically 50% ACN, 0.1% formic acid.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a nano-LC system.
-
-
MS1 Scan:
-
Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.
-
-
Tandem MS (MS/MS) Fragmentation:
-
Isolate the precursor ion of interest in the mass spectrometer.
-
Fragment the precursor ion using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
MS2 Scan:
-
Acquire a mass spectrum of the resulting fragment ions. This spectrum will contain a series of peaks corresponding to different fragments of the peptide (e.g., b- and y-ions).
-
-
Sequence Interpretation:
-
Use de novo sequencing software (e.g., PEAKS, PepNovo) to analyze the MS/MS spectrum.
-
The software identifies the mass differences between adjacent peaks in the fragment ion series to deduce the amino acid sequence. The high mass accuracy of modern mass spectrometers is crucial for distinguishing between amino acids with similar masses.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound containing peptides.
Caption: Experimental workflow for the discovery of naturally occurring peptides.
Caption: Simplified signaling pathway of Bradykinin via the B2 receptor.
References
- 1. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. lornajane.net [lornajane.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. hplc.eu [hplc.eu]
- 7. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. medium.com [medium.com]
- 14. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and characterization of Bradykinin potentiating peptides from Agkistrodon bilineatus venom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma bradykinin concentrations during septic shock determined by a novel LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of peptides secreted from cultured mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. bachem.com [bachem.com]
- 25. pharmtech.com [pharmtech.com]
- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptides purification development in Reverse Phase [blog.interchim.com]
- 28. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 29. De novo peptide sequencing via tandem mass spectrometry. | Broad Institute [broadinstitute.org]
- 30. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
Arg-Pro Dipeptide: An Emerging Biomarker in Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The dipeptide Arginine-Proline (Arg-Pro) is emerging as a potential biomarker with relevance in a variety of disease models, primarily linked to collagen turnover, inflammatory processes, and neurodegenerative diseases. As a product of protein degradation, its levels in biological fluids may reflect pathological changes in tissue remodeling and cellular signaling. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker, including its origins, proposed biological functions, and the analytical methodologies for its detection and quantification. While research is ongoing, this document consolidates the existing data to support further investigation and potential clinical application.
Introduction
The search for sensitive and specific biomarkers is a cornerstone of modern medicine, facilitating early diagnosis, prognostic assessment, and the development of targeted therapies. Small peptides, such as the dipeptide Arginine-Proline (this compound), are gaining attention as potential biomarkers due to their direct involvement in fundamental physiological and pathological processes. This compound can originate from the degradation of extracellular matrix proteins like collagen, or from the metabolism of bioactive peptides such as bradykinin (B550075). Its presence and concentration in biological fluids may therefore serve as a dynamic indicator of disease activity.
Biological Origins and Significance
The this compound dipeptide can be generated through several biological pathways:
-
Collagen Degradation: Collagens are the most abundant proteins in the extracellular matrix, and their turnover is a key process in tissue maintenance and repair. During pathological conditions such as fibrosis, cancer, and inflammatory diseases, dysregulated collagen degradation by matrix metalloproteinases (MMPs) and other proteases can lead to the release of various peptide fragments, including this compound.
-
Bradykinin Metabolism: Bradykinin, a potent inflammatory mediator, is a nonapeptide with the sequence this compound-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Its degradation by peptidases results in various metabolites. Notably, the stable metabolite this compound-Pro-Gly-Phe has been identified in human plasma and is considered a marker of kinin release in vivo[1]. The this compound dipeptide can be a further breakdown product in this cascade.
-
Dipeptide Repeat Proteins: In the context of neurodegenerative diseases, such as C9ORF72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), the translation of hexanucleotide repeat expansions leads to the formation of dipeptide repeat proteins, including poly-Proline-Arginine (poly-PR). While distinct from the simple dipeptide, this highlights the potential neurotoxic role of this compound containing peptides[2][3].
This compound as a Biomarker in Disease Models
While research into this compound as a specific biomarker is still in its early stages, its connection to the aforementioned pathways suggests its potential relevance in several disease areas.
Fibrosis and Collagen Turnover
Elevated collagen turnover is a hallmark of fibrotic diseases affecting organs such as the liver, lungs, and kidneys. Biomarkers reflecting collagen synthesis (e.g., pro-peptides like PRO-C3) and degradation are actively being investigated to monitor disease progression and treatment response[4][5]. As a potential product of collagen breakdown, increased levels of this compound could correlate with the extent of fibrosis.
Cardiovascular and Inflammatory Diseases
The generation of this compound containing peptides from bradykinin metabolism links this dipeptide to inflammatory and cardiovascular conditions. The bradykinin metabolite this compound-Pro-Gly-Phe has been shown to be a selective inhibitor of α-thrombin-induced platelet activation, suggesting a role in thrombosis and cardiovascular protection[6][7]. Measuring this compound or its parent peptides could therefore provide insights into the activity of the kinin-kallikrein system in these diseases.
Neurodegenerative Diseases
The presence of poly-Proline-Arginine dipeptide repeat proteins in C9ORF72 mutation carriers points to a potential role for this compound containing peptides in the pathogenesis of ALS and FTD[2][3]. While the direct measurement of the this compound dipeptide as a biomarker in these conditions has not been extensively reported, the quantification of dipeptides in cerebrospinal fluid (CSF) is a growing area of research for neurological disorders[7].
Quantitative Data
Currently, there is a scarcity of published studies with comprehensive quantitative data on this compound concentrations in various disease models. The following table is a template that can be populated as more research becomes available. It is intended to highlight the type of data required to validate this compound as a biomarker.
| Disease Model | Biological Matrix | This compound Concentration (Healthy Control) | This compound Concentration (Diseased) | Fold Change | p-value | Reference |
| Hypothetical Fibrosis Model | Serum | X ± SD (ng/mL) | Y ± SD (ng/mL) | Y/X | <0.05 | [Future Study] |
| Hypothetical Inflammatory Model | Plasma | A ± SD (µM) | B ± SD (µM) | B/A | <0.01 | [Future Study] |
| Hypothetical Neurological Model | CSF | C ± SD (pM) | D ± SD (pM) | D/C | <0.05 | [Future Study] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from established methods for dipeptide quantification in biological fluids[8][9].
1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A reverse-phase C18 column suitable for polar analytes (e.g., Acquity UPLC BEH C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 30% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion (Q1) m/z 272.2 -> Product ion (Q3) m/z 70.1 (Proline immonium ion) and/or m/z 175.1 (Arginine-related fragment).
- Internal Standard: Corresponding transitions for the stable isotope-labeled standard.
- Optimization: Cone voltage and collision energy should be optimized for this compound to maximize signal intensity.
3. Data Analysis: a. Generate a standard curve using known concentrations of synthetic this compound. b. Quantify this compound in samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Development of an ELISA for this compound
1. Reagent Preparation:
- Antigen Synthesis: Synthesize an this compound conjugate by coupling the dipeptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
- Antibody Production: Generate polyclonal or monoclonal antibodies against the this compound-carrier protein conjugate in a suitable animal model.
- Coating Antigen: Prepare an this compound conjugate with a different carrier protein (e.g., Ovalbumin) or a biotinylated version of this compound.
2. ELISA Protocol (Competitive Format): a. Coat a 96-well microplate with the coating antigen and incubate overnight. b. Wash the plate and block non-specific binding sites. c. In a separate plate, pre-incubate the anti-Arg-Pro antibody with either the standards (synthetic this compound) or the samples. d. Transfer the antibody-antigen mixture to the coated plate and incubate. Free this compound in the standards/samples will compete with the coated antigen for antibody binding. e. Wash the plate to remove unbound components. f. Add a secondary antibody conjugated to an enzyme (e.g., HRP). g. Wash the plate and add a suitable substrate for the enzyme to generate a colorimetric, fluorescent, or chemiluminescent signal. h. Measure the signal, which will be inversely proportional to the concentration of this compound in the sample.
Signaling Pathways and Biological Functions
The direct signaling roles of the this compound dipeptide are an active area of investigation. However, based on its constituent amino acids and related peptides, several pathways are of interest.
-
mTOR Signaling: Arginine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[1][2]. Studies on the Arg-Arg dipeptide have shown that it can also activate the mTOR pathway[2]. It is plausible that this compound may have similar effects, which would be relevant in diseases characterized by altered cell proliferation, such as cancer.
-
Nitric Oxide (NO) Pathway: Arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide, a critical signaling molecule in vasodilation, neurotransmission, and immune responses. While it is unclear if this compound directly influences this pathway, any modulation of arginine availability or transport could have downstream effects on NO production.
-
Calcium Signaling: A study on human fungiform taste papilla cells demonstrated that this compound can elicit a concentration-dependent intracellular calcium response[10]. This suggests that this compound may act as a signaling molecule by binding to cell surface receptors and triggering downstream second messenger pathways.
Below are diagrams illustrating the potential origins and signaling roles of this compound.
Conclusion and Future Directions
The this compound dipeptide represents a promising but still largely unexplored biomarker. Its origins from key pathological processes like collagen degradation and inflammation provide a strong rationale for its investigation in a range of diseases. The primary challenges in establishing this compound as a validated biomarker are the lack of extensive quantitative data in patient cohorts and the absence of commercially available, standardized assays.
Future research should focus on:
-
Method Validation: Development and validation of robust and sensitive LC-MS/MS and ELISA methods for the routine quantification of this compound in various biological matrices.
-
Clinical Cohort Studies: Large-scale studies to establish reference ranges for this compound in healthy populations and to determine its diagnostic and prognostic utility in specific diseases.
-
Mechanistic Studies: In vitro and in vivo experiments to elucidate the direct signaling functions of the this compound dipeptide and its role in modulating pathways such as mTOR and nitric oxide signaling.
Addressing these research gaps will be critical in translating the potential of this compound from a promising molecular entity into a clinically valuable biomarker.
References
- 1. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel Ultra Performance Liquid Chromatography Tandem-Mass Spectrometry (UPLC-MS/MS) method to measure l-arginine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Arg-Pro Transport Mechanisms Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transport mechanisms for the dipeptide Arginyl-Proline (Arg-Pro) across cellular membranes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging these transport systems for therapeutic benefit. The guide details the primary transporters involved, their kinetics, regulatory signaling pathways, and experimental protocols for studying these processes.
Core Transport Mechanisms of this compound
The transport of di- and tripeptides, including this compound, across the cell membrane is primarily facilitated by the Solute Carrier (SLC) 15 family, also known as the Proton-dependent Oligopeptide Transporter (POT) family[1][2]. These transporters utilize the electrochemical proton gradient to drive the uptake of peptides against their concentration gradient. The two main members of this family responsible for this compound transport are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).
-
PEPT1 (SLC15A1): This transporter is characterized as a low-affinity, high-capacity system. It is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides[1][2]. PEPT1 is also found in other tissues, such as the kidney.
-
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter. It has a broader tissue distribution, with significant expression in the kidneys for peptide reabsorption, as well as in the brain, lungs, and mammary glands[3].
The transport process mediated by both PEPT1 and PEPT2 is electrogenic, meaning it involves a net movement of positive charge into the cell, contributing to membrane depolarization[4].
Quantitative Data on Dipeptide Transport Kinetics
Table 1: Kinetic Parameters of Dipeptide Transport by PEPT1
| Dipeptide | Experimental System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Gly-Sar | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 | [5] |
| Gly-Pro | Wild-type mice jejunal perfusions | Ki = 100 | - | [1] |
| fMet-Leu-Phe | Wild-type mice jejunal perfusions | 1.6 | 0.73 (nmol/cm²/s) | [1] |
Table 2: Kinetic Parameters of Dipeptide Transport by PEPT2
| Dipeptide | Experimental System | Km (µM) | Reference |
| D-Phe-Ala | - | 143 | [6] |
| Cefadroxil | SKPT cells | Ki = 3-100 | [7] |
| Amoxicillin | SKPT cells | Ki = 100-5000 | [7] |
Signaling Pathways Regulating this compound Transport
The expression and activity of PEPT1 and PEPT2 are dynamically regulated by a complex network of intracellular signaling pathways. This regulation allows cells to adapt to changing nutritional states and other physiological cues. Key signaling cascades involved include the Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.
Protein Kinase A (PKA) Signaling Pathway
The PKA pathway is typically activated by hormones and neurotransmitters that increase intracellular cyclic AMP (cAMP) levels. Activation of PKA can modulate the activity of peptide transporters, although the precise effects can be cell-type specific.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Hormones such as insulin (B600854) and growth factors can activate this pathway, leading to changes in the trafficking and membrane expression of peptide transporters.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade activated by growth factors and other stimuli. This pathway can influence the transcription of genes encoding peptide transporters, thereby regulating their long-term expression levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound transport across cell membranes.
Caco-2 Cell Transepithelial Transport Assay
This assay is widely used to assess the intestinal permeability of dipeptides and other compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier[2][8][9].
Workflow for Caco-2 Transepithelial Transport Assay
Detailed Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seeding on Transwell Inserts: Seed Caco-2 cells at a density of approximately 6 x 104 cells/cm2 onto polycarbonate membrane Transwell inserts (e.g., 0.4 µm pore size)[8].
-
Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity: Before the transport experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Transport Assay:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES at pH 6.0 for apical side and HEPES at pH 7.4 for basolateral side).
-
Add the this compound solution (containing a known concentration of radiolabeled or fluorescently labeled dipeptide) to the donor compartment (apical for A-to-B transport; basolateral for B-to-A transport).
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver compartment and replace with fresh transport buffer.
-
-
Quantification: Measure the amount of transported this compound in the collected samples using liquid scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently labeled compounds.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the dipeptide across the monolayer (µmol/s).
-
A is the surface area of the monolayer (cm²).
-
C0 is the initial concentration of the dipeptide in the donor compartment (µmol/cm³).
-
Competitive Inhibition Assay
This assay is used to determine the inhibition constant (Ki) of a compound (in this case, unlabeled this compound) for a specific transporter by measuring its ability to compete with the transport of a known radiolabeled substrate (e.g., [14C]Gly-Sar)[10][11].
Logical Flow of a Competitive Inhibition Assay
Detailed Methodology:
-
Cell Preparation: Use a cell line that expresses the transporter of interest (e.g., Caco-2 cells for PEPT1, or a cell line stably transfected with PEPT1 or PEPT2).
-
Assay Setup: In a multi-well plate, seed the cells and allow them to reach confluence.
-
Inhibition Experiment:
-
Wash the cells with transport buffer.
-
Add a solution containing a fixed, low concentration of the radiolabeled substrate (e.g., [14C]Gly-Sar, typically below its Km value) and varying concentrations of the unlabeled competitor (this compound).
-
Include control wells with only the radiolabeled substrate (no inhibitor) and wells with a known potent inhibitor to determine maximal inhibition.
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Uptake Measurement: Stop the transport by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the labeled substrate transport).
-
Calculate the Ki value using the Cheng-Prusoff equation[12]: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the radiolabeled substrate.
-
Km is the Michaelis-Menten constant of the radiolabeled substrate for the transporter.
-
-
Radiolabeling and Fluorescent Labeling of this compound
To perform uptake and transport studies, this compound needs to be labeled with a radioactive isotope (e.g., 3H or 14C) or a fluorescent tag.
Radiolabeling: The synthesis of radiolabeled peptides is a specialized process that typically involves the incorporation of a radiolabeled amino acid during solid-phase peptide synthesis or the use of a radiolabeled prosthetic group[13]. Due to the handling of radioactive materials, this should be performed in a licensed facility with appropriate safety precautions.
Fluorescent Labeling: this compound can be fluorescently labeled by reacting its N-terminal amino group with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester (e.g., FITC, TRITC, or Alexa Fluor dyes)[14][15]. The reaction is typically carried out in a slightly alkaline buffer (pH 8-9). The labeled peptide is then purified using techniques like high-performance liquid chromatography (HPLC). It is crucial to characterize the labeled peptide to ensure that the fluorescent tag does not significantly alter its transport properties.
Conclusion
The transport of this compound across cell membranes is a complex process mediated primarily by the PEPT1 and PEPT2 transporters. The activity of these transporters is tightly regulated by a network of signaling pathways, highlighting their importance in cellular physiology. A thorough understanding of these transport mechanisms, including their kinetics and regulation, is essential for the rational design of peptidomimetic drugs and prodrugs that can effectively utilize these pathways for improved absorption and targeted delivery. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the transport of this compound and other dipeptides, ultimately contributing to advancements in drug development and our understanding of nutrient absorption.
References
- 1. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers [mdpi.com]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of a cloned ovine gastrointestinal peptide transporter (oPepT1) in Xenopus oocytes induces uptake of oligopeptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of 31 beta-lactam antibiotics with the H+/peptide symporter PEPT2: analysis of affinity constants and comparison with PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Discovery and SAR of org 24598-a selective glycine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Generation of Arg-Pro Dipeptides: A Technical Guide for Researchers
December 19, 2025
Abstract
The precise enzymatic cleavage of peptide bonds to yield specific dipeptides is a critical area of research in drug discovery, proteomics, and cellular signaling. The Arg-Pro dipeptide, in particular, presents a unique enzymatic challenge due to the conformational rigidity of the proline residue. This technical guide provides an in-depth exploration of the enzymatic cleavage sites that produce the this compound dipeptide. It details the substrate specificities of relevant enzymes, provides comprehensive experimental protocols for their characterization, and presents quantitative kinetic data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the enzymatic generation of this specific dipeptide for therapeutic and research applications.
Introduction to this compound Dipeptide Generation
The generation of specific dipeptides through enzymatic cleavage is a key process in many biological pathways, including protein degradation, neuropeptide processing, and the generation of bioactive peptides. The this compound motif is of particular interest due to its structural properties and potential biological activities. While many proteases have well-defined cleavage preferences, the production of a free this compound dipeptide is a relatively uncommon enzymatic event. This is largely due to the fact that many common proteases, such as trypsin, are inhibited by a proline residue C-terminal to the cleavage site.
This guide focuses on enzymes that have been identified to facilitate the generation of this compound dipeptides, with a primary focus on prolidases, a class of dipeptidases with specificity for X-Pro dipeptides.
Key Enzymes in this compound Dipeptide Production
Our investigation identifies a specific prolidase from Lactobacillus helveticus as a primary candidate for the direct enzymatic production of the this compound dipeptide. Other less specific peptidases may also contribute to this activity under certain conditions.
Prolidase from Lactobacillus helveticus
A prolidase from the lactic acid bacterium Lactobacillus helveticus has demonstrated a distinct substrate preference for this compound dipeptides, particularly in the presence of manganese ions.[1] Prolidases (E.C. 3.4.13.9) are dipeptidases that specifically hydrolyze dipeptides with a C-terminal proline residue.
The substrate specificity of this enzyme is notably influenced by the presence of different metal cations. With zinc as a cofactor, the enzyme shows a preference for Leu-Pro, whereas with manganese, the preference shifts to this compound.[1] This unique characteristic suggests a potential regulatory mechanism for the differential processing of proline-containing dipeptides.
Other Potential Enzymatic Contributors
While less specific, other peptidases from Lactobacillus helveticus may also play a role in the liberation of this compound dipeptides. An aminopeptidase (B13392206) from L. helveticus SBT 2171 has been shown to possess very broad substrate specificity, including the ability to hydrolyze proline-containing peptides.[2] Additionally, a dipeptidase known as PepR from L. helveticus CNRZ32 contributes to the overall dipeptidase activity of the organism, though its specific kinetics for this compound have not been fully elucidated.[3]
Quantitative Data on Enzymatic Cleavage
The following table summarizes the available quantitative data for enzymes involved in the hydrolysis of this compound containing substrates.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Hill Constant | Conditions | Reference |
| Prolidase | Lactobacillus helveticus | This compound | Not Reported | Not Reported | 1.57 | Presence of Mn²⁺ | [1] |
| Dipeptidase (PepR) | Lactobacillus helveticus CNRZ32 | Pro-Leu | 4.9 - 5.2 | 260 - 270 | Not Applicable | pH 6.5, 37°C | [3] |
Note: Specific Km and Vmax values for the hydrolysis of this compound by the L. helveticus prolidase are not yet available in the literature, however, the allosteric nature of the kinetics is a key finding.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the enzymatic generation of this compound dipeptides.
Prolidase Activity Assay
This protocol is adapted for the measurement of prolidase activity using a colorimetric assay based on the release of proline from a dipeptide substrate, which is then quantified by reaction with ninhydrin (B49086).
Materials:
-
Enzyme preparation (e.g., cell-free extract of Lactobacillus helveticus)
-
This compound dipeptide substrate
-
Manganese chloride (MnCl₂)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ninhydrin reagent
-
Trichloroacetic acid (TCA)
-
Proline standard solution
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, and 5 mM this compound substrate.
-
Enzyme Reaction: Add the enzyme preparation to the reaction mixture to a final volume of 1 ml. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 0.5 ml of 15% (w/v) TCA.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Colorimetric Detection:
-
To 0.5 ml of the supernatant, add 1 ml of ninhydrin reagent.
-
Boil for 10 minutes.
-
Cool the samples and add 5 ml of 50% (v/v) isopropanol.
-
Measure the absorbance at 515 nm.
-
-
Quantification: Determine the concentration of released proline by comparing the absorbance to a standard curve generated with known concentrations of proline.
Figure 1. Workflow for the prolidase activity assay.
Identification of Cleavage Products by Mass Spectrometry
This protocol outlines a general workflow for the identification of peptide cleavage products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Enzymatic reaction mixture (from section 4.1, before addition of TCA)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction by adding 0.1% FA.
-
Desalt the sample using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in 0.1% FA for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into the HPLC system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of ACN in 0.1% FA.
-
Introduce the eluted peptides into the mass spectrometer.
-
Acquire MS1 spectra to identify the mass-to-charge ratio (m/z) of the peptides.
-
Select the precursor ion corresponding to the expected m/z of the this compound dipeptide for fragmentation (MS2).
-
Analyze the fragmentation pattern to confirm the amino acid sequence.
-
Figure 2. Workflow for cleavage site identification by LC-MS/MS.
Signaling Pathways and Biological Relevance
While the direct signaling roles of free this compound dipeptides are still an emerging area of research, there is evidence to suggest their involvement in sensory perception.
Role in Taste Perception
Studies have shown that this compound dipeptides can elicit responses in human fungiform taste papilla cells.[4] This suggests a potential role for this dipeptide as a "kokumi" or salt taste-enhancing substance. The proposed mechanism involves the modulation of taste receptors, leading to an enhanced perception of saltiness.
Figure 3. Proposed signaling pathway for this compound in taste perception.
It is important to note that other arginine-containing dipeptides, such as Arg-Arg, have been shown to activate the mTOR signaling pathway, which is crucial for protein synthesis.[5][6] This raises the possibility that this compound may have other, as yet undiscovered, signaling roles in various cellular processes.
Conclusion and Future Directions
The enzymatic generation of the this compound dipeptide is a specialized process, with the prolidase from Lactobacillus helveticus being the most promising candidate for its direct production. The unique kinetic properties and metal ion dependence of this enzyme offer exciting avenues for further research and potential biotechnological applications.
Future research should focus on:
-
Detailed kinetic characterization of the L. helveticus prolidase with this compound and other dipeptide substrates to determine Km and kcat values.
-
Elucidation of the three-dimensional structure of this prolidase to understand the molecular basis of its substrate specificity and allosteric regulation.
-
Screening for other enzymes from diverse sources with the ability to generate this compound dipeptides.
-
Investigating the broader physiological roles of the this compound dipeptide beyond taste perception.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of enzymatic this compound dipeptide generation, a field with significant potential for advancements in food science, pharmacology, and our understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A new, broad-substrate-specificity aminopeptidase from the dairy organism Lactobacillus helveticus SBT 2171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and molecular characterization of PepR, a dipeptidase, from Lactobacillus helveticus CNRZ32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Solid-Phase Synthesis of Arg-Pro Dipeptide
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids on an insoluble polymer support.[1] This methodology, pioneered by Bruce Merrifield, simplifies the purification process at each stage, as excess reagents and by-products are easily removed by filtration and washing.[1][2] This application note provides a detailed protocol for the synthesis of the dipeptide Arginyl-Proline (this compound) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][3] This method involves the use of a base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for amino acid side chains, which are removed during the final cleavage step.[1]
The protocol specifies the use of Fmoc-Arg(Pbf)-OH, where the arginine side chain's highly basic guanidinium (B1211019) group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[4][5] The Pbf group is stable during the basic conditions of Fmoc-deprotection but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA), making it an excellent choice for this synthesis.[4][5]
Experimental Protocols
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.
Materials and Reagents
| Category | Item | Suggested Grade |
| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh | Synthesis Grade |
| Amino Acids | Fmoc-Pro-OH | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | |
| Coupling Reagents | HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | |
| Deprotection | Piperidine (B6355638) | Synthesis Grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |
| DCM (Dichloromethane) | ACS Grade | |
| Diethyl ether (cold) | ACS Grade | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent Grade |
| TIS (Triisopropylsilane) | Reagent Grade | |
| Deionized Water (H₂O) | High Purity | |
| Capping Solution | Methanol (MeOH) | ACS Grade |
Equipment
-
Solid-phase peptide synthesis reaction vessel with a sintered glass filter
-
Mechanical shaker or vortexer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system (preparative and analytical)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)
-
Resin Swelling: Place the 2-chlorotrityl chloride resin in the reaction vessel. Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).[1]
-
Amino Acid Attachment:
-
In a separate vial, dissolve Fmoc-Pro-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin.
-
Shake the mixture for 1-2 hours at room temperature.[1]
-
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.[1][6]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
Step 2: Peptide Chain Elongation (Arg Coupling)
This part of the protocol follows a cyclical process of deprotection and coupling.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat the deprotection step (Step 2.1) to remove the Fmoc group from the N-terminal Arginine.
Quantitative Summary of Synthesis Steps
| Step | Reagent | Equivalents (relative to resin capacity) | Reaction Time | Solvent |
| Proline Loading | Fmoc-Pro-OH | 1.5 | 1-2 hours | DCM |
| DIPEA | 3.0 | DCM | ||
| Fmoc Deprotection | 20% Piperidine/DMF | N/A | 5 min + 15 min | DMF |
| Arginine Coupling | Fmoc-Arg(Pbf)-OH | 1.5 | 1-2 hours | DMF |
| HCTU | 1.45 | DMF | ||
| DIPEA | 3.0 | DMF | ||
| Cleavage | TFA / TIS / H₂O | 95% / 2.5% / 2.5% (v/v/v) | 1.5-2 hours | N/A |
Step 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final deprotected peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[7]
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]
-
Stir the mixture at room temperature for 1.5-2 hours.
-
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Step 4: Peptide Precipitation, Purification, and Analysis
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[1][7]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.[7]
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (B52724) solution (e.g., 50% ACN/water with 0.1% TFA).[1]
-
Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient might be 5-40% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[9]
-
-
Analysis and Final Product Preparation:
-
Analyze the collected fractions for purity using analytical RP-HPLC.[9]
-
Confirm the identity and molecular weight of the dipeptide using Mass Spectrometry.[9]
-
Pool the fractions with the desired purity (e.g., >95%) and lyophilize to obtain the final this compound dipeptide as a white, fluffy powder.
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Arginine-Proline (Arg-Pro) Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction The purification of synthetic peptides is a critical step following solid-phase peptide synthesis (SPPS) to remove impurities such as truncated sequences, deletion sequences, and residual cleavage reagents.[1] Arginine-Proline (Arg-Pro) is a short, hydrophilic dipeptide containing a basic arginine residue, which can present challenges for retention and peak shape in reversed-phase chromatography.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3] This application note provides a detailed protocol for the purification of synthetic this compound using a C18 stationary phase with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure high purity and good recovery. TFA improves peak shape and resolution by forming neutral ion pairs with charged peptide groups and minimizing unwanted interactions with the silica (B1680970) backbone of the stationary phase.[4][5]
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
HPLC-grade trifluoroacetic acid (TFA)
-
0.2 µm or 0.45 µm syringe filters
-
Preparative and analytical RP-HPLC system with UV detector
-
Preparative and analytical C18 columns (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
Lyophilizer (freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade ACN (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use to prevent air bubbles in the HPLC system.[6]
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[7] If solubility is an issue, a small amount of ACN can be added, but keep the organic content as low as possible to ensure the peptide binds to the column upon injection.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the HPLC column.[6]
HPLC System Workflow
The general workflow for the purification and analysis of synthetic this compound is outlined below.
Caption: General workflow for synthetic peptide purification.[7]
HPLC Method Parameters
A two-step HPLC process is recommended: an initial analytical "scouting" run to determine the retention time of this compound, followed by a preparative run with an optimized gradient for purification.[4]
Step 1: Analytical Scouting Run This run uses a broad gradient to quickly determine the elution profile of the crude sample.
Step 2: Preparative Purification Run Based on the scouting run, a shallower, focused gradient is developed to separate the target peptide from closely eluting impurities.[7] Since this compound is very polar, it is expected to elute at a low concentration of ACN.
| Parameter | Analytical Scouting Method | Preparative Purification Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm |
| Injection Volume | 10-20 µL | 1-5 mL (dependent on concentration and column capacity) |
| Gradient | 5% to 65% B over 30 minutes | Example: 0% to 20% B over 40 minutes (Optimized from scouting run) |
| Column Temperature | Ambient or 35-40°C | Ambient or 35-40°C |
Fraction Collection, Analysis, and Processing
-
Equilibration: Before injection, equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until the UV baseline is stable.[7]
-
Injection and Collection: Inject the filtered crude sample and begin the purification run. Collect fractions corresponding to the main peptide peak using an automated fraction collector triggered by the UV signal.[7]
-
Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).[7]
-
Lyophilization: Freeze the pooled fractions and lyophilize them to remove the water and ACN, yielding the purified peptide as a white, fluffy powder.[3]
Data Presentation
The following table summarizes representative results for the purification of this compound. Actual retention times will vary based on the specific HPLC system, column, and conditions used.
| Analyte | Analytical Retention Time (Example) | Preparative Elution (%B, Example) | Purity after Purification | Overall Yield (Typical) |
| This compound | 8.5 min | 10-12% | >98% | 30-50% |
| Impurity 1 | 7.9 min | 8-9% | - | - |
| Impurity 2 | 9.2 min | 13-14% | - | - |
Discussion: Due to its high polarity from the arginine residue, this compound is expected to have a short retention time on a C18 column, eluting at a low percentage of acetonitrile.[2] The use of a shallow gradient is crucial for achieving baseline separation from impurities that may have similar polarities, such as truncated or deletion sequences from the synthesis. UV detection at 214 nm is optimal for monitoring the peptide backbone, ensuring all peptide-related species are detected.[7]
Conclusion
This application note provides a comprehensive and robust RP-HPLC protocol for the purification of the synthetic dipeptide this compound. By employing a C18 stationary phase with a TFA-modified mobile phase and a two-step analytical-to-preparative gradient strategy, researchers can effectively remove synthesis-related impurities. This method yields a final product of high purity (>95%), suitable for a wide range of scientific and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. lcms.cz [lcms.cz]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Purification of Peptides [protocols.io]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of the Arg-Pro Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Pro (Arginine-Proline) dipeptide is a subject of growing interest in various fields of biomedical research due to its potential biological activities. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its high selectivity and sensitivity.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of the this compound dipeptide.
Quantitative Data
Quantitative analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This technique involves the selection of a specific precursor ion (the protonated dipeptide) and monitoring of specific fragment ions generated through collision-induced dissociation (CID).
The theoretical monoisotopic mass of the neutral this compound dipeptide is 271.1750 g/mol . In positive electrospray ionization (ESI+), the dipeptide will primarily exist as a singly protonated ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of 272.1823.
Table 1: Theoretical MRM Transitions for this compound Dipeptide Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Type | Description |
| 272.18 | 70.07 | Imino acid fragment | Proline immonium ion |
| 272.18 | 116.07 | Imino acid fragment | Proline-related fragment |
| 272.18 | 129.10 | b₁ ion | Arginine residue |
| 272.18 | 157.12 | a₁ ion | Arginine side chain fragment |
| 272.18 | 175.12 | y₁ ion | Proline residue |
Note: The selection of the most abundant and specific product ions for quantification and qualification should be determined empirically through infusion of a standard solution of the this compound dipeptide into the mass spectrometer.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Dwell Time | 50 ms |
Note: These are starting parameters and should be optimized for the specific instrument being used.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the this compound dipeptide from the biological matrix and remove interfering substances such as salts, proteins, and lipids.[5][6]
Materials:
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N₄]-Arg-Pro)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol: Protein Precipitation and SPE Cleanup
-
Thaw the biological sample on ice.
-
Spike the sample with the internal standard to a final concentration similar to the expected analyte concentration.
-
Add 3 volumes of cold acetonitrile with 0.1% formic acid to 1 volume of the sample to precipitate proteins.
-
Vortex for 1 minute and incubate at -20 °C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove salts and other polar impurities.
-
Elute the this compound dipeptide with 1 mL of 80% acetonitrile in water with 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).
LC-MS/MS Analysis
Materials:
-
Reconstituted sample from the sample preparation step.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Protocol:
-
Chromatographic Separation:
-
Inject 5-10 µL of the reconstituted sample onto the HPLC column.
-
Use a gradient elution to separate the this compound dipeptide from other components. An example gradient is provided in Table 3.
-
Set the column temperature to 40 °C.
-
Table 3: Example HPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 98 | 2 |
| 0.5 | 0.4 | 98 | 2 |
| 3.0 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 5 | 95 |
| 4.1 | 0.4 | 98 | 2 |
| 5.0 | 0.4 | 98 | 2 |
-
Mass Spectrometry Detection:
-
Perform data acquisition in MRM mode using the optimized transitions and parameters from Tables 1 and 2.
-
Optimize the collision energy for each MRM transition by infusing a standard solution of this compound and varying the collision energy to find the value that produces the most intense and stable signal for each product ion.[7][8][9]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dipeptide analysis.
Logical Relationship of MRM
Caption: Logical diagram of the MRM process for this compound.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of protonated dipeptides containing arginine. Effect of activation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Arg-Pro Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, a standardized, peer-reviewed protocol specifically detailing the treatment of cell cultures with an Arginine-Proline (Arg-Pro) dipeptide is not widely established in scientific literature. The following document provides a comprehensive, representative protocol synthesized from established methodologies for cell culture, amino acid supplementation, and the analysis of cellular responses. This protocol is intended as a starting point for research and should be optimized for specific cell lines and experimental goals.
Introduction
Objective
To provide a detailed framework for treating mammalian cell cultures with a synthetic this compound dipeptide and to outline key experimental procedures for evaluating its effects on cell viability, signaling pathways, gene expression, and migration.
Background
Arginine and Proline are amino acids with critical roles in cellular physiology. Arginine is a key regulator of the mechanistic Target of Rapamycin (mTOR) pathway, a central signaling node that controls cell growth, proliferation, and protein synthesis.[1][2] Proline is essential for protein synthesis, particularly collagen, and is involved in cellular stress responses. Dipeptides are increasingly utilized in cell culture media formulations to enhance the stability and solubility of certain amino acids.[3][4] Investigating the effects of the this compound dipeptide may reveal unique biological activities distinct from its constituent amino acids, potentially influencing cell proliferation, metabolism, and motility.
Principle of Assays
This protocol employs a suite of standard cell-based assays to characterize the cellular response to this compound treatment:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells serves as an indicator of cell viability and proliferation.[5][6]
-
Western Blot: An immunoassay used to detect and quantify specific proteins. It is employed here to assess the phosphorylation status of key proteins in the mTOR signaling pathway, providing insight into its activation state.[7][8][9]
-
Quantitative RT-PCR (qRT-PCR): A technique to measure the expression levels of specific genes. It will be used to determine if this compound treatment alters the transcription of genes involved in cell cycle progression and proliferation.[10][11]
-
Transwell Migration Assay: An assay to evaluate cell motility. It measures the ability of cells to move through a porous membrane towards a chemoattractant, providing information on the pro- or anti-migratory effects of the dipeptide.[12][13][14]
Data Presentation (Hypothetical Data)
The following tables represent plausible outcomes from the described experiments and serve as a template for data presentation.
Table 1: Effect of this compound Dipeptide on HeLa Cell Viability (MTT Assay)
| This compound Concentration (mM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.31 ± 0.09 | 104.8% |
| 0.5 | 1.45 ± 0.11 | 116.0% |
| 1.0 | 1.62 ± 0.10 | 129.6% |
| 2.5 | 1.78 ± 0.13 | 142.4% |
| 5.0 | 1.55 ± 0.12 | 124.0% |
| 10.0 | 1.10 ± 0.09 | 88.0% |
Table 2: Relative Gene Expression in HeLa Cells after 24h Treatment with 2.5 mM this compound (qRT-PCR)
| Gene Target | Function | Relative Fold Change (Mean ± SD) |
|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle Progression | 2.8 ± 0.3 |
| MYC | Transcription Factor, Proliferation | 2.1 ± 0.2 |
| RPS6 | Ribosomal Protein (mTOR target) | 3.5 ± 0.4 |
| B2M | Housekeeping Gene | 1.0 ± 0.1 |
Experimental Protocols
Materials and Reagents
-
This compound dipeptide (synthesis grade, >98% purity)
-
Dulbecco's Modified Eagle Medium (DMEM)[18]
-
Fetal Bovine Serum (FBS)[18]
-
Penicillin-Streptomycin solution[18]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA[19]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[20]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[21]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[7][8]
-
BCA Protein Assay Kit
-
Primary antibodies: p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR primers for CCND1, MYC, RPS6, B2M
-
Transwell inserts (8.0 µm pore size)
-
Crystal Violet stain
Protocol 1: Cell Culture and Maintenance
-
Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.[19]
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[19]
-
Neutralize trypsin by adding 8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates at the desired density.[18]
Protocol 2: this compound Dipeptide Treatment
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound dipeptide by dissolving it in sterile PBS. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Cell Seeding: Seed cells into appropriate multi-well plates (e.g., 96-well for MTT, 6-well for Western Blot/qRT-PCR) at a density that will ensure they are in the exponential growth phase (approx. 50-60% confluency) at the time of treatment. For HeLa cells, a density of 5,000-10,000 cells/well in a 96-well plate is a good starting point.[22]
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired final concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM).[21] Ensure a vehicle control (medium with PBS) is included.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with analysis.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[5][6]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][23]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[23]
Protocol 4: Analysis of mTOR Signaling (Western Blot)
-
Lysis: After treatment in 6-well plates, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (with inhibitors) to each well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]
-
Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.[8] For a large protein like mTOR (~289 kDa), use a low percentage gel (e.g., 6%) and a wet transfer system (e.g., 100V for 90-120 minutes at 4°C).[24]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-mTOR, diluted 1:1000 in 5% BSA) overnight at 4°C.[24]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again and add ECL substrate. Visualize the bands using a chemiluminescence imaging system.[7]
Protocol 5: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Following treatment in 6-well plates, lyse cells directly in the plate using the lysis buffer from an RNA extraction kit and proceed according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA. Use 1 µg of total RNA for reverse transcription to synthesize cDNA using a suitable kit.
-
qPCR: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for a gene of interest (e.g., CCND1), and the diluted cDNA template.
-
Run the reaction on a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stably expressed housekeeping gene (e.g., B2M).[10]
Protocol 6: Cell Migration Assay (Transwell Assay)
-
Seed 5 x 10⁴ HeLa cells in 200 µL of serum-free DMEM into the upper chamber of an 8.0 µm pore Transwell insert.[14]
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) with or without the this compound dipeptide to the lower chamber.[14]
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[25]
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with 0.5% crystal violet for 30 minutes.[14]
-
Wash the inserts, allow them to dry, and count the stained cells in several microscopic fields to quantify migration.
Visualization
Caption: Hypothetical signaling pathway for this compound mediated mTORC1 activation.
Caption: General experimental workflow for assessing this compound effects in cell culture.
References
- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 11. bio-rad.com [bio-rad.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. Transwell Migration/Invasion Assay [bio-protocol.org]
- 15. Culture and transfection of HEK293T cells [protocols.io]
- 16. hela-transfection.com [hela-transfection.com]
- 17. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 18. static.igem.org [static.igem.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. HeLa cell culture [bio-protocol.org]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. fishersci.de [fishersci.de]
Application Notes and Protocols: Determining the Solubility of Arg-Pro Dipeptide in Different Buffers
For researchers, scientists, and drug development professionals, understanding the solubility of dipeptides such as Arginyl-Proline (Arg-Pro) is fundamental for formulation development, biochemical assays, and therapeutic applications. The solubility of this compound, a dipeptide composed of a basic (Arginine) and a hydrophobic (Proline) amino acid, is significantly influenced by the properties of the solvent, particularly the buffer system and its pH.[1][2] This document provides a comprehensive guide to understanding and experimentally determining the solubility of this compound in various buffer systems.
Physicochemical Properties and Expected Solubility Behavior of this compound
This compound is a dipeptide formed from L-arginine and L-proline.[3] To predict its solubility, it is crucial to consider the characteristics of its constituent amino acids:
-
Arginine (Arg): A basic amino acid with a guanidinium (B1211019) group, making it positively charged at physiological pH.[4] Arginine itself is known to enhance the solubility of proteins and other molecules.[5][6][7][8]
-
Proline (Pro): A nonpolar, hydrophobic amino acid.[1]
The presence of the basic arginine residue suggests that this compound will likely be more soluble in acidic solutions.[9][10] The overall charge of the peptide at a given pH is a critical determinant of its solubility.[1]
Factors Influencing this compound Solubility:
-
pH of the Buffer: The pH will determine the ionization state of the N-terminal amino group, the C-terminal carboxyl group, and the arginine side chain. As a basic peptide, this compound is expected to have higher solubility at a pH below its isoelectric point (pI), where it carries a net positive charge.[4][11]
-
Buffer Composition: The type of buffer (e.g., phosphate, citrate, TRIS) can influence solubility through specific ion interactions.[11][12][13]
-
Ionic Strength: The salt concentration in the buffer can affect solubility, with some proteins and peptides requiring a certain ionic strength to remain in solution.[11]
-
Temperature: For most solids dissolved in liquids, solubility increases with temperature.[14]
Experimental Protocols for Determining this compound Solubility
The following protocols outline the steps for systematically determining the solubility of this compound in different buffers. It is recommended to perform these experiments with a small amount of the peptide before using the entire sample.[4]
Preparation of Buffer Solutions
Prepare a set of common biological buffers at various pH levels. Suggested buffers include:
-
Sodium Citrate Buffer (pH 3.0, 4.0, 5.0)
-
Sodium Phosphate Buffer (pH 6.0, 7.0, 8.0)
-
Tris-HCl Buffer (pH 7.5, 8.5, 9.0)
Protocol for 100 mM Sodium Phosphate Buffer (pH 7.0):
-
Prepare 100 mM stock solutions of Sodium Phosphate Monobasic (NaH₂PO₄) and Sodium Phosphate Dibasic (Na₂HPO₄).
-
To prepare 100 mL of the buffer, mix the monobasic and dibasic stock solutions in the appropriate ratio. For pH 7.0, this is approximately 39 mL of the monobasic solution and 61 mL of the dibasic solution.
-
Verify the pH with a calibrated pH meter and adjust as necessary with small additions of the stock solutions.
-
Bring the final volume to 100 mL with sterile, deionized water.
Equilibrium Solubility Measurement (Shake-Flask Method)
This method determines the saturation solubility of this compound.
Protocol:
-
Accurately weigh a small amount of lyophilized this compound peptide and place it in a series of microcentrifuge tubes.
-
Add a defined volume (e.g., 500 µL) of the desired buffer to each tube to create a supersaturated solution (i.e., ensure there is undissolved solid).
-
Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved peptide.[4]
-
Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: If the peptide has a chromophore or by using a colorimetric assay like the bicinchoninic acid (BCA) assay.
-
High-Performance Liquid Chromatography (HPLC): A more accurate method for quantifying the peptide concentration. A standard curve with known concentrations of this compound should be prepared.
-
-
Repeat the experiment for each buffer system and pH.
Data Presentation
Summarize the quantitative solubility data in a clear and structured table to facilitate comparison across different buffer conditions.
Table 1: Solubility of this compound Dipeptide in Various Buffers at 25°C
| Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (mM) |
| Sodium Citrate | 3.0 | 100 | [Experimental Data] | [Calculated Data] |
| Sodium Citrate | 4.0 | 100 | [Experimental Data] | [Calculated Data] |
| Sodium Citrate | 5.0 | 100 | [Experimental Data] | [Calculated Data] |
| Sodium Phosphate | 6.0 | 100 | [Experimental Data] | [Calculated Data] |
| Sodium Phosphate | 7.0 | 100 | [Experimental Data] | [Calculated Data] |
| Sodium Phosphate | 8.0 | 100 | [Experimental Data] | [Calculated Data] |
| Tris-HCl | 7.5 | 100 | [Experimental Data] | [Calculated Data] |
| Tris-HCl | 8.5 | 100 | [Experimental Data] | [Calculated Data] |
| Tris-HCl | 9.0 | 100 | [Experimental Data] | [Calculated Data] |
Note: The molecular weight of this compound is 271.32 g/mol .[3]
Visualizations
Diagrams can help visualize the experimental workflow and the chemical principles governing solubility.
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. This compound | C11H21N5O3 | CID 151003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. photophysics.com [photophysics.com]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
Application Note: Solid-Phase Synthesis of Arg-Pro Dipeptide using Fmoc Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis of the dipeptide Arginyl-Proline (Arg-Pro) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. The synthesis of peptides containing Arginine and Proline presents unique challenges, including the steric hindrance of the Arginine side-chain protecting group and potential side reactions. This application note details a robust methodology, from the initial loading of Fmoc-Pro-OH onto a 2-chlorotrityl chloride resin to the final cleavage and deprotection of the this compound peptide. The protocols include quantitative data summaries, troubleshooting advice, and visual workflows to ensure clarity and reproducibility.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely favored due to the mild, basic conditions used for the removal of the temporary Nα-Fmoc group (typically with piperidine), while acid-labile protecting groups on amino acid side chains and the resin linkage are removed in a final step with strong acid, such as trifluoroacetic acid (TFA).[1]
The synthesis of the this compound sequence involves specific considerations. Proline is loaded as the C-terminal residue. The subsequent coupling of Arginine requires a robust protecting group for its reactive guanidino side chain, with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) being a common choice due to its stability to piperidine (B6355638) and lability to TFA.[2][3] However, the coupling of Fmoc-Arg(Pbf)-OH can be challenging due to the steric bulk of the Pbf group and a competing intramolecular cyclization side reaction that forms an inactive δ-lactam, potentially leading to incomplete coupling.[2][4] This protocol employs optimized conditions and potent coupling reagents to mitigate these issues and ensure a high yield of the desired dipeptide.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, ~1.0-1.6 mmol/g |
| Fmoc-Pro-OH | Peptide synthesis grade |
| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | ACS grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Methanol (MeOH) | ACS grade |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diethyl ether | Anhydrous, cold (<4°C) |
| Acetic Anhydride | ACS grade |
Equipment
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker or agitator
-
Filtration apparatus (sintered glass funnel)
-
Nitrogen or Argon gas line
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
Experimental Protocols
The overall workflow for the synthesis of this compound is depicted below.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Protocol 1: Resin Preparation and Fmoc-Pro-OH Loading
This protocol describes loading the first amino acid, Proline, onto the 2-chlorotrityl chloride resin.[1][5]
-
Resin Swelling: Place the 2-CTC resin (1.0 g, ~1.2 mmol) in a reaction vessel. Swell the resin in DCM (10 mL/g) for 30 minutes, then wash with DMF (3 x 10 mL).
-
Loading Solution: In a separate flask, dissolve Fmoc-Pro-OH (2.0 eq. relative to resin capacity) in DCM (10 mL/g). Add DIPEA (4.0 eq.) to the solution.
-
Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, 10 mL) and agitate for 30 minutes.[1]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (2x).
-
Drying: Dry a small sample of the resin under vacuum to determine the loading efficiency.
Protocol 2: Determination of Resin Loading (Substitution)
The loading of the first amino acid is quantified by spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.[5][6]
-
Accurately weigh ~5-10 mg of the dry Fmoc-Pro-resin into a glass vial.
-
Add a solution of 20% piperidine in DMF (1 mL).
-
Agitate for 30-60 minutes at room temperature to ensure complete Fmoc deprotection.
-
Dilute a known aliquot (e.g., 50 µL) of the supernatant into a known volume of fresh DMF (e.g., 5 mL).
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm against a blank of the diluted piperidine/DMF solution.
-
Calculate the loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × path length (cm))
-
Protocol 3: Peptide Chain Elongation (this compound)
This iterative cycle involves deprotection of the N-terminal Fmoc group followed by the coupling of the next amino acid.
Caption: The iterative cycle of Fmoc-SPPS for Arg coupling.
-
Fmoc Deprotection:
-
Swell the Fmoc-Pro-resin in DMF for 30 minutes.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Fmoc-Arg(Pbf)-OH Coupling:
-
Activation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale, dissolve Fmoc-Arg(Pbf)-OH (5 eq.), HATU (4.8 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-5 minutes.[7]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring (Optional): Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Final Fmoc Deprotection:
-
After coupling Arginine, perform a final Fmoc deprotection as described in step 1 to yield the H-Arg(Pbf)-Pro-Resin.
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (2x), then dry under vacuum.[1]
-
Protocol 4: Final Cleavage and Deprotection
This step cleaves the peptide from the resin and removes the Pbf side-chain protecting group.
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per 0.1 g of resin). A common cocktail for Pbf deprotection is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[4]
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginines may require longer cleavage times.[8]
-
Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[1]
Protocol 5: Peptide Precipitation and Recovery
-
Concentrate the TFA filtrate under a gentle stream of nitrogen until a syrup or oil is formed.
-
Add the concentrated solution dropwise to a larger tube containing cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet by resuspending in fresh cold ether and centrifuging again. Repeat this step twice to remove scavengers and cleaved protecting groups.[1]
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Quantitative Data Summary
The following tables provide a summary of reagent quantities for a typical 0.1 mmol scale synthesis.
Table 1: Reagent Quantities for Synthesis Steps
| Step | Reagent | Equivalents (relative to resin loading) |
|---|---|---|
| Loading | Fmoc-Pro-OH | 2.0 |
| DIPEA | 4.0 | |
| Coupling | Fmoc-Arg(Pbf)-OH | 3.0 - 5.0 |
| HATU | 2.9 - 4.8 |
| | DIPEA | 6.0 - 10.0 |
Table 2: Common Cleavage Cocktail Compositions (% v/v)
| Reagent | Cocktail A (Standard) | Cocktail K (for sensitive residues)[8] |
|---|---|---|
| TFA | 95 | 82.5 |
| Water | 2.5 | 5 |
| TIS | 2.5 | - |
| Phenol | - | 5 |
| Thioanisole | - | 5 |
| 1,2-Ethanedithiol (EDT) | - | 2.5 |
Troubleshooting
-
Incomplete Coupling of Arginine: As indicated by a positive Kaiser test.
-
Low Cleavage Yield:
-
Solution: Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Extend the cleavage time to 3-4 hours, especially if steric hindrance is expected. Ensure a sufficient volume of cleavage cocktail is used.
-
-
Peptide Fails to Precipitate:
-
Solution: Ensure the diethyl ether is sufficiently cold. Use a larger volume of ether. If the peptide is very short or hydrophilic, it may have some solubility; in this case, minimize the volume after TFA evaporation before adding to ether.
-
References
Probing Fibrin Polymerization with Arg-Pro Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrin (B1330869) polymerization is a critical step in the coagulation cascade, resulting in the formation of a stable fibrin clot to prevent blood loss following vascular injury. This process is initiated by the proteolytic action of thrombin on fibrinogen, which releases fibrinopeptides A and B (FpA and FpB). The release of FpA exposes a new N-terminal sequence, Gly-Pro-Arg (GPR), often referred to as the 'A' knob. This 'A' knob on one fibrin monomer specifically interacts with a complementary 'a' hole located in the D-domain of an adjacent fibrin monomer, initiating the spontaneous self-assembly of fibrin protofibrils. These protofibrils then aggregate laterally to form a three-dimensional fibrin network.
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a synthetic peptide that mimics the endogenous 'A' knob. By competitively binding to the 'a' hole on fibrinogen, GPRP effectively inhibits the 'A:a' knob-hole interactions that are the driving force of fibrin polymerization.[1] This inhibitory action makes GPRP and analogous Arg-Pro containing peptides valuable tools for studying the kinetics and mechanics of fibrin formation, as well as for the development of novel antithrombotic agents.
These application notes provide detailed protocols for key functional assays used to quantify the inhibitory effects of this compound containing peptides on fibrin polymerization, including turbidity assays, thrombin clotting time assays, and thermal shift assays.
Mechanism of Action: this compound Peptide Inhibition of Fibrin Polymerization
The primary mechanism by which this compound peptides inhibit fibrin polymerization is through competitive binding to the 'a' polymerization pocket in the γ-chain of fibrinogen. This prevents the binding of the native Gly-Pro-Arg 'A' knob of another fibrin monomer, thereby blocking the end-to-end assembly of protofibrils.
References
Application Note: Utilizing Arg-Pro Motif Peptides as Competitive Inhibitors for Thrombin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct thrombin inhibitors (DTIs) are a critical class of anticoagulants used in the prevention and treatment of thrombotic disorders. Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. Competitive inhibitors that block the active site of thrombin are of significant interest in drug discovery and for studying the mechanisms of hemostasis. Peptides containing the Arginyl-Proline (Arg-Pro) motif, particularly the D-Phe-Pro-Arg sequence, have been identified as potent and specific competitive inhibitors of thrombin. This document provides detailed protocols and data for utilizing these peptides in enzyme assays.
Mechanism of Action: Competitive Inhibition
Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site.[1] This binding is reversible and prevents the substrate from accessing the active site.[1] The inhibitory effect can be overcome by increasing the concentration of the substrate. In the context of thrombin, peptides containing the D-Phe-Pro-Arg scaffold mimic the substrate binding orientation and interact with the enzyme's active site, thereby blocking its catalytic activity.[2]
Figure 1. Mechanism of competitive inhibition.
Quantitative Data: Inhibition of Thrombin
The inhibitory potency of competitive inhibitors is typically quantified by the inhibition constant (Ki). The following table summarizes the Ki values for a series of synthetic tetrapeptides with the general sequence D-Phe-Pro-D-Arg-P1'-CONH₂, which act as competitive inhibitors of α-thrombin.[3][4]
| Inhibitor (D-Phe-Pro-D-Arg-X-CONH₂) | P1' Residue (X) | Ki (µM) |
| fPrt | D-Threonine | 0.92[3] |
| fPrC | L-Cysteine | 4.49[4] |
| fPrI | L-Isoleucine | 8.00[4] |
| --- | L-Alanine | 11.20[4] |
| --- | L-Serine | 14.10[4] |
| --- | D-Serine | 17.80[4] |
| --- | D-Alanine | 28.10[4] |
| --- | L-Threonine | 12.30[4] |
| --- | Glycine | 15.10[4] |
Data sourced from studies on bovine α-thrombin.[3][4]
Experimental Protocols
Protocol 1: Determination of Thrombin Inhibition using a Chromogenic Substrate
This protocol describes a kinetic assay to determine the inhibitory activity of an this compound containing peptide on human or bovine α-thrombin in a 96-well plate format. The assay measures the rate of cleavage of a chromogenic substrate, which releases p-nitroaniline (pNA), a yellow product that can be quantified by measuring absorbance at 405 nm.[5][6]
Materials:
-
Human or Bovine α-Thrombin (e.g., Sigma-Aldrich T6884)[5]
-
Thrombin Chromogenic Substrate (e.g., S-2238, H-D-Phe-Pip-Arg-pNA)[7][8]
-
This compound containing peptide inhibitor
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 at 37°C[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C
Procedure:
-
Buffer Preparation: Prepare the Assay Buffer (50 mM Tris-HCl, 150 mM NaCl). Adjust the pH to 7.4 at 37°C.[9] The pH of Tris buffers is temperature-dependent.[2][10]
-
Reagent Preparation:
-
Thrombin Stock Solution: Prepare a stock solution of α-thrombin in Assay Buffer. For a final assay concentration of approximately 5 nM, a 100 nM (20X) stock is recommended. Store on ice.
-
Substrate Stock Solution: Prepare a 1-2 mM stock solution of the chromogenic substrate S-2238 in sterile water.[8]
-
Inhibitor Stock Solution: Prepare a stock solution of the this compound peptide inhibitor in sterile water or an appropriate solvent. Perform serial dilutions to create a range of concentrations to test (e.g., from 0.1 to 100 µM final concentration).
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 25 µL of the inhibitor solution at various concentrations (or solvent for control wells).
-
Add 25 µL of the thrombin working solution (e.g., 20 nM for a final concentration of 5 nM in a 100 µL final volume).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add 25 µL of the chromogenic substrate (S-2238) working solution to each well. The final substrate concentration should be at or below its Km (for S-2238 and thrombin, Km is ~7-9 µM).[8][12]
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.[8][11]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).
-
Plot the reaction rate (V) against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
If the Km of the substrate is known, the Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration.
-
Figure 2. Workflow for thrombin inhibition assay.
Biological Context: The Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a blood clot.[7] The cascade is traditionally divided into the extrinsic (tissue factor) and intrinsic (contact activation) pathways, which converge into a common pathway.[7] The extrinsic pathway is the primary initiator of coagulation.[12] Thrombin's primary role is to cleave fibrinogen into fibrin, but it also amplifies its own production by activating upstream factors V, VIII, and XI.[3] this compound based competitive inhibitors block these functions, preventing clot formation.
Figure 3. Simplified coagulation cascade showing thrombin inhibition.
References
- 1. static.igem.org [static.igem.org]
- 2. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 3. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors | PLOS One [journals.plos.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5z.com [5z.com]
- 7. diapharma.com [diapharma.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. nbinno.com [nbinno.com]
- 11. Chromogenic Substrate Assay [bio-protocol.org]
- 12. diapharma.com [diapharma.com]
Application Notes and Protocols for Arg-Pro Peptide Conjugation to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small peptides to larger carrier proteins is a critical step in the development of immunogens for antibody production, as well as for enhancing the stability and bioavailability of peptide-based therapeutics. The Arg-Pro dipeptide motif and arginine-rich peptides are of significant interest due to their roles in various biological processes, including cell penetration and receptor binding. However, their unique physicochemical properties, particularly the highly basic guanidinium (B1211019) group of arginine, can present challenges during conjugation.
These application notes provide detailed protocols for two of the most common and effective methods for conjugating this compound containing peptides to carrier proteins: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the maleimide-thiol coupling method. Additionally, this document outlines methods for the purification and characterization of the resulting conjugates, along with quantitative data to guide researchers in selecting the optimal strategy for their specific application.
Choosing a Carrier Protein
The selection of an appropriate carrier protein is crucial for eliciting a robust immune response. The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).
| Carrier Protein | Molecular Weight (kDa) | Key Characteristics |
| KLH | 4,500 - 13,000 | Highly immunogenic due to its large size and foreign nature in mammals.[1] It is the preferred carrier for generating a strong antibody response.[1] However, its large size can lead to solubility issues.[1] |
| BSA | ~67 | Smaller and more soluble than KLH, making it easier to handle and characterize the conjugate.[2] It is a good choice for applications where high immunogenicity is not the primary concern.[2] |
| OVA | ~45 | Often used as a secondary carrier protein in immunoassays to ensure that the observed antibody response is specific to the peptide and not the primary carrier protein (e.g., KLH).[1] |
Conjugation Chemistries: A Comparative Overview
The choice of conjugation chemistry depends on the available functional groups on the peptide and the desired site of attachment.
| Conjugation Chemistry | Target Functional Group on Peptide | Key Features & Considerations | Typical Conjugation Efficiency |
| EDC/NHS Chemistry | Primary amines (-NH2) at the N-terminus or on Lysine side chains. Carboxyl groups (-COOH) on Aspartic or Glutamic acid side chains, or at the C-terminus. | Forms a stable amide bond. It is a "zero-length" crosslinker.[3] Can result in a heterogeneous mixture of conjugates due to multiple potential reaction sites on the peptide and protein.[4] The positive charge of arginine can influence the reactivity of nearby carboxyl groups. | 40-75%[4] |
| Maleimide-Thiol Coupling | Thiol group (-SH) on a Cysteine residue. | Highly specific reaction forming a stable thioether bond.[5] Requires the presence of a Cysteine residue in the peptide sequence, which can be added at the N- or C-terminus if not naturally present. This method allows for site-specific conjugation, leading to a more homogeneous product.[5] | 60-90%[4] |
Protocol 1: EDC/NHS-Mediated Conjugation of this compound Peptides
This protocol describes the conjugation of a peptide containing primary amines or carboxyl groups to a carrier protein using EDC and NHS.
Experimental Workflow: EDC/NHS Conjugation
Caption: Workflow for EDC/NHS-mediated peptide conjugation.
Materials:
-
This compound containing peptide
-
Carrier Protein (KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography (SEC) column
Procedure:
-
Carrier Protein Activation:
-
Dissolve the carrier protein in Activation Buffer at a concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer.
-
Add a 50-fold molar excess of EDC and NHS to the carrier protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Peptide Conjugation:
-
Dissolve the this compound peptide in Conjugation Buffer. The concentration will depend on the desired peptide-to-carrier molar ratio. A starting point is a 20 to 50-fold molar excess of peptide to carrier protein.
-
Add the activated carrier protein solution to the peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purify the conjugate from unreacted peptide and crosslinking reagents using either dialysis against PBS (3 x 1 L buffer changes over 24-48 hours at 4°C) or a suitable size-exclusion chromatography column.
-
EDC/NHS Reaction Mechanism
Caption: EDC/NHS conjugation reaction pathway.
Protocol 2: Maleimide-Thiol Mediated Conjugation of this compound Peptides
This protocol is for the site-specific conjugation of a cysteine-containing this compound peptide to a maleimide-activated carrier protein.
Experimental Workflow: Maleimide-Thiol Conjugation
Caption: Workflow for maleimide-thiol peptide conjugation.
Materials:
-
Cysteine-containing this compound peptide
-
Maleimide-activated carrier protein (can be purchased pre-activated or prepared using a crosslinker like SMCC)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 10 mM EDTA, pH 7.0-7.5
-
Reducing agent (optional, for reducing disulfide bonds in the peptide): Tris(2-carboxyethyl)phosphine (TCEP)
-
Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Cysteine-Containing Peptide:
-
Dissolve the peptide in Conjugation Buffer.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the cysteines.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated carrier protein in Conjugation Buffer at 10 mg/mL.
-
Add the peptide solution to the activated carrier protein solution. A 10 to 25-fold molar excess of peptide is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Purify the conjugate from unreacted peptide using either dialysis against PBS (3 x 1 L buffer changes over 24-48 hours at 4°C) or a suitable size-exclusion chromatography column.
-
Maleimide-Thiol Reaction Mechanism
Caption: Maleimide-thiol conjugation reaction.
Characterization of this compound-Protein Conjugates
Accurate characterization of the conjugate is essential to determine the success of the conjugation reaction and to ensure batch-to-batch consistency.
| Method | Principle | Information Obtained |
| SDS-PAGE | Separation of proteins based on molecular weight. | A shift in the molecular weight of the carrier protein band after conjugation indicates successful peptide attachment. |
| UV-Vis Spectroscopy | Measurement of light absorbance at specific wavelengths. | Can be used to estimate the peptide-to-protein ratio if the peptide contains a chromophore (e.g., Trp, Tyr) or if a chromogenic tag is used. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the most accurate determination of the molecular weight of the conjugate and can reveal the distribution of peptide molecules per carrier protein.[6] |
| Amino Acid Analysis | Hydrolysis of the conjugate followed by quantification of the constituent amino acids. | The ratio of a unique amino acid in the peptide to a unique amino acid in the carrier protein can be used to calculate the conjugation ratio.[7] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Can be used to separate the conjugate from the unconjugated protein and peptide, and to assess the purity of the final product. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive crosslinkers (EDC/NHS are moisture sensitive).- Incorrect buffer pH.- Steric hindrance from the this compound peptide.- Oxidized Cysteine in maleimide coupling. | - Use fresh, high-quality crosslinkers.- Verify the pH of all buffers.- Increase the molar excess of the peptide.- Add a reducing agent like TCEP to the peptide solution before conjugation. |
| Precipitation of the Conjugate | - High degree of conjugation leading to insolubility.- The arginine-rich peptide may alter the solubility of the carrier protein. | - Reduce the molar excess of the peptide in the reaction.- Perform the conjugation in a larger volume or at a lower concentration.- Consider using a more soluble carrier protein like BSA. |
| Heterogeneous Product | - Multiple reactive sites in EDC/NHS chemistry. | - For a more homogeneous product, use site-specific conjugation methods like maleimide-thiol coupling. |
Concluding Remarks
The successful conjugation of this compound peptides to carrier proteins is achievable with careful selection of the conjugation chemistry and optimization of the reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and reproducible methods for their specific needs. Thorough characterization of the final conjugate is paramount to ensure the quality and efficacy of the resulting immunogen or therapeutic agent.
References
- 1. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Arg-Pro in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Proline (Arg-Pro) is a subject of growing interest in biomedical research due to its potential involvement in various physiological and pathological processes. Composed of the amino acids arginine and proline, this compound may play a role in cellular signaling, protein metabolism, and tissue function. Arginine itself is a precursor for nitric oxide and polyamines, crucial molecules in vasodilation, cell growth, and neurotransmission[1]. Proline is integral to collagen synthesis and maintaining cell structure[2]. The dipeptide form, this compound, has been identified as an enhancer of salt taste perception through interaction with epithelial sodium channels and may have other, yet undiscovered, signaling roles[3]. Furthermore, related dipeptides like Arg-Arg have been shown to influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis[4][5][6].
Accurate quantification of this compound in tissue samples is essential for elucidating its biological functions, identifying its role as a potential biomarker, and for understanding the pharmacodynamics of drugs that may modulate its concentration. This document provides detailed application notes and protocols for the quantitative analysis of this compound in tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique[1].
Quantitative Data Summary
While comprehensive quantitative data for this compound across a wide range of tissues is still emerging in the scientific literature, a pioneering study on dipeptide profiling in murine tissues provides valuable insights into its distribution[1]. The following table summarizes representative concentrations of this compound in various mouse tissues, illustrating its organ-specific abundance. Please note that these values are illustrative and based on graphical representations from the cited literature, intended to provide a comparative overview.
| Tissue | This compound Concentration (fmol/mg tissue) | Reference |
| Brain | 85 | [1] |
| Heart | 120 | [1] |
| Kidney | 250 | [1] |
| Liver | 150 | [1] |
| Lung | 95 | [1] |
| Muscle | 180 | [1] |
| Spleen | 200 | [1] |
| Pancreas | 130 | [1] |
Note: The data presented are representative values derived from published heat maps and are intended for illustrative purposes to demonstrate the expected range and variability of this compound concentrations in different tissues[1].
Experimental Protocols
A robust and reliable method for the quantification of this compound in tissue samples involves tissue homogenization, protein precipitation, derivatization, and analysis by UPLC-MS/MS[1].
Tissue Sample Preparation
Materials:
-
Frozen tissue samples (-80°C)
-
0.1 M HCl in ice-cold phosphate-buffered saline (PBS)
-
Ceramic beads
-
Bead mill homogenizer
-
Centrifuge
Protocol:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold 0.1 M HCl in PBS.
-
Homogenize the tissue using a bead mill homogenizer (e.g., FastPrep-24™) at a setting of 6.0 m/s for 40 seconds. Repeat twice with cooling on ice in between.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the extracted dipeptides and other small molecules.
Derivatization of this compound
To enhance chromatographic retention and ionization efficiency, derivatization of the dipeptide is recommended. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established method for labeling primary and secondary amines[1].
Materials:
-
AQC (e.g., AccQ-Tag™) reagent kit
-
Borate (B1201080) buffer
-
Acetonitrile
Protocol:
-
Follow the manufacturer's instructions for the AQC derivatization kit.
-
Typically, an aliquot of the tissue extract supernatant is mixed with borate buffer.
-
The AQC reagent, dissolved in acetonitrile, is added to the mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 10 minutes at 55°C).
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. The specific m/z values will depend on the derivatization agent used. For underivatized this compound, the protonated molecule [M+H]+ is m/z 272.17. A characteristic fragment ion would be the immonium ion of Proline at m/z 70.07.
-
Internal Standard (e.g., stable isotope-labeled this compound): Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Collision Energy and other parameters: These need to be optimized for the specific instrument and analyte.
Quantification and Data Analysis
-
Internal Standard: The use of a stable isotope-labeled this compound is highly recommended as an internal standard to correct for matrix effects and variations in sample preparation and instrument response[2][7][8].
-
Calibration Curve: A calibration curve should be prepared using known concentrations of derivatized this compound standard in a matrix that mimics the biological sample.
-
Data Processing: The peak areas of the analyte and the internal standard are integrated using the instrument's software. The concentration of this compound in the tissue sample is calculated from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in tissue samples.
Caption: Hypothesized signaling roles of the this compound dipeptide.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Penetration Assays of Arginine-Proline Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-Proline (Arg-Pro) rich motifs are characteristic features of many cell-penetrating peptides (CPPs), a class of short peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm.[1] Their unique ability to facilitate intracellular delivery makes them promising vectors for therapeutic agents, including proteins, nucleic acids, and nanoparticles. Understanding the efficiency and mechanisms of their cellular uptake is paramount for the rational design and optimization of these delivery systems.
These application notes provide detailed protocols for quantifying the cell penetration of this compound containing peptides and elucidating their mechanisms of entry. The methodologies described herein are essential for researchers in drug development and molecular biology seeking to evaluate and compare the intracellular delivery capabilities of novel or modified CPPs.
Mechanisms of Cellular Uptake
The cellular uptake of this compound containing peptides is a complex process that can occur through two primary pathways: direct translocation and endocytosis . The prevailing mechanism is often dependent on the peptide's physicochemical properties, concentration, the nature of the cargo, and the cell type.
Direct Translocation: This energy-independent process involves the direct movement of the peptide across the plasma membrane into the cytosol. While the exact mechanism is still under investigation, proposed models include the formation of transient pores or inverted micelles within the membrane. This pathway is often favored at higher peptide concentrations.
Endocytosis: This is an energy-dependent process where the cell engulfs the peptide, enclosing it within a vesicle. Several endocytic pathways can be involved:
-
Macropinocytosis: A non-specific process involving the formation of large vesicles (macropinosomes) from protrusions of the cell membrane.
-
Clathrin-Mediated Endocytosis: A receptor-mediated process where peptides bind to receptors on the cell surface, which then cluster in clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
Once inside endosomes, the peptide and its cargo must escape into the cytoplasm to reach their intracellular targets, a critical step for the efficacy of CPP-mediated delivery.
Quantitative Analysis of Cellular Uptake
The following tables summarize quantitative data from studies on the cellular uptake of arginine-rich and proline-containing peptides, illustrating the impact of peptide sequence, concentration, and the presence of endocytic inhibitors.
Table 1: Cellular Uptake of FITC-labeled Peptides in MDA-MB-231 Cells
| Peptide | Concentration (µM) | % of Green Fluorescent Cells |
| BR2 | 5 | 11.2 |
| BR2 | 10 | 0 |
| R9 | 5 | 4.1 |
| R9 | 10 | 84.1 |
| BR2-R9 | 5 | 97.6 |
| BR2-R9 | 10 | 56.1 |
Data adapted from a study evaluating novel CPPs for cancer treatment, showing the percentage of fluorescent cells after 48 hours of incubation.
Table 2: Relative Cellular Uptake of Oligo-Arginine Peptides in Prostate Cancer Cells
| Peptide | Relative FITC Intensity (R11 = 1) |
| R9 | ~0.8 |
| R11 | 1.0 |
| R13 | ~0.6 |
This table illustrates the effect of arginine chain length on cellular uptake, with R11 showing the highest efficiency in this study.[2]
Table 3: Effect of Endocytosis Inhibitors on the Uptake of a [WR]9 Peptide-GFP Fusion in MDA-MB-231 Cells
| Inhibitor | Cellular Uptake of GFP (% of control) |
| Control (no inhibitor) | 100 |
| Chlorpromazine | ~95 |
| Chloroquine | ~90 |
| Methyl-β-cyclodextrin | ~70 |
| Nystatin | ~60 |
This data suggests that the uptake of the [WR]9 peptide is partially dependent on lipid raft-mediated endocytosis, as indicated by the reduction in uptake in the presence of methyl-β-cyclodextrin and nystatin.[3]
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantification of fluorescently labeled this compound containing peptides internalized by cells using flow cytometry.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare different concentrations of the fluorescently labeled this compound peptide in serum-free culture medium.
-
Wash the cells once with PBS.
-
Add the peptide solutions to the respective wells. Include a well with untreated cells as a negative control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a flow cytometry tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step twice.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Record the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound containing peptides.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-labeled)
-
Cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Peptide Treatment: Treat the cells with the fluorescently labeled this compound peptide at the desired concentration in serum-free medium for a specific time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove extracellular peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI staining solution for 5-10 minutes to counterstain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: If using coverslips, mount them onto a microscope slide using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filters for the peptide's fluorophore and DAPI. Acquire z-stack images to determine the intracellular localization of the peptide.
Visualizing Cellular Uptake Pathways
The following diagrams, generated using the DOT language, illustrate the key cellular uptake mechanisms for this compound containing peptides.
Caption: Direct Translocation Pathway.
Caption: Major Endocytic Uptake Pathways.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Arg-Pro Incorporation in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the Arginine-Proline (Arg-Pro) dipeptide sequence into custom peptides presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The inherent properties of both amino acids—the bulky, guanidinium-containing side chain of Arginine and the secondary amine within Proline's cyclic structure—contribute to steric hindrance and altered reaction kinetics. This can lead to incomplete couplings, deletion sequences, and other side reactions, ultimately impacting the purity and yield of the final peptide.
These application notes provide a comprehensive guide to understanding and overcoming the challenges associated with this compound incorporation. We will delve into optimized protocols, comparative data for coupling reagents, and analytical methods for the characterization of this compound containing peptides. Furthermore, we will explore the biological significance of the this compound motif by examining the signaling pathway of Tuftsin, a well-characterized immunomodulatory peptide.
Challenges in this compound Incorporation
The primary difficulties in coupling an Arginine residue to a Proline residue in SPPS are multifaceted:
-
Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, commonly used for the Arginine side chain, creates significant steric hindrance.[1][2] This bulkiness can impede the approach of the activated Arginine to the N-terminal secondary amine of Proline, slowing down the reaction rate and leading to incomplete coupling.[1]
-
δ-Lactam Formation: A major side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form a stable and unreactive δ-lactam. This side reaction effectively terminates the peptide chain, leading to the formation of deletion sequences lacking the intended Arginine residue. To mitigate this, repetitive couplings of the protected Arginine are often recommended.[3]
-
Proline Cis-Trans Isomerization: The peptide bond preceding a Proline residue can exist in both cis and trans conformations. The energy barrier for interconversion is relatively low, but the process can be slow on the synthesis timescale.[4][5] The cis conformation can be less reactive, and the equilibrium between the two isomers can influence the rate and completeness of the coupling reaction with the incoming bulky Arginine residue.[6][7][8]
-
Guanidinium (B1211019) Group Reactivity: Although protected, the guanidinium group of Arginine is highly basic and can participate in side reactions if not adequately shielded. The choice of protecting group is therefore critical.
Optimized Coupling Protocols for Fmoc-Arg(Pbf)-Pro Sequences
To address the challenges mentioned above, careful optimization of the coupling protocol is essential. A double coupling strategy is highly recommended for the incorporation of Fmoc-Arg(Pbf)-OH onto a Proline residue to ensure maximum efficiency.[3]
Protocol 1: Standard Double Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Materials:
-
Fmoc-Pro-Resin
-
Fmoc-Arg(Pbf)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (2 eq.) and HATU (1.95 eq.) in DMF.
-
Add DIEA (4 eq.) to the mixture and allow for pre-activation for 1-2 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH (2 eq.), HATU (1.95 eq.), and DIEA (4 eq.) in DMF.
-
Agitate for another 1-2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure
This protocol offers a robust and more economical alternative to phosphonium/uronium salt-based reagents.
Materials:
-
Fmoc-Pro-Resin
-
Fmoc-Arg(Pbf)-OH (4 equivalents)
-
OxymaPure (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (2 eq.) and OxymaPure (2 eq.) in DMF.
-
Add DIC (2 eq.) to the mixture for pre-activation (2-5 minutes).
-
Add the activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Drain and wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH (2 eq.), OxymaPure (2 eq.), and DIC (2 eq.).
-
Agitate for another 2-4 hours.
-
Drain and wash the resin thoroughly with DMF and DCM.
-
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of this compound bond formation. The following table summarizes a hypothetical comparison based on established principles of SPPS for the coupling of Fmoc-Arg(Pbf)-OH to a Proline residue.[2][9] Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time (per coupling) | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |
| HATU/DIEA | Aminium/Uronium Salt | 1-2 hours | >99 | >95 | Very Low | Gold standard for hindered couplings, fast reaction rates.[10][11] |
| HBTU/DIEA | Aminium/Uronium Salt | 1-3 hours | >98 | >95 | Low | A common and effective reagent, slightly less reactive than HATU.[10] |
| DIC/OxymaPure | Carbodiimide/Additive | 2-4 hours | >97 | >90 | Very Low | Cost-effective and safe alternative with good performance.[12] |
| PyBOP/DIEA | Phosphonium Salt | 1.5-3 hours | >98 | >95 | Low | Efficient reagent with byproducts that are generally less hazardous than those from BOP.[8] |
Experimental Protocols for Analysis
Accurate analysis of the crude and purified peptide is crucial to determine the success of the this compound incorporation.
Protocol 3: RP-HPLC Analysis of this compound Containing Peptides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in mobile phase A or a suitable solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).
-
-
Analysis: Inject the sample and monitor the chromatogram for the main product peak and any potential impurities, such as deletion sequences (des-Arg) or byproducts from side reactions. The purity is calculated based on the area of the main peak relative to the total peak area.[13][14]
Protocol 4: Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system.
Procedure:
-
Perform LC-MS analysis using the same chromatographic conditions as in Protocol 3, but with a mobile phase compatible with MS (e.g., using 0.1% formic acid instead of TFA to reduce ion suppression).[14]
-
Mass Analysis: Acquire the mass spectrum of the main peak and any impurity peaks.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the target peptide to confirm its identity. Analyze the masses of impurity peaks to identify potential side products, such as the δ-lactam of arginine or deletion peptides.[15]
Visualization of Key Processes
Experimental Workflow for this compound Coupling
Signaling Pathway of Tuftsin
Tuftsin, a tetrapeptide with the sequence Thr-Lys-Pro-Arg, is a biologically active peptide that modulates the immune system. It binds to the neuropilin-1 (Nrp1) receptor on macrophages and microglia, initiating a signaling cascade through the Transforming Growth Factor-beta (TGFβ) pathway. This signaling promotes an anti-inflammatory M2 phenotype in these immune cells.[1]
Conclusion
The successful incorporation of the this compound dipeptide motif is an achievable yet challenging aspect of custom peptide synthesis. By understanding the inherent difficulties posed by steric hindrance, potential side reactions, and the unique chemistry of Proline, researchers can implement optimized protocols to significantly improve coupling efficiency, yield, and purity. The use of highly efficient coupling reagents like HATU, or cost-effective alternatives such as DIC/Oxyma, combined with a double coupling strategy, is paramount. Rigorous analytical monitoring using RP-HPLC and mass spectrometry is essential to ensure the integrity of the final peptide product. The biological significance of this compound containing peptides, exemplified by Tuftsin, underscores the importance of mastering their synthesis for advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Side-chain effects on peptidyl-prolyl cis/trans isomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Coupled Proline Cis-Trans States in Bradykinin Using ωBP-REMD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oxymapure.com [oxymapure.com]
- 13. Coupling non-denaturing chromatography to mass spectrometry for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilization and Storage of Arginyl-Proline (Arg-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginyl-Proline (Arg-Pro) is a dipeptide with significant interest in various biomedical research and pharmaceutical development areas. As with many peptides, its stability in aqueous solution is limited, making lyophilization, or freeze-drying, a critical process for enhancing its shelf life and preserving its biological activity. This document provides detailed application notes and protocols for the lyophilization and subsequent storage of this compound, ensuring its integrity for research and development purposes. Proper lyophilization and storage are paramount to prevent chemical degradation, such as hydrolysis and oxidation, and physical changes like aggregation.[1][2]
Pre-Lyophilization Considerations
Before initiating the lyophilization process, several factors must be considered to ensure a stable and effective final product. These include the purity of the peptide, the selection of appropriate excipients, and the concentration of the this compound solution.
1.1 Peptide Purity
The starting purity of the this compound dipeptide is crucial. Impurities can affect the stability of the final lyophilized product and may interfere with downstream applications. It is recommended to use this compound with a purity of >95%, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
1.2 Excipients for Stabilization
Excipients are often included in peptide formulations to provide stability during the freeze-drying process and subsequent storage.[2][3] For this compound, which contains a basic amino acid (Arginine) and is prone to moisture absorption (deliquescence), the choice of excipients is particularly important.[4]
-
Bulking Agents: These provide structure to the lyophilized cake.[5] Mannitol and sucrose (B13894) are common choices. Mannitol forms a crystalline matrix, which can be beneficial for cake structure, while sucrose forms an amorphous glass, which can offer excellent stabilization.[3][5]
-
Cryoprotectants/Lyoprotectants: These protect the peptide from stresses during freezing and drying.[6] Sugars like sucrose and trehalose (B1683222) are effective in this role.[3][5] Amino acids such as glycine (B1666218) and alanine (B10760859) have also been shown to act as cryo- and lyoprotectants.[6]
-
Buffers: To maintain a stable pH during processing and upon reconstitution, a buffering agent is often necessary. Phosphate (B84403) or citrate (B86180) buffers are commonly used.[2] The pH of the pre-lyophilization solution should be optimized, typically within the range of 5-7 for peptide stability.[4]
A summary of commonly used excipients and their functions is provided in the table below.
| Excipient Class | Examples | Primary Function(s) | Typical Concentration Range |
| Bulking Agents | Mannitol, Glycine | Provide cake structure, prevent collapse[5] | 1 - 5% (w/v) |
| Cryo/Lyoprotectants | Sucrose, Trehalose | Protect against freezing and drying stresses[3][6] | 1 - 10% (w/v) |
| Buffers | Sodium Phosphate, Sodium Citrate | Maintain pH stability[2] | 10 - 50 mM |
1.3 Formulation Preparation
The this compound dipeptide should be dissolved in a suitable aqueous buffer containing the selected excipients. The concentration of this compound will depend on the final desired dosage but is typically in the range of 1-10 mg/mL. The solution should be sterile-filtered (0.22 µm filter) before being dispensed into lyophilization vials.
Lyophilization Protocol for this compound
The lyophilization process consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). The following is a general protocol that should be optimized for the specific formulation and freeze-dryer used.
2.1 Experimental Protocol: Lyophilization Cycle
-
Preparation: Dissolve this compound and selected excipients (e.g., 5% mannitol, 2% sucrose in 20 mM sodium phosphate buffer, pH 6.0) in high-purity water.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter.
-
Filling: Aseptically dispense the solution into sterile lyophilization vials. The fill volume should be consistent and not exceed approximately one-third of the vial's total volume.
-
Stopper Placement: Partially insert sterile lyophilization stoppers into the vials to allow for water vapor to escape during drying.
-
Loading: Place the vials onto the shelves of the freeze-dryer.
Lyophilization Cycle Parameters (Example)
| Stage | Shelf Temperature (°C) | Ramp Time (min) | Hold Time (hours) | Vacuum (mTorr) |
| Freezing | ||||
| Thermal Treatment | 5 | 30 | 1 | N/A |
| Freezing | -40 | 60 | 3 | N/A |
| Primary Drying | ||||
| Ramp to Drying Temp | -10 | 60 | - | 100 |
| Hold at Drying Temp | -10 | - | 24 - 48 | 100 |
| Secondary Drying | ||||
| Ramp to Final Temp | 25 | 120 | - | 100 |
| Hold at Final Temp | 25 | - | 6 - 12 | 100 |
2.2 Post-Lyophilization Handling
Upon completion of the lyophilization cycle, the vacuum in the chamber is typically replaced with an inert gas like nitrogen before the vials are fully stoppered and sealed. This minimizes the exposure of the lyophilized cake to oxygen and moisture.
Storage and Stability of Lyophilized this compound
Proper storage conditions are critical to maintain the long-term stability of lyophilized this compound.
3.1 Storage Conditions
Lyophilized peptides should be stored at low temperatures and protected from light and moisture.[1][4]
-
Long-term storage: For storage periods exceeding several months, a temperature of -20°C or -80°C is recommended.[1]
-
Short-term storage: For shorter durations (weeks to a few months), storage at 2-8°C may be acceptable, but this should be validated with stability studies.
-
Protection from light and moisture: Vials should be stored in the dark. The integrity of the vial seal is crucial to prevent moisture ingress, especially given the hygroscopic nature of arginine-containing peptides.[4]
3.2 Stability Indicating Analytical Methods
To assess the stability of lyophilized this compound over time, a panel of analytical methods should be employed.[7]
| Analytical Method | Purpose |
| Visual Inspection | Assess cake appearance (e.g., color, collapse, meltback). |
| Reconstitution Time | Measure the time required for the lyophilized cake to fully dissolve. |
| Karl Fischer Titration | Determine the residual moisture content. |
| Reverse-Phase HPLC (RP-HPLC) | Quantify the purity of this compound and detect degradation products.[7] |
| Mass Spectrometry (MS) | Identify the structure of any degradation products.[7] |
| pH of Reconstituted Solution | Monitor for any pH shifts upon reconstitution. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing a stable formulation and for interpreting stability data.
-
Hydrolysis: The peptide bond between Arginine and Proline can be susceptible to hydrolysis, especially in the presence of residual moisture.
-
Oxidation: While Arg and Pro are not as susceptible to oxidation as residues like Methionine or Cysteine, oxidative degradation can still occur over long-term storage, potentially leading to the formation of glutamyl semialdehyde from the proline residue or other oxidative products from the arginine side chain.[8]
-
Diketopiperazine (DKP) Formation: Dipeptides are known to be susceptible to cyclization to form diketopiperazines, particularly when proline is at the C-terminus. This is a significant potential degradation pathway for this compound.
-
Deamidation: Although not directly applicable to this compound, this is a common degradation pathway for peptides containing asparagine or glutamine.
Visualizations
Logical Workflow for this compound Lyophilization and Stability Testing
Caption: Workflow for this compound Lyophilization and Stability Testing.
Potential Degradation Pathways of this compound
Caption: Potential Degradation Pathways for this compound.
Conclusion
The successful lyophilization and storage of Arginyl-Proline are essential for preserving its quality and efficacy for research and pharmaceutical applications. A well-developed lyophilization cycle, guided by the principles of protein and peptide stabilization and employing appropriate excipients, is key to achieving a stable product. Long-term storage at sub-zero temperatures, with protection from light and moisture, is critical. A robust stability testing program utilizing a range of analytical techniques is necessary to ensure the integrity of the lyophilized this compound over its intended shelf life. The protocols and guidelines presented here provide a solid foundation for the development of a stable and reliable lyophilized this compound product.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. researchroi.substack.com [researchroi.substack.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. genscript.com [genscript.com]
- 5. lyophilizationworld.com [lyophilizationworld.com]
- 6. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Arg-Pro as a Substrate for Dipeptidyl Peptidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that is widely distributed across various tissues.[1] It plays a crucial role in numerous physiological processes by cleaving N-terminal dipeptides from polypeptides, with a strong preference for substrates containing a proline or alanine (B10760859) residue in the penultimate (P1) position.[1][2][3][4]
One of the most significant functions of DPP-IV is its role in glucose homeostasis. It is the primary enzyme responsible for the degradation and inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By cleaving these hormones, DPP-IV attenuates their ability to stimulate insulin (B600854) secretion. Consequently, inhibitors of DPP-IV have become a major therapeutic class for the management of type 2 diabetes.[5][6][7]
Synthetic substrates are essential tools for studying the activity of DPP-IV and related enzymes. Dipeptides like Arginine-Proline (Arg-Pro), when coupled to a reporter molecule, serve as highly effective substrates for quantifying enzyme activity in both purified systems and complex biological samples. These synthetic substrates, such as this compound-p-nitroanilide (this compound-pNA) and this compound-7-amino-4-methylcoumarin (this compound-AMC), provide the basis for robust chromogenic and fluorogenic assays, respectively. These assays are fundamental for enzyme characterization, kinetic studies, and high-throughput screening of potential inhibitors.
Substrate Specificity and Quantitative Data
The S9B/DPP4 family of serine proteases, which includes DPP-IV, DPP-8, and DPP-9, shares the distinct ability to cleave Xaa-Pro dipeptides from the N-terminus of their substrates.[8] While DPP-IV is the most studied member, understanding the substrate kinetics of related peptidases is crucial for developing selective inhibitors. The this compound dipeptide sequence is recognized and cleaved efficiently by several members of this family.
The kinetic parameters below illustrate the catalytic efficiency of DPP-IV, DPP-8, and DPP-9 towards the chromogenic substrate this compound-pNA. DPP-IV displays a significantly higher catalytic efficiency (kcat/Km) compared to DPP-8 and DPP-9 for this substrate.[9]
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DPP-IV | This compound-pNA | 160 ± 10 | 114 ± 2 | 7.1 x 10⁵ |
| DPP-8 | This compound-pNA | 70 ± 10 | 0.8 ± 0.04 | 1.1 x 10⁴ |
| DPP-9 | This compound-pNA | 70 ± 10 | 1.2 ± 0.04 | 1.7 x 10⁴ |
| Table 1: Kinetic parameters for the hydrolysis of this compound-pNA by human dipeptidyl peptidases. Data adapted from studies on recombinant human enzymes.[9] |
Application Notes
Assay Principles
The use of this compound as a substrate for DPP activity is typically accomplished by attaching a chromogenic or fluorogenic reporter group to the C-terminus of the dipeptide. The enzymatic cleavage of the amide bond between the proline and the reporter group releases the free reporter, which can be quantified.
-
Chromogenic Assays: These assays commonly use this compound-p-nitroanilide (this compound-pNA). Upon cleavage by a dipeptidyl peptidase, the colorless substrate releases p-nitroanilide (pNA), which is a yellow-colored compound. The rate of pNA formation can be monitored continuously by measuring the increase in absorbance at approximately 405 nm.[9] This method is simple, cost-effective, and suitable for basic kinetic studies.
-
Fluorogenic Assays: For higher sensitivity, fluorogenic substrates such as this compound-7-amino-4-methylcoumarin (this compound-AMC) are used. The intact substrate is non-fluorescent, but enzymatic cleavage liberates the highly fluorescent 7-Amino-4-Methylcoumarin (AMC).[7][10] The increase in fluorescence is measured over time using a fluorometer with excitation at ~360 nm and emission at ~460 nm.[7][10][11] This method is more sensitive than chromogenic assays and is well-suited for high-throughput screening (HTS) and for samples with low enzyme concentrations.[12]
Key Applications
-
Drug Discovery and HTS: this compound-based substrates are extensively used to screen compound libraries for potential DPP-IV inhibitors, which are valuable therapeutic agents for type 2 diabetes.[13][14] The simplicity and robustness of these assays make them ideal for automated high-throughput screening.
-
Enzyme Kinetics: These substrates are critical for determining key kinetic parameters (Km, Vmax, kcat) and inhibition constants (Ki, IC₅₀) for DPP family enzymes.[9]
-
Biomarker Analysis: DPP-IV activity can be measured in biological fluids like plasma and serum, where its levels may be altered in various disease states.[15] this compound substrates provide a reliable method for quantifying this activity for clinical and research purposes.
Visualizations
Signaling Pathway: DPP-IV in Glucose Homeostasis
Caption: Simplified pathway of DPP-IV inactivating GLP-1 to regulate insulin release.
Experimental Workflow: DPP Activity Assay
Caption: General experimental workflow for a dipeptidyl peptidase (DPP) activity assay.
Logical Relationship: Assay Principle
Caption: Principle of chromogenic and fluorogenic assays using this compound-Reporter substrates.
Detailed Experimental Protocols
Note: These are general protocols. Optimal conditions (e.g., enzyme/substrate concentrations, incubation times) may vary and should be determined empirically for each specific application.
Protocol 1: Chromogenic DPP-IV Activity Assay using this compound-pNA
This protocol measures DPP-IV activity by monitoring the increase in absorbance resulting from the cleavage of this compound-p-nitroanilide (pNA).
A. Materials Required
-
Recombinant Human DPP-IV
-
DPP-IV Substrate: this compound-pNA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
-
Standard laboratory pipettes and sterile tips
B. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound-pNA in DMSO or deionized water to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute recombinant DPP-IV in Assay Buffer to the desired concentration (e.g., 2-10 ng/well). Prepare this solution fresh just before use and keep it on ice.
-
Working Substrate Solution (1 mM): Dilute the 10 mM Substrate Stock Solution 1:10 in Assay Buffer. The final concentration in the well should be around the Km value (e.g., 200 µM).
C. Assay Procedure
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
Test Wells: 50 µL of Assay Buffer and 25 µL of Enzyme Solution.
-
Substrate Blank Wells: 75 µL of Assay Buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature.
-
Initiate Reaction: Add 25 µL of the 1 mM Working Substrate Solution to all wells to start the reaction. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the absorbance at 405 nm every 1-2 minutes for a total of 15-30 minutes.
D. Data Analysis
-
For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the substrate blank from the rates of the test wells to correct for any non-enzymatic hydrolysis.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (V₀ * Vt) / (ε * l * Ve * C)
-
Where:
-
V₀: Corrected rate (ΔAbs/min)
-
Vt: Total reaction volume (e.g., 0.1 mL)
-
ε: Molar extinction coefficient of pNA (~8,800 M⁻¹cm⁻¹)[9]
-
l: Path length of the well (cm)
-
Ve: Volume of enzyme added (e.g., 0.025 mL)
-
C: Concentration of enzyme in the stock (mg/mL)
-
-
Protocol 2: Fluorogenic DPP-IV Activity Assay using H-Gly-Pro-AMC
This protocol provides a highly sensitive method for measuring DPP-IV activity using the fluorogenic substrate Gly-Pro-AMC. The principle is identical for this compound-AMC.
A. Materials Required
-
Recombinant Human DPP-IV
-
DPP-IV Substrate: H-Gly-Pro-AMC[10]
-
AMC Standard (7-Amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well solid black, flat-bottom microplate[16]
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)[10][11]
B. Reagent Preparation
-
Assay Buffer: Prepare as described in Protocol 1.
-
Substrate Stock Solution (10 mM): Dissolve H-Gly-Pro-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a fresh dilution of DPP-IV in Assay Buffer (e.g., 0.5-2 ng/well). Keep on ice.
-
Working Substrate Solution (200 µM): Dilute the Substrate Stock Solution 1:50 in Assay Buffer.
-
AMC Standard Curve: Prepare a 1 mM AMC stock solution in DMSO. Perform serial dilutions in Assay Buffer to create standards ranging from 0 to 20 µM.
C. Assay Procedure
-
Standard Curve: Add 100 µL of each AMC standard dilution to separate wells of the black microplate.
-
Reaction Setup: To other wells in the plate, add the following:
-
Test Wells: 40 µL of Assay Buffer and 10 µL of Enzyme Solution.
-
Blank Wells: 50 µL of Assay Buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the 200 µM Working Substrate Solution to the test and blank wells. Final volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-warmed to 37°C). Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for 15-30 minutes.
D. Data Analysis
-
Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM).
-
Calculate Reaction Rate: For each test well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the RFU vs. time curve (ΔRFU/min).
-
Subtract the rate of the blank wells from the rates of the test wells.
-
Convert the corrected rate from ΔRFU/min to µmol/min using the standard curve:
-
Rate (µmol/min) = (V₀ [ΔRFU/min]) / (Slope of standard curve [RFU/µmol])
-
-
Calculate the specific activity of the enzyme as described in Protocol 1.
References
- 1. glucagon.com [glucagon.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The unique properties of dipeptidyl-peptidase IV (DPP IV / CD26) and the therapeutic potential of DPP IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.es [promega.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arg-Pro Solid-Phase Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the difficult Arginine-Proline (Arg-Pro) motif, with a focus on improving peptide yield.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound sequence notoriously difficult to synthesize, often resulting in low yields?
A1: The synthesis of this compound containing peptides is challenging due to a combination of factors:
-
Steric Hindrance: The bulky guanidinium (B1211019) side chain of Arginine, along with its protecting group (e.g., Pbf), and the rigid, cyclic structure of Proline create significant steric hindrance. This bulkiness can impede the close approach required for efficient amide bond formation between the activated Arginine and the N-terminal amine of Proline on the solid support.[1][2]
-
Diketopiperazine (DKP) Formation: The dipeptide sequence H-Arg-Pro-resin is highly susceptible to intramolecular cyclization. The N-terminal amine of Arginine can attack the ester linkage between Proline and the resin, cleaving the dipeptide from the solid support and forming a stable six-membered ring called a diketopiperazine.[3][4][5] This premature cleavage from the resin is a major cause of low yield.
-
δ-Lactam Formation: When the carboxylic acid of a protected Arginine (e.g., Fmoc-Arg(Pbf)-OH) is activated for coupling, it can undergo an intramolecular cyclization to form a stable six-membered δ-lactam. This side reaction consumes the activated Arginine, preventing it from coupling to the growing peptide chain and leading to deletion sequences.[6][7]
-
Incomplete Deprotection of Arginine: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine can be difficult to remove completely, especially in sequences with multiple Arginine residues.[8] Incomplete deprotection during the final cleavage step results in a lower yield of the desired peptide.
Q2: What are the most effective coupling reagents for improving the this compound bond formation?
A2: For difficult couplings like this compound, high-activity coupling reagents are recommended to overcome steric hindrance and drive the reaction to completion.[1][9] Third-generation aminium/uronium salts are particularly effective.[1][10]
| Coupling Reagent | Additive | Reactivity | Key Advantages |
| HATU | HOAt | High | High efficiency, fast kinetics, low racemization. Excellent for sterically hindered sequences.[1][10] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group.[1] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it safer.[1][11][12] |
| HBTU | HOBt | Medium-High | A widely used, cost-effective standard reagent. May be less effective than HATU/HCTU for severely hindered couplings.[1] |
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: DKP formation is a significant cause of yield loss, particularly after the second amino acid (Proline in this case) is coupled.[4] Here are some strategies to mitigate it:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk of the trityl group, which hinders the back-biting cyclization reaction.[4]
-
Protecting Group Strategy: Keep the N-terminal of the dipeptide protected until the third amino acid is coupled. In Fmoc-based synthesis, this means proceeding immediately to the next coupling cycle after the deprotection of the second amino acid.
-
Use of Dipeptides: Incorporating a pre-formed dipeptide (e.g., Fmoc-Arg(Pbf)-Pro-OH) can bypass the problematic on-resin dipeptide stage where DKP formation is most likely to occur.
Q4: What is the recommended protecting group for Arginine in an this compound synthesis?
A4: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most commonly used protecting group for Arginine in Fmoc-SPPS due to its good balance of stability during synthesis and lability during final cleavage.[6][13] However, its bulkiness contributes to steric hindrance and can sometimes be difficult to cleave. An alternative is the nitro (NO2) protecting group, which is less bulky but requires specific, orthogonal deprotection conditions (e.g., reduction with SnCl2) before final cleavage.[6]
| Protecting Group | Key Features | Cleavage Conditions | Potential Issues |
| Pbf | Standard for Fmoc-SPPS. Good stability. | Standard TFA cocktails (e.g., TFA/TIS/H2O).[6][8] | Bulky, can cause steric hindrance. Incomplete cleavage in Arg-rich sequences.[8] Can lead to sulfonation of Trp residues.[4] |
| NO2 | Less bulky than Pbf. | Orthogonal: SnCl2 in 2-MeTHF at 55°C.[6] | Requires an additional on-resin deprotection step before final cleavage. |
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
A systematic approach is necessary to diagnose the cause of low peptide yield.
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Incomplete Coupling of Arginine
A positive Kaiser test after the Arginine coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[14]
Troubleshooting Steps:
-
Double Couple: This is a highly recommended strategy for difficult residues like Arginine.[2][7] After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Arg(Pbf)-OH to the resin and allow it to react again.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance reaction kinetics.[2][14] A concentration of 0.5 M is often effective.[2]
-
Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 30-60 minutes to 2 hours or more can improve completion.[1][14]
-
Switch to a More Potent Coupling Reagent: If using a standard reagent like HBTU, switching to HATU or COMU can significantly improve coupling efficiency.[1][10]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Arg(Pbf)-OH to Proline-Resin
This protocol is designed for a 0.1 mmol scale synthesis and incorporates strategies to maximize yield.
-
Resin Preparation: Swell the Proline-loaded resin (e.g., Pro-Wang or Pro-2-CTC resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of the same solution for 10 minutes to ensure complete Fmoc group removal.[6]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the activation mixture.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[1][14] Take a few beads from the resin, wash them with ethanol, and add the Kaiser test solutions. A yellow color indicates complete coupling, while a blue color signifies incomplete reaction.
-
(Optional but Recommended) Double Coupling: If the Kaiser test is positive or for precautionary measures, drain the reaction vessel and repeat steps 4 and 5 with a fresh batch of activated Fmoc-Arg(Pbf)-OH.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Caption: Experimental workflow for this compound coupling.
Protocol 2: Final Cleavage and Deprotection
This protocol uses a scavenger cocktail optimized for peptides containing Arginine and other sensitive residues.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common and effective mixture is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, extend the cleavage time to 4-6 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.[8][14]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Arg-Pro Purification by Reverse-Phase HPLC
Welcome to the technical support center for the purification of the dipeptide Arginyl-Proline (Arg-Pro) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Q1: Why is my this compound peak tailing significantly?
Peak tailing is a common issue in the chromatography of basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[1][2]
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 stationary phase can be deprotonated at mobile phase pH levels above 3, leading to strong ionic interactions with the positively charged guanidinium (B1211019) group of Arginine.[1][2][3] This secondary retention mechanism results in a tailing peak shape.
-
Troubleshooting:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to below 3.0 using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[3] At this low pH, the silanol groups are protonated and less likely to interact with the basic this compound.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the majority of residual silanol groups, reducing their availability for secondary interactions.[1][2]
-
Increase Ion-Pairing Agent Concentration: A higher concentration of an ion-pairing agent like TFA can more effectively mask the silanol groups and improve peak symmetry.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Troubleshooting:
-
Reduce Sample Load: Decrease the amount of this compound injected onto the column.[4]
-
-
Cause 3: Metal Contamination: Heavy metal impurities in the silica (B1680970) matrix of the column can act as Lewis acids and interact with the basic functional groups of this compound, causing peak tailing.[5]
-
Troubleshooting:
-
Use High-Purity Columns: Utilize columns packed with high-purity silica to minimize metal contamination.[6]
-
Q2: I am seeing poor resolution between my this compound peak and impurities. How can I improve it?
Poor resolution can be a result of several factors related to the mobile phase composition and gradient profile.
-
Cause 1: Inadequate Mobile Phase Selectivity: The choice and concentration of the organic modifier and ion-pairing agent significantly impact selectivity.
-
Troubleshooting:
-
Optimize Organic Modifier: While acetonitrile (B52724) is a common choice, methanol (B129727) can offer different selectivity for peptide separations.[7][8]
-
Change Ion-Pairing Agent: Different ion-pairing agents can alter the retention and selectivity of peptides.[9] Consider switching from TFA to an alternative like heptafluorobutyric acid (HFBA) if co-eluting impurities are an issue.
-
Adjust Mobile Phase pH: A change in pH can alter the ionization state of both this compound and impurities, potentially improving their separation.[10][11]
-
-
Cause 2: Gradient is Too Steep: A rapid increase in the organic solvent concentration may not provide enough time for the separation of closely eluting compounds.
-
Troubleshooting:
-
Decrease Gradient Slope: A shallower gradient, meaning a slower increase in the organic modifier concentration over time, generally improves the resolution of peptides.[6]
-
Q3: My this compound is eluting too early/too late. How can I adjust the retention time?
The retention time of this compound is primarily controlled by the strength of the mobile phase.
-
Cause 1: Mobile Phase is Too Strong (Early Elution): A high concentration of the organic modifier will cause this compound to elute quickly, potentially with the solvent front.
-
Troubleshooting:
-
Decrease Initial Organic Solvent Concentration: Lower the percentage of acetonitrile or methanol at the beginning of your gradient.
-
-
Cause 2: Mobile Phase is Too Weak (Late Elution): A low concentration of the organic modifier will result in long retention times.
-
Troubleshooting:
-
Increase Organic Solvent Concentration: Adjust the gradient to reach a higher final concentration of the organic modifier or increase the overall proportion of the organic solvent in an isocratic elution.[12]
-
Q4: I am observing inconsistent retention times between runs. What could be the cause?
Shifting retention times indicate a lack of reproducibility in your HPLC system or method.
-
Cause 1: Inconsistent Mobile Phase Preparation: Minor variations in the composition of the mobile phase can lead to significant shifts in retention time.[13]
-
Troubleshooting:
-
Precise Mobile Phase Preparation: Ensure accurate and consistent measurement of all mobile phase components, including the acidic modifier. It is recommended to prepare a fresh batch of mobile phase for each set of experiments.[14]
-
-
Cause 2: Temperature Fluctuations: The temperature of the column can affect retention times.
-
Troubleshooting:
-
Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature and improve the reproducibility of your results.
-
-
Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases, leading to changes in retention.
-
Troubleshooting:
-
Monitor Column Performance: Regularly check the performance of your column using a standard.
-
Implement a Column Cleaning Protocol: Periodically flush the column with a strong solvent to remove any strongly adsorbed contaminants.
-
Data Presentation: Ion-Pairing Agents
The choice of an ion-pairing agent is critical for the successful purification of peptides like this compound. Below is a comparison of commonly used ion-pairing agents.
| Ion-Pairing Agent | Abbreviation | Typical Concentration | Key Characteristics |
| Trifluoroacetic Acid | TFA | 0.1% | Most common choice, provides good peak shape, volatile, but can cause ion suppression in mass spectrometry.[15][16][17] |
| Formic Acid | FA | 0.1% | A good alternative to TFA for mass spectrometry applications as it causes less ion suppression, but may result in broader peaks for some peptides.[15] |
| Heptafluorobutyric Acid | HFBA | 0.1% | A stronger ion-pairing agent than TFA, which can increase the retention of basic peptides and improve resolution from closely eluting impurities.[9][16] |
Experimental Protocols
General Protocol for this compound Purification by RP-HPLC
This protocol provides a starting point for developing a purification method for this compound. Optimization will likely be required based on your specific sample and HPLC system.
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (Re-equilibration)
-
Sample Preparation:
Dissolve the crude this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for this compound purification by RP-HPLC.
Caption: A logical troubleshooting guide for common RP-HPLC issues.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. labcompare.com [labcompare.com]
- 4. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. chromblog.wordpress.com [chromblog.wordpress.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pharmaguru.co [pharmaguru.co]
- 15. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 16. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 17. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Arg-Pro Dipeptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of arginine-proline (Arg-Pro) dipeptides. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guides
This section addresses common problems encountered during this compound dipeptide synthesis and provides actionable solutions to minimize racemization.
Problem 1: High levels of D-Arg diastereomer detected by HPLC analysis.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a carbodiimide-based method with a suitable additive, such as DIC/OxymaPure.[1] | Onium salt reagents like HBTU/HATU, while efficient, can increase the rate of racemization. The active esters formed by DIC/Oxyma are less susceptible to racemization.[1] |
| Use of a Non-Hindered Base | Replace DIPEA or NMM with a sterically hindered base like 2,4,6-collidine.[1] | The steric bulk of collidine reduces its ability to abstract the alpha-proton from the activated amino acid, which is a key step in racemization.[1] |
| Elevated Coupling Temperature | Perform the coupling reaction at room temperature (RT) or consider lowering it to 0°C. For microwave-assisted synthesis, reduce the temperature.[1] | Higher temperatures provide the necessary activation energy to overcome the barrier for racemization, thereby increasing its rate.[1] |
| Prolonged Pre-activation Time | Utilize an in-situ activation protocol where the coupling reagent (e.g., DIC) is added directly to the mixture of the amino acid, additive, and peptide-resin.[1] | Allowing the amino acid to remain in an activated state for an extended period before coupling increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.[1] |
| Inadequate Arginine Side-Chain Protection | Ensure the use of a suitable side-chain protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] | A robust protecting group on the guanidino side chain of arginine is crucial to prevent side reactions that can indirectly affect the stereochemical integrity of the alpha-carbon. |
Problem 2: Low yield of the desired this compound dipeptide.
| Potential Cause | Recommended Action | Rationale |
| Steric Hindrance | Increase the equivalents of the protected arginine and coupling reagents. Extend the reaction time or perform a double coupling. | The coupling of a bulky amino acid like arginine to a secondary amine like proline can be sterically hindered, leading to slower reaction rates and incomplete coupling. |
| Arginine Side-Chain Issues (δ-lactam formation) | Use a sufficient excess of the protected arginine derivative.[1] Consider using a protecting group like NO2 on the arginine side chain, which has been shown to prevent δ-lactam formation.[2] | During activation, arginine can be susceptible to intramolecular cyclization to form a δ-lactam, which consumes the activated amino acid and reduces the yield of the desired peptide.[2] |
| Aggregation of the growing peptide chain | Switch to a more polar solvent like NMP or add chaotropic salts. | Peptide aggregation on the solid support can hinder the accessibility of the N-terminal proline for coupling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during peptide synthesis?
A1: Racemization during peptide bond formation primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers.[1]
Q2: Why is the this compound linkage particularly susceptible to racemization?
A2: The synthesis of this compound dipeptides presents unique challenges. Arginine is a bulky amino acid, and its guanidino side chain, even when protected, can influence the electronic environment of the chiral center. Proline is a secondary amine, which can lead to slower coupling kinetics compared to primary amines. This slower reaction rate can provide a larger window of opportunity for the activated arginine intermediate to racemize before the coupling is complete.
Q3: Which coupling reagents are recommended to minimize racemization for this compound synthesis?
A3: Carbodiimide-based reagents used in conjunction with additives are generally preferred. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is highly recommended.[1] Oxyma-based additives have been shown to be superior to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) in suppressing racemization.[3][4][5]
Q4: What is the role of a sterically hindered base in preventing racemization?
A4: Tertiary amine bases are necessary to maintain basic conditions for the coupling reaction. However, less hindered bases like N,N-Diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated amino acid, leading to racemization. A sterically hindered base, such as 2,4,6-collidine, is bulkier and therefore less likely to cause racemization due to steric hindrance around the α-carbon.[1]
Q5: How can I quantitatively assess the level of racemization in my synthesized this compound dipeptide?
A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the desired L-L dipeptide from its D-L diastereomer.[6][7][8]
Data Presentation
Table 1: Comparison of Coupling Reagents and Additives on Racemization
This table summarizes the percentage of D-isomer formed during the synthesis of a model peptide using various coupling strategies. While not specific to this compound, it provides a general comparison of the effectiveness of different reagents in suppressing racemization.
| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) | Reference |
| Oxyma/DIC | 89.9 | 1.0 | [1] |
| HOAt/DIC | 81.4 | 3.3 | [1] |
| HOBt/DIC | 81.9 | 9.3 | [1] |
Data from the solution-phase synthesis of Z-Phg-Pro-NH₂.
Table 2: Racemization in Solid-Phase Synthesis of H-Gly-AA-Phe-NH₂
This table shows the percentage of DL diastereomer formed during the solid-phase synthesis of various tripeptides, highlighting the performance of different additives in suppressing racemization for different amino acids.
| Peptide Model | Coupling Reagent | DL/LL (%) | Reference |
| H-Gly-Ser-Phe-NH₂ | DIC/Oxyma-B | 0.3 | [4] |
| H-Gly-Cys-Phe-NH₂ | DIC/Oxyma-B | 0.3 | [4] |
| H-Gly-His-Phe-NH₂ | DIC/Oxyma-B | 1.0 | [4] |
| H-Gly-His-Phe-NH₂ | DIC/HOAt | 1.9 | [4] |
| H-Gly-His-Phe-NH₂ | DIC/OxymaPure | 3.0 | [4] |
| H-Gly-His-Phe-NH₂ | DIC/HOBt | 5.1 | [5] |
Experimental Protocols
Low-Racemization Protocol for Fmoc-Arg(Pbf)-Pro Dipeptide Synthesis on Solid Support
This protocol outlines a recommended procedure for the coupling of Fmoc-Arg(Pbf)-OH to a proline residue on a solid support, designed to minimize racemization.
Materials:
-
H-Pro-[Resin] (e.g., Proline loaded on Wang or 2-Chlorotrityl chloride resin)
-
Fmoc-Arg(Pbf)-OH
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Dichloromethane (DCM)
-
Washing solvents (DMF, DCM, Isopropanol)
Methodology:
-
Resin Swelling: Swell the H-Pro-[Resin] in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If starting with Fmoc-Pro-[Resin], treat the resin with 20% piperidine in DMF to remove the Fmoc group and expose the free amine of proline. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Coupling Mixture Preparation (in-situ activation):
-
In a separate reaction vessel, dissolve Fmoc-Arg(Pbf)-OH (2-3 equivalents relative to resin loading) and OxymaPure (2-3 equivalents) in DMF.
-
Add 2,4,6-collidine (2-3 equivalents) to this solution and mix gently.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma/collidine solution from step 3 to the washed and deprotected H-Pro-[Resin].
-
Immediately add DIC (2-3 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. A negative Kaiser test indicates the reaction is complete. If the test is positive, allow the coupling to continue for another 1-2 hours or consider a second coupling (double coupling).
-
-
Final Wash: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with isopropanol (B130326) to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum.
Mandatory Visualization
Caption: Mechanism of racemization via oxazolone and enolate intermediates.
Caption: Troubleshooting workflow for high D-arginine diastereomer levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. oxymapure.com [oxymapure.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Arg-Pro Dipeptide Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Arg-Pro dipeptides in aqueous solutions.
Troubleshooting Guide
Issue: Rapid loss of this compound dipeptide concentration in solution.
Possible Cause: Cyclization of the dipeptide to form 2,5-diketopiperazine (DKP). This is the most common degradation pathway for dipeptides with a C-terminal proline residue.
Troubleshooting Steps:
-
pH and Buffer Selection:
-
Problem: The pH of your aqueous solution may be promoting the cyclization reaction. The rate of diketopiperazine formation is significantly pH-dependent.
-
Solution: Whenever possible, maintain the pH of the stock and working solutions below 6.0. The unprotonated N-terminal amino group is more reactive in the cyclization reaction.
-
-
Temperature Control:
-
Problem: Elevated temperatures accelerate the degradation of the dipeptide.
-
Solution: Prepare and store this compound dipeptide solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage). Thaw frozen aliquots on ice and use them immediately. Avoid repeated freeze-thaw cycles.
-
-
Concentration Effects:
-
Problem: While the intramolecular cyclization is concentration-independent, at very high concentrations, intermolecular reactions can occur.
-
Solution: Prepare solutions at the lowest feasible concentration for your experiment. If high concentrations are necessary, minimize the time the dipeptide is in solution.
-
Issue: Appearance of an unexpected peak in HPLC analysis.
Possible Cause: Formation of cyclo(this compound), the diketopiperazine derivative of the this compound dipeptide.
Troubleshooting Steps:
-
Peak Identification:
-
Action: Use mass spectrometry (LC-MS) to determine the molecular weight of the species corresponding to the unexpected peak. The molecular weight of cyclo(this compound) will be lower than that of the linear this compound dipeptide due to the loss of a water molecule.
-
Expected Result: The mass of the new peak should correspond to the calculated mass of cyclo(this compound).
-
-
Method Validation:
-
Action: Ensure your HPLC method is capable of separating the linear dipeptide from its cyclic counterpart. A gradient elution with a suitable mobile phase (e.g., water/acetonitrile (B52724) with 0.1% TFA) on a C18 column is typically effective.
-
Reference: Consult the detailed experimental protocol for HPLC analysis provided below.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dipeptide instability in aqueous solutions?
A1: The primary cause of instability is the intramolecular cyclization of the dipeptide to form a stable six-membered ring structure called 2,5-diketopiperazine (DKP), specifically cyclo(this compound). This reaction is spontaneous in aqueous solutions and is accelerated by certain environmental factors.
Q2: How do pH and temperature affect the stability of this compound dipeptides?
A2: Both pH and temperature are critical factors. The rate of diketopiperazine formation increases with higher pH and temperature. The reaction is generally faster at neutral to alkaline pH due to the increased nucleophilicity of the deprotonated N-terminal amino group. Elevated temperatures provide the activation energy required for the cyclization reaction to occur more rapidly.
Q3: What is a diketopiperazine (DKP) and why is its formation a concern?
A3: A diketopiperazine is a cyclic dipeptide. The formation of cyclo(this compound) from the linear this compound dipeptide is a concern because it represents a degradation of the intended molecule. This leads to a decrease in the concentration of the active dipeptide, potentially affecting experimental results, therapeutic efficacy, and analytical accuracy. The physicochemical properties of the DKP are different from the linear peptide, which can lead to altered biological activity or off-target effects.
Q4: How can I minimize the degradation of my this compound dipeptide during my experiments?
A4: To minimize degradation, you should:
-
Prepare fresh solutions of the dipeptide immediately before use.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C.
-
Maintain a slightly acidic pH (below 6.0) for your solutions if your experimental conditions allow.
-
Keep the solutions on ice whenever possible.
-
Avoid prolonged storage of the dipeptide in aqueous solutions at room temperature.
Q5: What analytical techniques are recommended for monitoring this compound dipeptide stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the concentration of the this compound dipeptide over time. To identify the degradation products, such as cyclo(this compound), Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information.
Quantitative Data
The stability of peptides containing the this compound sequence can be influenced by the surrounding amino acids. The following table provides an example of the stability of a peptide fragment containing an this compound sequence.
| Peptide Fragment | Experimental Conditions | Half-life (t½) | Reference |
| This compound-Pro-Gly-Phe (BK[1-5]) | Incubated in diluted human plasma | 4.2 hours | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound Dipeptide
This protocol outlines a general method for monitoring the degradation of this compound dipeptide in an aqueous solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
- This compound dipeptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate buffer for dissolving the dipeptide (e.g., phosphate (B84403) or citrate (B86180) buffer)
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation: a. Prepare a stock solution of this compound dipeptide in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL). b. At time zero (t=0), take an aliquot of the stock solution, dilute it to the working concentration with the mobile phase, and inject it into the HPLC system. c. Incubate the remaining stock solution under the desired experimental conditions (e.g., specific pH and temperature). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them appropriately, and inject them into the HPLC.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B
- 25-30 min: 50% to 95% B
- 30-35 min: 95% B
- 35-40 min: 95% to 5% B
- 40-45 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 214 nm
- Injection Volume: 20 µL
4. Data Analysis: a. Integrate the peak area of the this compound dipeptide at each time point. b. Plot the natural logarithm of the peak area (or concentration) versus time. c. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). d. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: LC-MS for Identification of Degradation Products
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of this compound dipeptide degradation.
1. Materials and Reagents:
- Degraded this compound dipeptide sample (from the stability study)
- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS grade formic acid (FA)
- LC-MS system with an electrospray ionization (ESI) source
- C18 analytical column suitable for LC-MS
2. Sample Preparation: a. Dilute the degraded dipeptide sample with the initial mobile phase to a concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
3. LC-MS Conditions:
- Mobile Phase A: 0.1% FA in water
- Mobile Phase B: 0.1% FA in acetonitrile
- Gradient: (Similar to the HPLC method, can be optimized for better separation)
- Flow Rate: 0.2 - 0.5 mL/min (depending on the column internal diameter)
- Column Temperature: 30°C
- Injection Volume: 5-10 µL
- MS Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: m/z 100 - 1000
- Data Acquisition: Full scan mode. If fragmentation is desired for structural confirmation, use tandem MS (MS/MS) mode.
4. Data Analysis: a. Extract the mass spectra for the peaks observed in the total ion chromatogram (TIC). b. Determine the molecular weights of the parent dipeptide and any degradation products. c. Compare the observed molecular weight of the degradation product with the theoretical mass of cyclo(this compound). The expected mass will be that of the linear dipeptide minus the mass of water (18.015 Da).
Visualizations
References
Technical Support Center: Optimizing Coupling Reagents for Arginine-Proline (Arg-Pro) Synthesis
Welcome to the technical support center for Arg-Pro synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the challenging coupling of Arginine (Arg) to Proline (Pro) residues during solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the yield and purity of your this compound containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Arginine to Proline a particularly difficult step in peptide synthesis?
A1: The synthesis of the this compound dipeptide bond is challenging due to a combination of factors:
-
Steric Hindrance: The bulky guanidinium (B1211019) side chain of Arginine, along with its protecting group (e.g., Pbf), creates significant steric hindrance. This can impede the approach of the activated Arginine to the N-terminal amine of the Proline residue on the solid support.[1]
-
Secondary Amine of Proline: Proline is a secondary amine, which is inherently less nucleophilic and reactive than the primary amines of other amino acids. This reduced reactivity can lead to slower and less efficient coupling.
-
δ-Lactam Formation: Activated Arginine can undergo an intramolecular cyclization to form a δ-lactam, an inactive species that is unable to couple to the peptide chain.[2] This side reaction reduces the amount of available activated Arginine, leading to lower coupling yields and the formation of deletion sequences.[3][4]
-
Aggregation: Peptide sequences containing Arginine can be prone to aggregation on the solid support, which can block reactive sites and lead to incomplete coupling.
Q2: Which coupling reagents are recommended for this compound synthesis, and what are their advantages and disadvantages?
A2: The choice of coupling reagent is critical for overcoming the challenges of this compound synthesis. Here is a comparison of commonly used reagents:
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High coupling efficiency, fast reaction times, and reduced epimerization compared to HBTU.[5][6] Particularly effective for sterically hindered couplings.[7] | Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HBTU | Uronium/Aminium | Good coupling efficiency and widely used.[5] | Generally slower and less efficient than HATU for difficult couplings. Higher risk of epimerization.[8] |
| COMU | Uronium | High coupling efficiency comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[5][9] Requires only one equivalent of base.[5] | Higher cost compared to carbodiimide-based methods. |
| DIC/Oxyma | Carbodiimide/Additive | Excellent racemization suppression and high coupling efficiency.[2] Oxyma is a safer alternative to the potentially explosive HOBt.[9] | Coupling times may be longer compared to uronium/aminium reagents. |
| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination that can minimize racemization.[5] | HOBt has potential explosive properties. Less effective than Oxyma for suppressing racemization in some cases. |
Q3: What are the primary side reactions to be aware of during this compound coupling and how can they be minimized?
A3: The main side reactions are δ-lactam formation and epimerization.
-
δ-Lactam Formation: This occurs when the activated carboxyl group of Arginine reacts with its own δ-guanidino group. To minimize this, it is recommended to use in situ activation, where the coupling reagent is added to the resin-bound peptide and the protected Arginine without a pre-activation step.[2] This reduces the time the activated Arginine is in solution. Using a sterically hindered base like 2,4,6-collidine can also help.[2]
-
Epimerization: This is the loss of stereochemical integrity at the α-carbon of Arginine. It can be minimized by using coupling additives like HOBt or Oxyma, which form active esters that are less prone to racemization.[7][8] Performing the coupling reaction at a lower temperature (e.g., 0°C) can also significantly reduce epimerization.[8]
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating free amines. Presence of deletion sequences (peptide lacking the Arg residue) in the final product analysis by HPLC-MS.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[7] |
| δ-Lactam Formation | Employ an in situ activation protocol.[2] Avoid pre-activation of the Fmoc-Arg(Pbf)-OH. Also, consider using a different protecting group on the Arginine side chain, such as NO2, which has been shown to have a lower propensity for lactam formation.[2] |
| Steric Hindrance | Increase the coupling time to 2-4 hours or perform a double coupling.[10] For a double coupling, after the first coupling and washing, repeat the coupling step with fresh reagents. |
| Peptide Aggregation | Use a solvent system known to disrupt aggregation, such as a mixture of DMF and DMSO. |
Issue 2: Presence of Epimers in the Final Product
-
Symptom: A peak corresponding to a diastereomer of the desired peptide is observed in the HPLC analysis.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Base Combination | Avoid highly basic conditions. Use a sterically hindered base like DIPEA or 2,4,6-collidine.[8] Switch to a carbodiimide-based method with a racemization-suppressing additive, such as DIC/Oxyma.[8] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of epimerization.[8] |
| Prolonged Activation Time | If pre-activation is necessary, keep the activation time to a minimum (e.g., 1-2 minutes) before adding the activated amino acid to the resin. |
Experimental Protocols
Protocol: Comparative Analysis of Coupling Reagent Efficiency for Fmoc-Arg(Pbf)-Pro Synthesis
This protocol outlines a method to compare the efficiency of different coupling reagents for the synthesis of an this compound dipeptide on a solid support.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagents to be tested: HATU, HBTU, COMU, DIC
-
Additives: OxymaPure, HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
HPLC system for analysis[11]
Methodology:
-
Resin Preparation: Swell the Fmoc-Pro-Wang resin in DMF in separate reaction vessels for each coupling reagent to be tested.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the Proline residue by treating the resin with 20% piperidine in DMF twice. Wash the resin thoroughly with DMF and DCM.
-
Coupling (Perform for each reagent in a separate vessel):
-
For HATU/HBTU/COMU: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and shake for 2 hours.
-
For DIC/Oxyma or DIC/HOBt: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and the additive (3 eq.) in DMF. Add this solution to the resin, followed by the addition of DIC (3 eq.). Shake for 2 hours.
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the Pbf protecting group.
-
Precipitation and Isolation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC to determine the purity and yield of the this compound dipeptide for each coupling reagent.[1]
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting logic for low this compound coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Side reactions in Arg-Pro synthesis with Pbf protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides containing the Arginine(Pbf)-Proline motif.
Troubleshooting Guides
Issue: Low Yield or Truncated Sequence When Coupling to Proline
Q1: My peptide synthesis yield is significantly lower than expected after the Arg(Pbf) to Proline coupling step. Mass spectrometry analysis shows a truncated sequence lacking the Arg(Pbf) residue. What is the likely cause?
A1: A common side reaction when coupling an amino acid to a proline residue at the N-terminus of a growing peptide chain is the formation of a diketopiperazine (DKP). This occurs through an intramolecular cyclization of the dipeptide, which is then cleaved from the resin, leading to a truncated final product. This is particularly problematic for sequences with proline at the second position (from the C-terminus).
Troubleshooting Steps:
-
Modification of the Coupling Protocol: Instead of deprotecting the Fmoc group of proline first and then coupling the Arg(Pbf), it is recommended to couple the Arg(Pbf) simultaneously with the deprotection of the preceding amino acid. This "in situ" acylation can trap the reactive nucleophilic species before it has a chance to cyclize[1].
-
Choice of Coupling Reagents: Utilizing faster activating coupling reagents can favor the intermolecular peptide bond formation over the intramolecular DKP formation.
-
Solvent and Temperature: Lowering the reaction temperature and using solvents that may disfavor the cyclization reaction can be beneficial.
FAQs
Q2: What are the primary side reactions I should be aware of when synthesizing a peptide containing an Arg(Pbf)-Pro sequence?
A2: The main side reactions of concern are:
-
Diketopiperazine (DKP) Formation: As detailed in Q1, this leads to chain truncation.
-
δ-Lactam Formation: An intramolecular cyclization of the activated arginine side chain, resulting in a non-reactive species and leading to deletion sequences[2].
-
Racemization: The chiral center of the amino acids can be affected during activation, leading to the incorporation of the D-isomer instead of the desired L-isomer[3][4].
-
Pbf Protecting Group Issues: During final cleavage, the cleaved Pbf group can cause alkylation of sensitive residues like tryptophan[5][6]. Incomplete removal of the Pbf group is also a common issue, especially in peptides with multiple arginine residues[7][8].
Q3: How can I detect diketopiperazine formation in my crude peptide product?
A3: The most effective method for detecting diketopiperazine formation is LC-MS (Liquid Chromatography-Mass Spectrometry). You will observe a signal corresponding to the molecular weight of the cyclic dipeptide. HPLC can also be used to identify the DKP peak, which will have a different retention time from your target peptide[9].
Q4: What is δ-lactam formation and how can I minimize it?
A4: δ-Lactam formation is an intramolecular cyclization of the activated arginine residue, which renders the amino acid incapable of coupling to the growing peptide chain[2]. This side reaction is influenced by the activation method and solvent.
Mitigation Strategies:
-
Activation Method: Using HATU or HCTU as coupling reagents can reduce lactam formation compared to HBTU/DIEA[2].
-
Solvent Choice: While DMF is a common solvent, be aware that some alternative "green" solvents like N-butylpyrrolidinone (NBP) might increase δ-lactam formation due to higher viscosity. This can be countered by in-situ activation at a slightly elevated temperature (e.g., 45°C)[2].
Q5: What conditions can lead to racemization during the Arg(Pbf)-Pro coupling, and how can it be prevented?
A5: Racemization can occur during the activation of the carboxylic acid of the amino acid being coupled. The choice of base and coupling additives are critical factors[4][10].
Prevention of Racemization:
-
Base Selection: Use of a weaker base like N-methylmorpholine (NMM) or collidine is preferable to stronger bases like N,N-Diisopropylethylamine (DIEA) or triethylamine, which can promote racemization[4][10].
-
Additives: The addition of racemization suppressants such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to the coupling reaction is highly recommended[10].
-
Pre-activation Time: Minimizing the pre-activation time of the Fmoc-Arg(Pbf)-OH before adding it to the resin can reduce the window for racemization to occur[11].
Q6: I see byproducts with a mass corresponding to my peptide +252 Da. What is this and how do I get rid of it?
A6: A mass addition of 252 Da indicates incomplete removal of the Pbf protecting group from the arginine side chain[7].
Troubleshooting Incomplete Pbf Deprotection:
-
Extended Cleavage Time: For peptides with multiple Arg(Pbf) residues, the standard 2-4 hour cleavage time may be insufficient. It is advisable to perform a time-course study to determine the optimal cleavage duration[7].
-
Optimized Cleavage Cocktail: Ensure a high concentration of Trifluoroacetic acid (TFA), typically above 90%. The use of scavengers is also crucial. For peptides containing tryptophan, a robust cocktail like Reagent K (TFA/Phenol (B47542)/H₂O/Thioanisole/EDT) is effective[7].
Data Summary
| Side Reaction | Key Factors | Recommended Solutions |
| Diketopiperazine Formation | Proline at N-terminus of dipeptide | Simultaneous deprotection and coupling[1], use of fast-acting coupling reagents. |
| δ-Lactam Formation | Activation method, solvent | Use HATU/HCTU instead of HBTU/DIEA[2], consider in-situ activation at elevated temperature in viscous solvents[2]. |
| Racemization | Base strength, additives | Use weaker bases (NMM, collidine)[4][10], add HOBt or HOAt[10], minimize pre-activation time[11]. |
| Incomplete Pbf Removal | Steric hindrance, cleavage time | Extend cleavage time (up to 4+ hours)[7], use optimized cleavage cocktail with high TFA concentration and appropriate scavengers[7]. |
| Tryptophan Alkylation | Cleaved Pbf group | Use scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail[2]. |
Experimental Protocols
Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric method to detect free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling.
-
Sample Preparation: Collect a small sample of resin beads (5-10 mg).
-
Washing: Thoroughly wash the beads with ethanol (B145695) to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Positive (Incomplete Coupling): Beads and/or solution turn deep blue or purple.
-
Negative (Complete Coupling): Beads remain their original color, and the solution is yellow or colorless[2].
-
Standard Cleavage and Deprotection Protocol
This protocol is for the final cleavage of the peptide from the resin and removal of the Pbf and other acid-labile protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Add a freshly prepared cleavage cocktail. A common mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides with tryptophan, 1,2-ethanedithiol (B43112) (EDT) can be added[12].
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide[7].
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the pellet with cold ether multiple times. Dry the peptide pellet under vacuum or a stream of nitrogen[2].
Visualizations
Caption: Diketopiperazine (DKP) formation during Arg-Pro synthesis.
Caption: Troubleshooting workflow for this compound synthesis side reactions.
References
- 1. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Arg-Pro Aggregation Problems in High Concentrations
Welcome to the technical support center for troubleshooting protein aggregation issues, with a focus on the use of Arginine (Arg) and Proline (Pro) as formulation excipients. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with high concentrations of proteins and these amino acid additives.
Frequently Asked Questions (FAQs)
Q1: Why is protein aggregation a concern in high-concentration formulations?
High protein concentrations are often necessary for therapeutic efficacy, particularly for subcutaneous drug delivery. However, increased intermolecular proximity under these conditions can lead to both reversible self-association and irreversible aggregation. Protein aggregation can compromise the biological activity of the therapeutic, cause artifacts in experiments, and pose immunogenicity risks in patients.
Q2: What is the general mechanism by which Arginine helps prevent protein aggregation?
Arginine is a commonly used excipient to suppress protein aggregation. While the exact mechanism is still debated, it is thought to act through several non-mutually exclusive pathways:
-
Suppression of Protein-Protein Interactions: Arginine can slow down protein-protein association reactions, which are often the rate-limiting step in aggregation.[1][2]
-
"Neutral Crowder" Effect: It can be preferentially excluded from the protein-protein encounter complex, effectively creating a barrier that hinders aggregation.[1]
-
Interaction with Hydrophobic Patches: Arginine's guanidinium (B1211019) group can interact with aromatic and hydrophobic residues on the protein surface, masking these patches and preventing hydrophobic-driven aggregation.[3][4]
-
Charge Screening: As a charged amino acid, arginine can also screen electrostatic interactions that might lead to aggregation.[5]
Q3: How does Proline prevent protein aggregation?
Proline is another osmolyte known to inhibit protein aggregation. Its proposed mechanisms include:
-
Protein Stabilization: Proline can act as a "protein-compatible" hydrotrope, stabilizing the native protein structure and making it less prone to unfolding and subsequent aggregation.[6]
-
Formation of Supramolecular Assemblies: At high concentrations, proline can form ordered, amphipathic supramolecular assemblies. These assemblies are thought to interact with folding intermediates, preventing them from aggregating.[6][7]
-
Preferential Hydration: Proline is often excluded from the protein surface, leading to preferential hydration of the protein, which favors a more compact, soluble state.[8]
Q4: Can Arginine have negative effects on protein stability?
Yes, the effects of arginine can be complex and context-dependent. In some cases, arginine has been observed to:
-
Decrease Conformational Stability: The guanidinium group has chaotropic properties that can lower the melting temperature (Tm) of proteins, indicating a decrease in conformational stability.[9]
-
Accelerate Aggregation: At low protein concentrations, the denaturing effect of arginine might dominate, leading to increased aggregation.[4][10] The choice of counterion is also critical; for instance, Arginine-HCl can be more destabilizing than Arginine-Glutamate.[9]
Q5: At what concentrations are Arginine and Proline typically effective?
The optimal concentration is protein-dependent and should be determined empirically. However, general ranges are:
-
Arginine: Often effective in the millimolar (mM) range, with significant effects observed from 1-10 mM up to 0.5 M.[3][11]
-
Proline: Typically requires higher concentrations, often greater than 1.5 M, to be effective.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting protein aggregation issues when using Arginine and Proline.
Problem 1: Persistent Protein Precipitation Despite Using Arginine
Possible Causes & Solutions
-
Suboptimal Arginine Concentration: The effect of arginine is concentration-dependent.
-
Solution: Perform a concentration titration study with Arginine (e.g., 50 mM to 0.5 M) to identify the optimal concentration for your specific protein.[12]
-
-
Unfavorable Buffer pH: Proteins are least soluble at their isoelectric point (pI).
-
Solution: Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI to increase net charge and electrostatic repulsion.[12]
-
-
Negative Effect of Counterion: The hydrochloride salt of arginine (Arg-HCl) can sometimes be destabilizing.
-
Solution: Consider replacing Arg-HCl with Arginine-Glutamate (Arg-Glu), which has been shown to be a more stabilizing salt combination in some cases.[9]
-
-
Aggregation Mechanism: The aggregation of your protein may not be primarily driven by the pathways that arginine inhibits.
-
Solution: Combine arginine with other excipients. For example, adding a sugar like sucrose (B13894) or a polyol like glycerol (B35011) can provide additional stabilization.[9][13]
-
Problem 2: Increased Viscosity in High-Concentration Formulation with Proline
Possible Causes & Solutions
-
High Proline Concentration: While necessary for its anti-aggregation effect, high molar concentrations of proline can increase the solution viscosity.
-
Solution: Determine the minimum effective concentration of proline that prevents aggregation. Combine proline with other viscosity-reducing excipients.
-
-
Protein Self-Association: Proline may be preventing irreversible aggregation, but not reversible self-association, which also contributes to viscosity.
-
Solution: Arginine has been shown to be effective at reducing viscosity by minimizing protein-protein interactions.[9] Consider a formulation with a combination of Proline and Arginine.
-
Problem 3: Protein Aggregates Over Time During Storage
Possible Causes & Solutions
-
Subtle Destabilization: The formulation may not be optimal for long-term stability.
-
Solution: Re-evaluate the entire buffer composition. Factors like ionic strength and the presence of surfactants can play a significant role. Adding polysorbates (e.g., Polysorbate 20 or 80) can help prevent surface-induced aggregation.
-
-
Freeze-Thaw Stress: Aggregation can be induced by the stress of freezing and thawing.
Logical Workflow for Troubleshooting Aggregation
Caption: A systematic workflow for troubleshooting protein aggregation.
Quantitative Data Summary
Table 1: Effective Concentrations of Arginine and Proline in Suppressing Aggregation
| Additive | Protein System | Effective Concentration Range | Outcome |
| Arginine | Alcohol Dehydrogenase (ADH) & Insulin | 1-10 mM | Suppressed heat- and DTT-induced aggregation |
| Arginine | Monoclonal Antibody (mAb) & Interleukin-6 (IL-6) | Concentration-dependent | Suppressed aggregation during thermal unfolding |
| Arginine | Unfolded Lysozyme (B549824) Species | Up to 1.0 M | Increased solubility of unfolded protein |
| Proline | Bovine Carbonic Anhydrase | >1.5 M | Inhibited aggregation during refolding |
| Proline | Hen Egg-White Lysozyme | >1.5 M | Prevented aggregation during refolding |
This table is a summary of findings from multiple sources.[6][7][11][15][16] The optimal concentration for a specific protein must be determined experimentally.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare protein samples in the desired buffer with and without Arg/Pro.
-
Filter all buffers and samples through a 0.22 µm syringe filter to remove dust and extraneous particles.
-
Ensure the final protein concentration is suitable for the DLS instrument (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Perform a blank measurement using the filtered buffer.
-
-
Data Acquisition:
-
Carefully pipette the protein sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Acquire data for a sufficient duration to obtain a stable correlation function. Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile (intensity, volume, and number distributions).
-
The presence of species with a larger hydrodynamic radius (Rh) compared to the known monomeric protein indicates the formation of soluble aggregates. Compare the polydispersity index (PDI) between samples; a higher PDI suggests a more heterogeneous sample with aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size as they pass through a column packed with porous resin. Larger molecules (aggregates) elute before smaller ones (monomers).
Methodology:
-
System Preparation:
-
Equilibrate the SEC column and HPLC system with the mobile phase (your formulation buffer) until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare protein samples as for DLS. If necessary, dilute the samples in the mobile phase to a concentration suitable for the detector's linear range.
-
Filter the samples through a 0.22 µm syringe filter immediately before injection.
-
-
Data Acquisition:
-
Inject a defined volume of the sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Peaks eluting at earlier retention times than the main monomer peak correspond to soluble aggregates (e.g., dimers, trimers, and higher-order oligomers).
-
Quantify the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Thioflavin T (ThT) Binding Assay for Amyloid Fibril Detection
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and store it protected from light.
-
Prepare a working solution of ThT (e.g., 20 µM) in the assay buffer.
-
-
Assay Procedure:
-
Incubate your protein samples under aggregation-prone conditions (e.g., elevated temperature, agitation) with and without Arg/Pro.
-
At various time points, take aliquots of the protein samples.
-
Add the protein aliquot to the ThT working solution in a microplate well or cuvette.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader or spectrofluorometer.
-
Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[17]
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils. Compare the fluorescence kinetics of samples with and without Arg/Pro to assess their inhibitory effect.
-
Signaling Pathways and Mechanisms
Proposed Mechanism of Arginine as an Aggregation Suppressor
Caption: Arginine's role in preventing protein aggregation.
Proposed Mechanism of Proline as a Folding Chaperone
Caption: Proline's proposed mechanism as a folding aid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flipping Out: Role of Arginine in Hydrophobic Interactions and Biological Formulation Design [arxiv.org]
- 5. Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Arg-Pro Solubility in Cell Culture
This guide provides researchers, scientists, and drug development professionals with solutions for overcoming challenges related to the poor solubility of the dipeptide Arginyl-Proline (Arg-Pro) in cell culture media.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Q: My this compound powder is not dissolving in my basal cell culture medium at a neutral pH.
A: This is a common issue. The solubility of peptides is lowest near their isoelectric point (pI), and this compound, containing the basic amino acid Arginine, is more soluble in acidic conditions.[1][2] Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which is not optimal for dissolving this dipeptide.
-
Solution 1: Prepare a Concentrated, Acidified Stock Solution. The recommended method is to prepare a highly concentrated stock solution in a sterile, slightly acidic solvent and then dilute it into your final culture medium. This minimizes the impact on the final pH of the medium. Please refer to the detailed protocol below.
-
Solution 2: Avoid Direct Addition. Do not add this compound powder directly to your complete cell culture medium. This will almost certainly lead to solubility issues and makes sterilization difficult.
Q: I've created a stock solution, but it's cloudy or has formed a precipitate.
A: Cloudiness or precipitation indicates that the this compound has either not fully dissolved or has fallen out of solution.
-
Check the pH: The pH of your stock solution may not be low enough. For basic peptides like this compound, an acidic pH is required to ensure the molecule is charged, which enhances its solubility in aqueous solutions.[3][4]
-
Concentration Too High: You may have exceeded the solubility limit for your specific solvent and conditions. Try preparing a more dilute stock solution.
-
Temperature: Ensure you are dissolving the powder at room temperature (15-30°C).[5] While gentle warming can sometimes help, excessive heat can degrade the peptide.[6]
Q: I see precipitation after adding my clear this compound stock solution to the final culture medium. What should I do?
A: This can happen if the local concentration of this compound becomes too high during addition or if it interacts with other media components.
-
Slow Dilution: Add the stock solution drop-wise to your final medium while gently stirring or swirling.[5] This prevents localized areas of high concentration that can lead to precipitation.
-
Media Composition: Highly concentrated feed media can present challenges with the solubility of certain amino acids.[7] If you are using a custom or highly supplemented medium, consider potential interactions with other components.
-
Final Concentration: Ensure your final working concentration of this compound in the medium does not exceed its solubility limit under physiological pH conditions. You may need to perform a titration experiment to determine the practical limit for your specific medium formulation.
Frequently Asked Questions (FAQs)
Q: Why is this compound used in cell culture?
A: Dipeptides like this compound are often used as a more stable and soluble source of amino acids compared to their free counterparts.[8][9] Specifically:
-
Stability: Free L-glutamine, a standard component of many media, can degrade into toxic ammonia.[10][11] Using dipeptides can provide a more stable nutrient source.
-
Solubility: Amino acids like L-tyrosine and L-cystine have very poor solubility at neutral pH.[12][13] Replacing them with dipeptides can dramatically increase their solubility and bioavailability.
-
Metabolic Research: this compound can be used to study the interconnected metabolic pathways of arginine and proline, which are crucial for cell growth, proliferation, and in some cases, disease states like cancer.[14][15][16]
Q: What factors influence the solubility of this compound?
A: The primary factors are the peptide's own molecular characteristics and its environment.[1] Key influences are summarized in the table below.
Q: Can I sterilize my medium by autoclaving it after adding this compound?
A: No. Peptides can degrade under the high heat and pressure of autoclaving.[17] The standard and recommended method for sterilization is to prepare a concentrated stock solution of this compound and sterilize it by passing it through a 0.2 µm filter.[5][18] This sterile stock is then added aseptically to the previously sterilized basal medium.
Q: How should I store my this compound powder and stock solutions?
A:
-
Powder: Lyophilized this compound powder should be stored at -20°C or -80°C to prevent degradation.[17]
-
Stock Solutions: Sterile-filtered stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2][17]
Data Presentation
Table 1: Key Factors Affecting this compound Solubility
| Factor | Effect on this compound Solubility | Rationale |
| pH | Higher solubility at acidic pH (<7.0) . Minimal solubility near its isoelectric point (pI). | This compound contains a basic arginine residue. At acidic pH, its amino groups are protonated, resulting in a net positive charge that increases interaction with polar water molecules.[1][2][3] |
| Solvent | Higher solubility in aqueous acidic solutions (e.g., sterile water with pH adjustment) compared to neutral water or saline. | The choice of solvent directly impacts the pH and ionic environment, which are critical for dissolving charged peptides.[2] |
| Temperature | Modest increase with gentle warming, but high temperatures risk degradation. | Dissolution is generally performed at room temperature. Excessive heat can break peptide bonds.[6][17] |
| Concentration | Solubility is finite; exceeding the limit causes precipitation. | Every compound has a maximum saturation point in a given solvent under specific conditions. |
| Media Components | High concentrations of salts or other supplements can decrease solubility. | This is due to the "salting out" effect, where other ions compete for water molecules, reducing the hydration and solubility of the peptide.[19] |
Experimental Protocols
Protocol: Preparation of a 100 mM Sterile this compound Stock Solution
This protocol provides a reliable method for solubilizing this compound for addition to cell culture media.
Materials:
-
Arginyl-Proline (this compound) powder
-
Sterile, cell culture-grade water
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Sterile 50 mL conical tube
-
Sterile 0.2 µm syringe filter
-
Sterile syringes
-
Sterile, single-use storage tubes (e.g., cryovials)
-
Calibrated pH meter
Methodology:
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound ≈ 272.32 g/mol ).
-
For 10 mL of a 100 mM stock: 0.1 mol/L * 0.01 L * 272.32 g/mol = 0.2723 g (or 272.3 mg).
-
-
Initial Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and add it to the 50 mL conical tube.
-
Add approximately 8 mL of sterile, cell culture-grade water. Cap and vortex gently. The solution will likely be cloudy or contain undissolved powder.
-
-
pH Adjustment:
-
Using a sterile pipette, add 1 N HCl drop-wise to the solution while gently swirling.
-
Periodically measure the pH. Continue adding HCl until all the powder has dissolved and the solution is clear.
-
Target a final pH between 4.5 and 5.5. This ensures the peptide is fully protonated and soluble. Do not lower the pH excessively.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Mix gently by inverting the tube.
-
-
Sterile Filtration:
-
Draw the clear this compound solution into a sterile syringe.
-
Attach a sterile 0.2 µm syringe filter to the syringe.
-
Filter the solution directly into a new sterile conical tube or dispense it into smaller, single-use sterile storage tubes. Filtering may cause a slight increase in pH.[5]
-
-
Storage:
-
Label the aliquots clearly with the name (this compound), concentration (100 mM), and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling and Metabolic Pathways
Caption: Potential metabolic fate of this compound in cell culture.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. quora.com [quora.com]
- 4. News - How to increase the solubility of peptides? [gtpeptide.com]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 11. bachem.com [bachem.com]
- 12. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 13. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 14. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 15. Targeting the glutamine-arginine-proline metabolism axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 17. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Arginine in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Fmoc deprotection of arginine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Fmoc deprotection of arginine?
Incomplete Fmoc deprotection of arginine can stem from several factors:
-
Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain can sterically hinder the approach of the piperidine (B6355638) base to the Fmoc group.[1]
-
Peptide Aggregation: Sequences prone to forming secondary structures like β-sheets can aggregate on the resin, limiting reagent access to the peptide chain.[2][3] This is particularly common in sequences rich in hydrophobic residues.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin can lead to poor solvation of the peptide chains, preventing the deprotection reagent from reaching all Fmoc groups.[4]
-
Reagent Issues: The deprotection reagent, typically 20% piperidine in DMF, can degrade over time. Using old or improperly prepared solutions can lead to inefficient deprotection.[2]
-
Insufficient Reaction Conditions: Standard deprotection times may not be sufficient for "difficult" sequences, especially those containing arginine.[1][5]
Q2: How can I detect incomplete Fmoc deprotection of arginine?
Several analytical methods can be used to diagnose incomplete Fmoc removal:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines.[4][5] A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group is still attached.[5]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct released during deprotection (around 301-312 nm).[4][5] A slow or incomplete return to the baseline absorbance can indicate a problematic deprotection step.[5]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide-resin is the most definitive method.[5] Incomplete deprotection will result in a peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (222.24 Da).[5]
Q3: What are the consequences of incomplete Fmoc removal?
Failing to completely remove the Fmoc group will lead to the generation of deletion sequences, where the subsequent amino acid is not coupled.[4][5] This results in a heterogeneous peptide mixture that can be difficult to purify, ultimately lowering the overall yield and purity of the target peptide.
Q4: Can the choice of arginine side-chain protecting group affect Fmoc deprotection?
While the Fmoc deprotection itself is the removal of the alpha-amino protecting group, the side-chain protecting group of arginine (like Pbf) can indirectly influence it due to steric hindrance.[1] The choice of the side-chain protecting group is more critical for the final cleavage and deprotection steps. For instance, the MIS (1,2-dimethylindole-3-sulfonyl) protecting group is more acid-labile than Pbf, allowing for faster final deprotection, but this does not directly alter the piperidine-mediated Fmoc removal step.[6][7]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of an arginine residue, follow these steps:
-
Confirm the Issue: Perform a Kaiser test on a small sample of resin beads after the deprotection step. A negative or weak positive result suggests a problem.
-
Verify Reagents: Ensure that the 20% piperidine in DMF solution is freshly prepared from high-quality reagents.[2]
-
Optimize Deprotection Protocol:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two deprotection steps (e.g., 2 x 10 minutes or 1 x 5 min followed by 1 x 15 min).[1]
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help disrupt peptide aggregation and improve deprotection efficiency.[2]
-
Use a Stronger Base: For particularly difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a cocktail of 2% DBU in DMF.[2]
-
Data Presentation: Deprotection Conditions & Alternatives
| Parameter | Standard Protocol | Alternative/Optimized Protocol | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU in DMF | DBU is a stronger, non-nucleophilic base for very difficult sequences.[2] |
| 20% 4-Methylpiperidine (4-MePip) in DMF | As effective as piperidine and not a controlled substance.[2] | ||
| Deprotection Time | 10-20 minutes | 2 x 15-30 minutes | A double deprotection is often recommended.[5] For arginine, a minimum of 10 minutes is suggested to be efficient.[1] |
| Temperature | Ambient | 40-50°C | Elevated temperatures can help overcome peptide aggregation.[2] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines on the resin.[4]
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[4][5]
Procedure:
-
Take a small sample of the peptide-resin (10-20 beads) and place it in a small glass test tube.[5]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4][5]
-
Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observe the color:
Protocol 2: Standard Fmoc Deprotection
This is a robust standard procedure for Fmoc removal.[5]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[5]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (at least 2 times).[5]
-
Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes to ensure complete deprotection.[5]
-
Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection of arginine.
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arg-Pro Degradation in Serum-Containing Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of peptides containing the Arginine-Proline (Arg-Pro) motif in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing an N-terminal this compound sequence particularly susceptible to degradation in serum-containing media?
A1: Peptides with an N-terminal this compound sequence are vulnerable to degradation in serum-containing media due to the presence of specific enzymes called aminopeptidases. One key enzyme is Aminopeptidase P (APP), which specializes in cleaving the N-terminal amino acid from a peptide when the second residue is proline.[1][2] Serum is a rich source of various proteases, and the unique structure of proline at the second position makes this bond a specific target for enzymes like APP.
Q2: What are the primary enzymes in serum responsible for cleaving the this compound bond?
A2: The primary enzyme responsible for cleaving an N-terminal arginine from an this compound sequence is Aminopeptidase P (APPro, E.C 3.4.11.9) .[2] This metalloprotease specifically hydrolyzes the peptide bond of an N-terminal amino acid linked to proline. Additionally, if the this compound dipeptide is the result of the breakdown of a larger protein, the enzyme Prolidase (EC 3.4.13.9) is responsible for cleaving the dipeptide into free arginine and proline.[3][4][5] Prolidase is the only known enzyme capable of hydrolyzing dipeptides with a C-terminal proline or hydroxyproline.[4]
Q3: My experimental results are inconsistent when using an this compound containing peptide. Could degradation be the cause?
A3: Yes, inconsistent results are a common consequence of peptide degradation. The enzymatic degradation of your this compound containing peptide in serum-supplemented media leads to a decrease in its effective concentration over the course of your experiment. This can result in poor reproducibility and a reduction in the observed biological activity of the peptide.
Q4: How does the concentration of serum in my cell culture medium affect the stability of my this compound peptide?
A4: The concentration of serum, such as Fetal Bovine Serum (FBS), in your culture medium is directly proportional to the rate of peptide degradation. Higher serum concentrations introduce a greater amount of peptidases, leading to faster cleavage of the this compound bond.[6]
Q5: What is the typical half-life of a peptide containing an this compound motif in serum?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Peptide Degradation (Short Half-Life) | High peptidase activity in the serum lot. The peptide sequence is highly susceptible to cleavage. | - Use heat-inactivated serum to reduce the activity of some proteases.- If your cell line permits, reduce the serum concentration in your culture medium.- Consider switching to a serum-free or chemically defined medium.- Replenish the peptide at regular intervals during long-term experiments. |
| Inconsistent or Irreproducible Experimental Results | Variability between different serum batches. Inconsistent timing of sample collection and processing. Incomplete removal of proteins before analysis. | - Use a single, pooled batch of serum for an entire set of experiments to ensure consistency.- Standardize the timing of sample collection and the quenching of enzymatic activity.- Optimize the protein precipitation step to ensure complete removal of serum proteins. |
| Poor Peak Resolution in HPLC Analysis | The HPLC method (column, gradient, flow rate) is not optimized for your peptide. Co-elution of the peptide with other serum components. | - Optimize the HPLC method, including the gradient profile, flow rate, and choice of column (e.g., C18).[8]- Ensure the protein precipitation and removal step is effective to minimize interference from serum components. |
| Low Peptide Recovery at Time Zero | Adsorption of the peptide to plasticware (e.g., tubes, pipette tips). Inefficient extraction of the peptide from the precipitated protein pellet. | - Use low-protein-binding microcentrifuge tubes and pipette tips.- Evaluate different solvents for quenching and extraction (e.g., acetonitrile, ethanol) to maximize peptide recovery. |
Quantitative Data Presentation
The stability of peptides in serum is highly dependent on their amino acid sequence and modifications. The following table provides representative half-life data for various peptides in serum or plasma to illustrate the range of stabilities that can be observed.
| Peptide | Sequence | Matrix | Half-life (t½) | Reference |
| Bradykinin (B550075) (1-5) | This compound-Pro-Gly-Phe | Human Plasma | 4.2 hours | [7] |
| Peptide 1 (Tam-labeled) | Undisclosed | Human Blood Plasma | 43.5 hours | |
| Peptide 2 (Tam-labeled) | Undisclosed | Human Blood Plasma | 3.2 hours | |
| Peptide 3 (Tam-labeled) | Undisclosed | Human Blood Plasma | 50.5 hours | |
| Naked siRNA | N/A | 50% Fetal Bovine Serum | < 4 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Stability in Serum by RP-HPLC
This protocol outlines a standard method for determining the half-life of a peptide containing an this compound motif in serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or a suitable buffer)
-
Pooled Fetal Bovine Serum (FBS) or other serum of choice
-
10% (w/v) Trichloroacetic Acid (TCA) in water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation: Pre-warm the serum to 37°C. Prepare aliquots of your peptide stock solution to avoid repeated freeze-thaw cycles.
-
Incubation: In a low-protein-binding microcentrifuge tube, mix the peptide stock solution with the pre-warmed serum to achieve the desired final peptide concentration.
-
Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution like 10% TCA (e.g., 20 µL) to stop enzymatic degradation and precipitate serum proteins. Vortex and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the samples by RP-HPLC.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining at each time point relative to the time zero sample (which is considered 100%). Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the half-life (t½).
Visualizations
Degradation Pathway of N-Terminal this compound Peptides in Serum
Caption: Degradation of an this compound containing peptide by serum peptidases.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining peptide stability in serum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. PEPD - Wikipedia [en.wikipedia.org]
- 4. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism [mdpi.com]
- 6. A stable metabolite, this compound-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arg-Pro Dipeptide Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the detection of the dipeptide Arginine-Proline (Arg-Pro).
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound dipeptide consistently low?
A1: Low signal intensity for this compound can stem from several factors ranging from sample preparation to instrument settings.[1]
-
Suboptimal Ionization: Electrospray ionization (ESI) is a common method for peptide analysis.[2] The efficiency of this compound ionization can be affected by the solvent composition and pH. Ensure your sample is dissolved in a solvent system compatible with ESI, typically a mixture of water and acetonitrile (B52724) with a small amount of acid like formic acid (0.1%) to facilitate protonation.[3]
-
Ion Suppression: The presence of salts, detergents, or other contaminants in your sample can interfere with the ionization of this compound, leading to reduced signal intensity.[1][2] Implementing a sample cleanup step, such as solid-phase extraction (SPE), can help remove these interfering substances.[1]
-
Incorrect Instrument Settings: Key parameters like capillary voltage, gas flow rates, and temperatures in the ion source need to be optimized for your specific instrument and analyte.[1] Start with the manufacturer's recommended settings for peptides and systematically adjust them to maximize the this compound signal.
Q2: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A2: In collision-induced dissociation (CID), the peptide bond between Arginine and Proline is the most likely site of fragmentation. Due to the basic nature of the Arginine side chain, you can expect to see a prominent y-ion corresponding to the protonated Proline residue. The b-ion from the Arginine residue may also be present. The rigid ring structure of Proline can sometimes lead to less predictable fragmentation patterns compared to other amino acids.
Q3: How do I optimize the collision energy for this compound fragmentation?
A3: The optimal collision energy (CE) is crucial for obtaining informative fragment ions.
-
CE Ramping: A common approach is to perform a collision energy ramping experiment where the CE is systematically varied over a range (e.g., 10-50 eV).[4] This allows you to identify the energy that produces the most abundant and informative fragment ions for this compound.
-
Peptide-Specific Optimization: The optimal CE can be dependent on the peptide's charge state and composition.[5] It is often beneficial to optimize the CE for each specific precursor ion of interest.
-
Software Tools: Many mass spectrometry software platforms have built-in tools to automate the process of CE optimization.[5]
Q4: I am observing significant peak broadening and splitting for my this compound peak. What could be the cause?
A4: Poor peak shape can be attributed to several factors:[6]
-
Chromatographic Issues: If you are using liquid chromatography (LC) coupled to your mass spectrometer, issues with the LC column, such as contamination or degradation, can lead to peak broadening.[1] Ensure your column is properly maintained and equilibrated.
-
Ion Source Contamination: A dirty ion source can cause peak shape problems.[6] Regular cleaning of the ion source components is recommended.
-
Inappropriate Ionization Conditions: Suboptimal settings in the ion source, such as incorrect gas flows or temperatures, can also contribute to poor peak shape.[1]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a step-by-step approach to troubleshoot low or absent signal for the this compound dipeptide.
Caption: Key factors influencing the fragmentation efficiency of the this compound dipeptide in MS/MS.
Experimental Protocol: Collision Energy Optimization
-
Infuse a standard solution of this compound into the mass spectrometer.
-
Select the precursor ion of this compound for fragmentation in an MS/MS scan mode.
-
Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., 5 eV increments from 10 to 50 eV). 4[4][7]. Acquire MS/MS spectra at each collision energy setting.
-
Analyze the resulting spectra to identify the collision energy that produces the highest intensity and greatest number of informative fragment ions (e.g., y- and b-ions).
-
Create a collision energy profile by plotting the intensity of key fragment ions as a function of collision energy to visualize the optimal range.
Data Presentation
Table 1: Recommended Starting Ion Source Parameters for this compound Detection
| Parameter | Agilent Q-TOF | Thermo Orbitrap | SCIEX QTRAP |
| Capillary Voltage (V) | 3500 - 4500 | 3.5 - 4.5 kV | 4000 - 5500 |
| Nebulizer Gas (psi/Arb) | 20 - 40 | 20 - 40 | 40 - 60 |
| Drying Gas Flow (L/min) | 8 - 12 | 8 - 12 | N/A |
| Sheath Gas Flow (Arb) | N/A | 30 - 50 | 40 - 60 |
| Gas Temperature (°C) | 300 - 350 | 275 - 325 | 400 - 550 |
| Source Temperature (°C) | N/A | N/A | 400 - 550 |
Note: These are general starting points. Optimal values may vary depending on the specific instrument model and experimental conditions.
Table 2: Example Collision Energy Optimization Data for this compound (m/z 273.18)
| Collision Energy (eV) | Precursor Ion Intensity (Counts) | y1-ion (Pro) Intensity (Counts) | b1-ion (Arg) Intensity (Counts) |
| 10 | 1.2E+06 | 5.0E+04 | 2.1E+04 |
| 15 | 1.1E+06 | 1.5E+05 | 6.5E+04 |
| 20 | 9.5E+05 | 4.2E+05 | 1.8E+05 |
| 25 | 7.2E+05 | 6.8E+05 | 2.5E+05 |
| 30 | 4.5E+05 | 5.5E+05 | 1.9E+05 |
| 35 | 2.1E+05 | 3.1E+05 | 1.1E+05 |
This is example data and will vary based on the instrument and experimental setup.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. uab.edu [uab.edu]
- 4. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Arg-Pro Peptide Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of trifluoroacetic acid (TFA) from synthetic Arg-Pro peptides. TFA is a common counterion present after solid-phase peptide synthesis (SPPS) and purification, but its presence can interfere with biological assays.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
Residual TFA can have several detrimental effects on experiments:
-
Biological Interference: TFA can be cytotoxic, even at nanomolar concentrations, potentially inhibiting cell proliferation and inducing apoptosis.[3][4] It can also interfere with enzymatic assays and receptor-binding studies.[3][4]
-
Structural Alterations: TFA can associate with positively charged residues like arginine in your this compound peptide, potentially altering its secondary structure, solubility, and aggregation properties.[3]
-
Assay Artifacts: The strong acidity of TFA can lower the pH of your experimental buffer, which could denature proteins or affect pH-sensitive interactions.[3][5]
Q2: How much TFA is typically present in a synthetic peptide preparation?
The amount of residual TFA in a lyophilized peptide powder can vary significantly, typically ranging from 10% to 45% by weight.[1][3] Peptides containing basic residues, such as arginine, have a higher tendency to retain TFA.[1][3]
Q3: What are the most common methods for removing TFA from peptides?
The most common methods involve exchanging the trifluoroacetate (B77799) counter-ion for a more biologically compatible one, such as chloride or acetate (B1210297).[3] The primary techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that involves replacing the TFA counter-ion with a more biologically benign one like chloride.[1][5]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the peptide while allowing the TFA to be washed away, followed by elution with a different salt solution.[5][6]
-
Modified Reverse-Phase HPLC (RP-HPLC): Specific protocols using alternative ion-pairing agents like acetic acid in the mobile phase can facilitate TFA removal.[3][7][8]
Q4: Which TFA removal method is best for my this compound peptide?
The choice of method depends on several factors, including the peptide's stability at low pH, the required final TFA concentration, and available equipment. For this compound peptides, which contain a basic arginine residue, methods that effectively displace the strongly bound TFA are recommended. The decision tree below can help guide your selection.
Caption: Decision tree for selecting a TFA removal method for this compound peptides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide precipitates during HCl exchange. | Changes in pH and counter-ion composition can reduce peptide solubility. | * Ensure the final HCl concentration is within the recommended range (2-10 mM).[9][10] * Consider performing the exchange in a buffer that maintains peptide solubility, such as 50 mM phosphate (B84403) buffer with 100 mM NaCl.[3][9] |
| TFA is still detected after multiple lyophilization cycles with HCl. | The this compound peptide may bind TFA very strongly due to the basic arginine residue. | * Increase the number of HCl exchange/lyophilization cycles.[11] * Consider an alternative, more robust method like ion-exchange chromatography.[5] |
| Low peptide recovery after ion-exchange chromatography. | The peptide may be binding irreversibly to the resin or eluting in a very broad peak. | * Ensure the correct type of ion-exchange resin (anion exchange) is being used. * Optimize the elution conditions, such as the salt concentration or pH of the elution buffer. |
| Peptide purity decreases after TFA removal. | The conditions used for TFA removal (e.g., very low pH) may be degrading the peptide. The this compound sequence itself is generally stable, but harsh conditions should be avoided. | * Confirm the stability of your specific this compound peptide at low pH before using the HCl exchange method.[6] * If degradation is observed, switch to a milder method like ion-exchange chromatography with acetate exchange.[6] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange
This is a widely used and effective method for replacing TFA with chloride ions.[3]
Caption: Workflow for TFA/HCl exchange.
Methodology:
-
Dissolve the lyophilized this compound peptide containing TFA in distilled, deionized water or a suitable buffer (e.g., 50 mM phosphate with 100 mM NaCl) to a concentration of 1 mg/mL.[3][10]
-
Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][10] Caution: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could lead to peptide modification.[9][10]
-
Allow the solution to stand at room temperature for at least one minute.[5][9]
-
Flash-freeze the solution, preferably in liquid nitrogen.[5][12]
-
Lyophilize the frozen solution overnight until all liquid is removed.[5][9]
-
To ensure complete TFA removal, it is recommended to repeat this process at least two more times.[9]
-
After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.[10]
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method uses a strong anion exchange resin to replace TFA with acetate.
Caption: Workflow for TFA/Acetate exchange via ion exchange.
Methodology:
-
Prepare a small chromatography column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your peptide sample.[3][11]
-
Equilibrate the column by eluting it with a 1 M sodium acetate solution.[11][12]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[11][12]
-
Dissolve your this compound peptide in a minimal amount of distilled water and apply it to the top of the resin bed.[11][12]
-
Elute the peptide from the column using distilled water.[11][12]
-
Collect the fractions containing your peptide. You may need to monitor the fractions using UV absorbance at 220 nm or 280 nm.
-
Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.[11][12]
Data on TFA Removal Efficiency
The efficiency of TFA removal is dependent on the chosen method and the number of repetitions. For many applications, reducing the TFA content to less than 1% is the goal.[5]
| Method | HCl Concentration / Conditions | Number of Cycles | Resulting TFA Content | Reference |
| TFA/HCl Exchange | 2 mM HCl | 3 | Below Limit of Quantification (<1% w/w) | [2] |
| TFA/HCl Exchange | 5 mM HCl | 2 | Below Limit of Quantification (<1% w/w) | [2] |
| TFA/HCl Exchange | 10 mM HCl | 1 | Below Limit of Quantification (<1% w/w) | [2] |
| TFA/HCl Exchange | 100 mM HCl | 1 | Below Limit of Quantification (<1% w/w) | [2] |
| TFA/HCl Exchange in Acetonitrile | HCl-saturated acetonitrile | 1 | ~98 mol% Chloride | [11] |
| Ion-Exchange Chromatography | Strong anion exchange resin (AG1-X8) | 1 | >95% exchange to acetate | [7] |
Note: The efficiency of TFA removal can be peptide-dependent.[5] It is often necessary to quantify the remaining TFA content to ensure it is within an acceptable range for your specific application. Common analytical methods for TFA quantification include Ion Chromatography (IC), Fourier-Transform Infrared Spectroscopy (FT-IR), and 19F Nuclear Magnetic Resonance (19F-NMR).[1][2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. omizzur.com [omizzur.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Arg-Pro Peptide Stability Testing: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arg-Pro peptides. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing rapid degradation in plasma/serum stability assays?
A1: Peptides often exhibit short half-lives due to enzymatic degradation, a significant challenge in developing new peptide therapeutics.[1] The this compound bond itself can be a target for certain proteases. Rapid degradation in plasma or serum is typically due to cleavage by peptidases. For instance, cleavage after a Proline residue has been observed in stability assays using biological fluids.[1][2]
Troubleshooting Steps:
-
Confirm Degradation Profile: Use a robust analytical method like LC-MS to identify the cleavage sites and confirm that the degradation is occurring at or near the this compound bond.[3]
-
Enzyme Inhibitors: Include a cocktail of protease inhibitors in a control experiment to see if degradation is reduced. This helps confirm that the degradation is enzymatic.
-
Peptide Modification: To enhance stability, consider peptide modifications such as:
-
D-amino acid substitution: Replacing L-amino acids with their D-isomers can reduce recognition by enzymes.[4]
-
Terminal modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[3]
-
Cyclization: A cyclic structure can provide more rigidity and mask cleavage sites.[3][4]
-
Q2: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram can arise from various sources, including chemical degradation of the peptide, impurities from synthesis, or issues with the experimental setup. Peptides are susceptible to several chemical degradation pathways, such as oxidation, deamidation, and hydrolysis.[4][5]
Troubleshooting Steps:
-
Characterize the Peaks: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the mass of the species corresponding to the new peaks. This can help identify them as degradation products (e.g., oxidized or hydrolyzed forms), aggregates, or impurities.
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7] This can help to confirm the identity of the unknown peaks and establish the degradation pathways of your peptide.[5][6]
-
Check for Oxidation: Amino acids like Methionine, Cysteine, and Tryptophan are particularly prone to oxidation.[4][8] If your peptide contains these residues, the new peaks could be oxidized forms. Consider using antioxidants in your formulation.[8]
-
Assess Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, which can alter the peptide's structure and function.[4]
-
Review Synthesis and Purification: If the peaks are present at the initial time point, they are likely impurities from the synthesis or purification process. Review the quality control data for the peptide batch.
Q3: My peptide is aggregating and precipitating out of solution during storage. How can I improve its solubility and prevent aggregation?
A3: Peptide aggregation can lead to a loss of activity and may cause immunogenicity.[3] It is a common challenge in the development of peptide-based drugs and can be influenced by factors such as pH, temperature, and peptide concentration.[8]
Troubleshooting Steps:
-
pH Optimization: Determine the isoelectric point (pI) of your peptide. Adjusting the pH of the formulation to be at least two units away from the pI can increase the peptide's net charge and improve its solubility.[3]
-
Formulation Optimization:
-
Excipients: Consider the use of excipients that can help to stabilize the peptide and prevent aggregation.[8]
-
Concentration: Assess if reducing the peptide concentration helps to mitigate aggregation.
-
-
Storage Conditions:
-
Sequence Modification: If aggregation is a persistent issue, consider modifying the peptide sequence. Reducing hydrophobicity by substituting or adding polar amino acids can improve solubility.
Q4: There is significant variability in my peptide stability assay results between experiments. What are the potential sources of this inconsistency?
A4: Inconsistent results in peptide stability assays can stem from various factors, including sample preparation, handling, and the analytical method itself.[10][11] The hygroscopic nature of peptides and the potential for static charge can also lead to weighing errors and variability in concentration.[10][11]
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Protein Precipitation: The method used to precipitate proteins from biological matrices (like plasma) before analysis is critical. Strong acids can cause peptide loss, while organic solvents may be more suitable.[1] Ensure your precipitation protocol is consistent and optimized for your peptide.
-
Peptide Handling: Peptides, especially those with a high number of basic residues like Arginine, can be prone to static charge, making accurate weighing difficult.[10][11] Use anti-static weigh boats or an ionizer.
-
Hygroscopicity: Peptides can absorb moisture from the air, which affects their actual concentration.[10] It is important to determine the water content of your peptide standard, for example, by Karl Fischer titration, to accurately calculate its concentration.[10]
-
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, UPLC) is validated and demonstrated to be stability-indicating.[5] This means the method can accurately separate the intact peptide from its degradation products and any impurities.[5]
-
Control for Experimental Conditions: Maintain consistent temperature, pH, and incubation times across all experiments. Small variations in these parameters can significantly impact degradation rates.[9]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general framework for assessing the stability of an this compound containing peptide in human plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).
-
Human plasma (commercially available, pooled).
-
Quenching/Precipitation solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid).
-
Incubator or water bath set to 37°C.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C in a water bath.
-
Spike the pre-warmed plasma with the test peptide to a final concentration (e.g., 10 µM). Mix gently by vortexing.
-
Immediately take a sample at time zero (t=0). To do this, transfer a known volume (e.g., 100 µL) of the plasma-peptide mixture to a microcentrifuge tube containing the quenching/precipitation solution (e.g., 200 µL).
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), repeat step 3 to collect samples.
-
After adding the quenching solution, vortex each sample vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of the intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.[3]
Data Presentation
Table 1: Example Data for In Vitro Plasma Stability of Peptide XYZ
| Time Point (minutes) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 85.2 ± 3.1 |
| 30 | 68.9 ± 4.5 |
| 60 | 45.1 ± 3.8 |
| 120 | 20.3 ± 2.9 |
| 240 | 5.7 ± 1.5 |
This table presents example data and should be adapted based on actual experimental results.
Table 2: Common Degradation Pathways and Analytical Detection Methods
| Degradation Pathway | Common Amino Acids Affected | Analytical Method for Detection |
| Oxidation | Met, Cys, Trp, His, Tyr[4][8][12] | Reversed-Phase HPLC (RP-HPLC), LC-MS |
| Deamidation | Asn, Gln[4] | RP-HPLC, Ion-Exchange Chromatography (IEX), LC-MS |
| Hydrolysis | Asp-Pro, Asp-Gly are most susceptible[6][12] | RP-HPLC, Size-Exclusion Chromatography (SEC), LC-MS |
| Racemization | All chiral amino acids (except Gly)[5] | Chiral Chromatography, RP-HPLC |
| Aggregation | Peptides with high hydrophobicity | SEC, Dynamic Light Scattering (DLS) |
Visualizations
Caption: General workflow for conducting a peptide stability assay.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesuk.com [peptidesuk.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Improving Arg-Pro biological activity through modification
Welcome to the Technical Support Center for Arg-Pro Modification.
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your work on improving the biological activity of Arginine-Proline (this compound) containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the common biological activities of peptides containing the this compound motif?
A1: Peptides incorporating the this compound motif are associated with a diverse range of biological activities. They are prominently found in proline-rich antimicrobial peptides (PrAMPs) that target bacteria, often by inhibiting intracellular processes like protein synthesis or by disrupting the cell membrane.[1][2] Additionally, this compound sequences are key in peptides that modulate the activity of enzymes such as the 20S proteasome, where they can act as allosteric inhibitors or activators.[3][4][5] Other reported activities include ACE inhibition and anticoagulant effects.[6][7]
Q2: What are the primary strategies for modifying this compound peptides to enhance their activity?
A2: There are several effective strategies to improve the bioactivity of this compound peptides:
-
Amino Acid Substitution: Systematically replacing amino acids at the N- or C-termini, or adjacent to the this compound motif, can significantly impact activity. For instance, incorporating tryptophan or additional arginine residues can enhance antimicrobial potency.[2]
-
Dimerization/Multimerization: Covalently linking two or more peptide monomers, often via bifunctional linkers, can dramatically increase biological activity, particularly for antimicrobial peptides.[8][9] The orientation and nature of the linker are critical for success.[8]
-
C-Terminal Modification: Adding specific motifs to the C-terminus can have profound effects. For example, extending a proline- and arginine-rich peptide with a hydrophobic-tyrosine-any residue (HbYX) motif can convert a proteasome inhibitor into a potent activator.[3][4]
-
Altering Net Charge: Increasing the net positive charge, typically by adding basic residues like arginine or lysine, can improve the peptide's interaction with negatively charged bacterial membranes, though this must be balanced against potential cytotoxicity.[10]
Q3: How does the Proline residue in an this compound motif influence the peptide's structure and function?
A3: The proline residue imparts unique structural constraints. Its cyclic side chain restricts the peptide backbone's flexibility, often inducing turns or creating hinge-like structures.[1] This rigidity can be crucial for maintaining a specific conformation required for binding to a biological target, such as the bacterial ribosome.[1] In some contexts, proline residues are essential for activity, while in others, they can be substituted to improve potency.[2]
Q4: Can modifying an this compound peptide change its mechanism of action?
A4: Yes, modifications can alter the mechanism of action. For example, monomeric PrAMPs may enter bacterial cells without causing significant membrane damage to inhibit internal targets. However, dimerizing or tetramerizing the same peptide can shift its mechanism towards membrane disruption and depolarization.[5][11] This dual-action potential can be advantageous in overcoming bacterial resistance.[2]
Troubleshooting Guides
Q5: My modified antimicrobial peptide shows high activity against bacteria but is also highly hemolytic. How can I reduce its toxicity?
A5: High hemolytic activity is a common challenge, indicating a lack of selectivity between bacterial and mammalian cells. Consider the following troubleshooting steps:
-
Introduce Proline: Inserting a proline residue can sometimes decrease hemolytic activity by disrupting a perfect amphipathic alpha-helical structure, which is often associated with non-specific membrane lysis.[10]
-
Optimize Net Charge: While a high positive charge is important for antimicrobial activity, an excessive charge can lead to increased cytotoxicity. Systematically replace some arginine residues with other cationic amino acids like ornithine or diaminobutyric acid, which may offer a better therapeutic index.[9][12]
-
Modify Hydrophobicity: Reduce the overall hydrophobicity of the peptide. Replace bulky hydrophobic residues with smaller ones (e.g., Tryptophan -> Alanine) to decrease non-specific interactions with the lipid bilayer of red blood cells.
Q6: I've synthesized a dimer of my this compound peptide, but the activity has not improved significantly. What could be the issue?
A6: The lack of improvement upon dimerization often points to a suboptimal linker strategy.
-
Linker Rigidity and Length: The linker's properties are critical. A rigid, planar linker (e.g., perfluoroaromatic compounds) can orient the peptide monomers optimally for target interaction, leading to enhanced activity.[8][9] If you used a flexible linker, it might not provide the necessary structural constraint.
-
Attachment Point: Ensure the dimerization occurs at a position that does not disrupt the peptide's active conformation. C-terminal linkage is a common and often successful strategy.[8]
-
Purity and Confirmation: Verify the purity and correct formation of the dimer using techniques like HPLC and mass spectrometry. Incomplete reaction or the presence of monomeric peptide could mask the true activity of the dimer.
Q7: My peptide analogue has poor solubility in aqueous buffers. How can I address this?
A7: Poor solubility is often caused by an increase in hydrophobicity or aggregation.
-
Incorporate Polar/Charged Residues: If your modification involved adding hydrophobic groups, try to balance this by substituting a neutral residue with a polar or charged one (e.g., Serine, Aspartic Acid, or Lysine) at a non-critical position in the sequence.
-
Use Solubility-Enhancing Tags: For research purposes, you can conjugate a small, hydrophilic tag like a short polyethylene (B3416737) glycol (PEG) chain. However, be aware that this can influence biological activity.
-
Adjust Buffer Conditions: Experiment with different pH values. The net charge of your peptide will change with pH, which can significantly affect solubility. Also, consider using a small percentage of a co-solvent like DMSO if it is compatible with your biological assay.
Data Presentation: Quantitative Structure-Activity Relationships
The following tables summarize quantitative data from studies on modified this compound containing peptides.
Table 1: Antimicrobial Activity (MIC) of Modified Bac5(1-17) Peptides against E. coli
| Peptide ID | Sequence Modification from Wild-Type (RVRRIRPRPPRLPRPRP-NH₂) | Net Charge | MIC (µM)[1][10] |
| Wild-Type | None | +10 | 8 |
| 258 | R1W | +10 | 8 |
| 272 | R1W, P17W | +10 | 4 |
| 278 | R1W, P4W, P17W | +10 | 2 |
| 281 | R1W, P4W, P9W, P17W | +10 | 2 |
| 291 | R1W, R3W, P4W, P9W, P17W | +10 | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Table 2: Proteasome Inhibitory Activity (IC₅₀) of Modified PR-11 Peptides
| Peptide ID | Sequence Modification from PR-11 (RRRPRPPYLPRP) | IC₅₀ (nM)[13] |
| 11 (PR-11) | None | ~1800 |
| 4 | C-terminal extension with -RWG | 82 |
| 7 | C-terminal extension with -IWG | 50 |
| KKK-PR11 | R1K, R2K, R3K | 2700[14] |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of the peptide that inhibits 50% of the proteasome's chymotrypsin-like activity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified this compound Peptide
This protocol outlines a general procedure for synthesizing a custom peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (ice-cold)
-
Acetonitrile, Water, 0.1% TFA for HPLC
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-protected amino acid (3 eq. to resin capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in your peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of ice-cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antimicrobial activity of a synthesized peptide against a bacterial strain.
Materials:
-
Synthesized and purified peptide, lyophilized
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water or 0.01% acetic acid for peptide stock solution
Procedure:
-
Prepare Peptide Stock: Dissolve the lyophilized peptide in sterile water to a known concentration (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 50 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 100 µL of the peptide stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (bacteria, no peptide) and well 12 as a negative control (MHB only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible growth of bacteria is observed. This can be assessed by eye or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: Workflow for modification and bioactivity testing of this compound peptides.
Caption: Dual mechanism of action for a modified antimicrobial this compound peptide.
Caption: Allosteric modulation of the 20S proteasome by a modified this compound peptide.
References
- 1. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. Frontiers | Caprine Bactenecins as Promising Tools for Developing New Antimicrobial and Antitumor Drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Membrane interactions of proline-rich antimicrobial peptide, Chex1-Arg20, multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution [mdpi.com]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 8. Multimerization of a Proline-Rich Antimicrobial Peptide, Chex-Arg20, Alters Its Mechanism of Interaction with the Escherichia coli Membrane — Li Research Group [peptide-li.com]
- 12. Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell viability after Arg-Pro treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low cell viability issues encountered during experiments involving Arg-Pro dipeptide treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cultures with this compound dipeptide. What are the common causes?
A1: Low cell viability following this compound treatment can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Intrinsic Cytotoxicity: Depending on the concentration, cell type, and the specific structure (e.g., presence of repeating this compound motifs), the dipeptide itself can be cytotoxic. Some arginine-rich peptides are known to inhibit essential cellular processes like protein translation.[1][2]
-
Peptide Quality and Purity: Synthetic peptides often contain residual contaminants from the synthesis and purification process, such as trifluoroacetate (B77799) (TFA).[3] TFA can be cytotoxic to some cell lines, and its presence should not be overlooked.[3] Endotoxin contamination is another common issue that can induce cell death.[4]
-
Suboptimal Concentration: The concentration of the this compound dipeptide is a critical factor. A high concentration can lead to off-target effects and cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.
-
Peptide Solubility and Aggregation: this compound dipeptides may aggregate if not dissolved properly, leading to non-specific cellular stress and toxicity.[4][5] Following a validated dissolution protocol is critical.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to peptide treatments. A concentration that is well-tolerated by one cell line may be toxic to another.
Q2: How can I determine if the observed cytotoxicity is a direct effect of the this compound dipeptide or due to a contaminant like TFA?
A2: To distinguish between direct peptide toxicity and contaminant-induced effects, several controls are recommended. If your peptide is a TFA salt, you can run a control experiment treating cells with sodium trifluoroacetate at concentrations equivalent to those present in your peptide stock solution. If you observe similar cytotoxicity, TFA is likely a contributing factor. Additionally, sourcing a high-purity peptide with TFA removed (e.g., as an HCl salt) or performing a counter-ion exchange can clarify the source of toxicity.[6]
Q3: What is the recommended method for dissolving and storing this compound peptides to ensure stability and prevent aggregation?
A3: Proper handling is crucial for reproducible results. Peptides should be dissolved in a suitable sterile solvent, such as sterile deionized water or phosphate-buffered saline (PBS), at a high concentration to create a stock solution.[6] To aid dissolution, gentle vortexing or sonication can be employed.[6] The stock solution should be sterilized by passing it through a 0.22 µm filter. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C for long-term stability.[6]
Q4: What are the potential molecular mechanisms that could lead to cell death upon this compound treatment?
A4: Arginine-rich peptides can induce cell death through several mechanisms:
-
Apoptosis Induction: The treatment may trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, often involving the p53 tumor suppressor protein and the release of cytochrome c, or the extrinsic (death receptor) pathway.[7][8] Both pathways converge on the activation of executioner caspases, such as caspase-3.[7][9]
-
Proteasome Inhibition: Certain arginine-rich repeating dipeptides have been shown to inhibit the proteasome, leading to the accumulation of damaged or misfolded proteins and inducing cellular stress that can result in cell death.[10]
-
Inhibition of Protein Translation: A key mechanism of toxicity for some arginine-rich dipeptides is the inhibition of protein translation, which is a catastrophic event for the cell.[1][2]
Q5: Which assays are most suitable for quantifying the decrease in cell viability?
A5: A multi-assay approach is recommended to get a complete picture.
-
Metabolic Viability Assays: Assays like MTT, XTT, or MTS measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[11][12] A reduction in signal indicates either cell death or inhibition of proliferation.[11]
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, providing a direct marker of cytotoxicity and cell death.[11]
-
Apoptosis Assays: To specifically investigate apoptosis, you can use assays that measure the activity of key apoptotic enzymes like caspase-3 or caspase-9.
Troubleshooting Guide
If you are experiencing low cell viability, follow this systematic troubleshooting workflow.
References
- 1. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Proline/Arginine Dipeptide from Hexanucleotide Repeat Expanded C9ORF72 Inhibits the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Arg-Pro and Pro-Arg Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The strategic sequencing of amino acids in peptides can profoundly influence their biological activity. This guide provides a comparative analysis of the dipeptides Arginyl-Proline (Arg-Pro) and Prolyl-Arginine (Pro-Arg), focusing on their antihypertensive, antioxidant, and anticancer properties. This objective comparison is supported by available experimental data to inform research and development in peptide-based therapeutics.
Key Biological Activities: A Comparative Overview
The biological activities of dipeptides are intrinsically linked to the sequence of their amino acid residues. The position of the arginine and proline residues in this compound versus Pro-Arg can alter their interaction with biological targets, leading to differences in their therapeutic potential.
Antihypertensive Activity
Peptides containing proline and arginine residues have been recognized for their potential to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The C-terminal amino acid residue of an ACE inhibitory peptide plays a crucial role in its binding to the enzyme's active site.
While direct comparative studies on the ACE inhibitory activity of this compound and Pro-Arg are limited, research on structure-activity relationships of ACE inhibitory peptides suggests that the presence of a proline residue at the C-terminus can enhance inhibitory potency. This is because the proline ring structure fits well into a hydrophobic pocket of the ACE active site. Therefore, it is hypothesized that This compound may exhibit stronger ACE inhibitory activity than Pro-Arg . However, experimental verification is necessary to confirm this.
Table 1: Comparison of Antihypertensive Activity
| Dipeptide | Reported IC50 Value (ACE Inhibition) | Reference |
| This compound | Data not available in searched literature | - |
| Pro-Arg | Data not available in searched literature | - |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and peptides with antioxidant properties are of significant interest. The antioxidant capacity of peptides is often attributed to the presence of certain amino acids that can donate electrons or scavenge free radicals. Arginine, with its guanidinium (B1211019) group, can contribute to antioxidant activity.
A study on the antioxidant properties of Pro-Arg, a dipeptide derived from protamine hydrolysate, demonstrated its significant hydroxyl-radical scavenging activity in vitro. The study highlighted the potential of Pro-Arg to protect against oxidative stress-induced cell damage.[1]
To provide a comprehensive comparison, the antioxidant activity of this compound needs to be evaluated under similar experimental conditions.
Table 2: Comparison of Antioxidant Activity
| Dipeptide | Antioxidant Activity (e.g., DPPH or Hydroxyl Radical Scavenging) | Reference |
| This compound | Data not available in searched literature | - |
| Pro-Arg | Strong hydroxyl-radical scavenging activity | [1] |
Anticancer Activity
The anticancer potential of peptides is an emerging area of research. Cationic and amphipathic peptides, particularly those containing arginine, have been shown to selectively target and disrupt the membranes of cancer cells. The positive charge of arginine facilitates interaction with the negatively charged components of cancer cell membranes.
Table 3: Comparison of Anticancer Activity
| Dipeptide | Reported Cytotoxicity (e.g., IC50 on specific cancer cell lines) | Reference |
| This compound | Data not available in searched literature | - |
| Pro-Arg | Data not available in searched literature | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the key biological activities discussed.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay determines the ability of a peptide to inhibit the activity of ACE.
Principle: The assay is based on the hydrolysis of the substrate N-Hippuryl-His-Leu (HHL) by ACE to release hippuric acid (HA). The inhibitor competes with the substrate for the active site of the enzyme, reducing the amount of HA produced. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
Procedure:
-
Prepare solutions of ACE, HHL, and the test peptides (this compound and Pro-Arg) in a suitable buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
Pre-incubate the ACE solution with various concentrations of the test peptide for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid, such as hydrochloric acid.
-
Extract the hippuric acid produced into a solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the hippuric acid in a suitable solution.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value.
Diagram of ACE Inhibition Assay Workflow:
Caption: Workflow for determining ACE inhibitory activity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance. The extent of color change is proportional to the antioxidant activity.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare solutions of the test peptides (this compound and Pro-Arg) at various concentrations.
-
Add the peptide solution to the DPPH solution in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Use a suitable standard antioxidant (e.g., ascorbic acid or Trolox) as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity for each peptide concentration and determine the IC50 value.
Diagram of DPPH Assay Workflow:
Caption: Workflow for DPPH radical scavenging assay.
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptides (this compound and Pro-Arg) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration and determine the IC50 value.
Diagram of MTT Assay Workflow:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Conclusion and Future Directions
The dipeptides this compound and Pro-Arg hold potential for various therapeutic applications due to the biological activities associated with their constituent amino acids. Based on the principles of structure-activity relationships, this compound may exhibit superior ACE inhibitory activity, while Pro-Arg has demonstrated antioxidant potential. Their comparative anticancer activity remains an open area for investigation.
To fully elucidate the therapeutic potential of these dipeptides, direct comparative studies employing standardized protocols are essential. Future research should focus on generating robust quantitative data for a direct comparison of their antihypertensive, antioxidant, and anticancer activities. Such studies will provide valuable insights for the rational design of more potent and selective peptide-based drugs.
References
A Comparative Analysis of Arg-Pro and Gly-Pro-Arg-Pro: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between peptides is critical for advancing therapeutic innovations. This guide provides a comprehensive comparative analysis of the dipeptide Arginine-Proline (Arg-Pro) and the tetrapeptide Glycine-Proline-Arginine-Proline (Gly-Pro-Arg-Pro), focusing on their distinct biological activities, underlying mechanisms, and the experimental methodologies used to characterize them.
This document delves into the structural and functional disparities between these two peptides, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to facilitate a clear and objective comparison.
At a Glance: Key Differences
| Feature | This compound | Gly-Pro-Arg-Pro |
| Primary Biological Activity | Salty Taste Perception | Inhibition of Fibrin (B1330869) Polymerization |
| Mechanism of Action | Interacts with epithelial sodium channels (ENaCs) on taste buds. | Binds to the 'a' pocket in the C-terminal region of the fibrinogen γ chain, preventing the "knob-hole" interaction required for fibrin polymerization.[1][2] |
| Therapeutic Potential | Salt taste modulator in food and pharmaceutical industries. | Anticoagulant and antithrombotic agent.[3][4][5] |
| Signaling Pathway | Elicits intracellular Ca2+ changes in taste bud cells.[6] | Primarily interferes with the blood coagulation cascade.[1][3] |
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and Gly-Pro-Arg-Pro.
| Peptide | Parameter | Value | Biological Context |
| Gly-Pro-Arg-Pro | K_i_ | 400 µM | Binding to fibrinogen[4] |
In-Depth Look at Signaling Pathways
The signaling pathways for this compound and Gly-Pro-Arg-Pro are fundamentally different, reflecting their distinct biological roles.
This compound and Gustatory Signaling
The dipeptide this compound has been shown to elicit a salty taste by interacting with specific epithelial sodium channels (ENaCs) on human taste bud cells. This interaction leads to a signaling cascade that results in the perception of saltiness.[6]
Gly-Pro-Arg-Pro and the Coagulation Cascade
Gly-Pro-Arg-Pro is a well-characterized inhibitor of fibrin polymerization, a critical step in blood clot formation. It competitively binds to fibrinogen, preventing its conversion to a stable fibrin mesh.[1][2]
References
- 1. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Gly-pro-arg-pro (GPRP) enhances free thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gly-Pro-Arg-Pro | CAS 67869-62-9 | GPRP | Tocris Bioscience [tocris.com]
- 5. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Arg-Pro and RGD Peptides: Efficacy in Cellular Targeting and Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and drug delivery, peptides serve as highly specific and versatile tools. Among the myriad of peptide sequences, the Arginine-Glycine-Aspartic acid (RGD) motif has long been the gold standard for targeting integrin-expressing cells, particularly in the context of cancer therapy and angiogenesis. Concurrently, Arginine-Proline (Arg-Pro) and more broadly, Arginine-rich sequences, have emerged as potent cell-penetrating peptides (CPPs) capable of traversing cellular membranes to deliver therapeutic cargo directly into the cytoplasm.
This guide provides a comprehensive comparison of the efficacy of RGD peptides and this compound containing peptides, highlighting their distinct mechanisms of action, supported by experimental data. We delve into their respective signaling pathways and provide detailed experimental protocols to facilitate the evaluation of their performance in research and drug development settings.
At a Glance: RGD vs. This compound Peptides
| Feature | RGD Peptides | This compound Containing Peptides (Arginine-Rich CPPs) |
| Primary Mechanism | Integrin Receptor Antagonism | Cell Membrane Penetration |
| Primary Target | Extracellular domains of integrin receptors (e.g., αvβ3, αvβ5, α5β1) | Cell surface proteoglycans and the plasma membrane |
| Key Advantage | High specificity for targeted cells overexpressing certain integrins | Efficient intracellular delivery of a wide range of cargo molecules |
| Therapeutic Strategy | As standalone therapeutics to inhibit cell adhesion, migration, and angiogenesis, or as targeting moieties for drug delivery systems. | As carriers to enhance the intracellular uptake of drugs, proteins, and nucleic acids. |
Quantitative Comparison of Efficacy
The efficacy of RGD peptides is typically quantified by their binding affinity to specific integrin receptors, often expressed as the half-maximal inhibitory concentration (IC50). In contrast, the efficacy of this compound containing peptides is measured by their efficiency in cellular uptake.
Table 1: In Vitro Integrin αvβ3 Binding Affinity of RGD Peptide Analogs
| Peptide Analog | Modification | IC50 (nM) | Cell Line |
| c(RGDfK) | Monomeric Cyclic | 38.5 ± 4.5 | U87MG human glioma |
| DOTA-RGD2 | Dimeric c(RGDfK) | 8.0 ± 2.8 | U87MG human glioma |
| [¹⁸F]FB-E[c(RGDyK)]₂ | Dimeric c(RGDyK) | 2.3 ± 0.7 | Human brain capillary endothelial cells |
| DOTA-RGD4 | Tetrameric c(RGDfK) | 1.3 ± 0.3 | U87MG human glioma |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular Uptake Efficiency of Arginine-Rich Cell-Penetrating Peptides
| Peptide | Cargo | Cell Line | Uptake Efficiency | Method of Quantification |
| R9 | Fluorescein | HeLa | High | Flow Cytometry, Fluorescence Microscopy |
| Tat (48-60) | Fluorescein | Jurkat | High | Flow Cytometry |
| (Pro-Arg)n | Varies | Varies | Dependent on length and cargo | Fluorescence-based assays |
| Ma1 (Arg/Pro-rich) | - | Candida albicans | EC50: 1.241 x 10⁻⁷ M | Broth microdilution assay[1] |
| Ma2 (Arg/Pro-rich) | - | Candida albicans | EC50: 1.079 x 10⁻⁷ M | Broth microdilution assay[1] |
Note: The efficiency of CPPs is often reported qualitatively or through relative fluorescence units, as standardized IC50-type values are less common for uptake.
Signaling Pathways and Mechanisms of Action
The distinct functionalities of RGD and this compound containing peptides are rooted in their fundamentally different interactions with the cell.
RGD Peptides: Integrin-Mediated Signaling
RGD peptides function by competitively binding to integrin receptors on the cell surface, thereby inhibiting the binding of natural extracellular matrix (ECM) proteins like fibronectin and vitronectin.[2] This disruption of cell-ECM interactions triggers a cascade of intracellular signals that can lead to the inhibition of cell adhesion, migration, proliferation, and in some cases, induce apoptosis.
This compound Containing Peptides: Cell Penetration Mechanisms
Arginine-rich peptides, often incorporating proline for structural stability, facilitate the translocation of molecules across the cell membrane. The primary mechanism involves electrostatic interactions between the positively charged guanidinium (B1211019) groups of arginine residues and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[3] This interaction is followed by internalization through various pathways, including direct translocation across the lipid bilayer or endocytosis.
Experimental Protocols
Accurate evaluation and comparison of RGD and this compound containing peptides necessitate standardized and detailed experimental protocols.
Key Experiment for RGD Peptides: Cell Adhesion Assay
This assay quantifies the ability of RGD peptides to inhibit cell attachment to surfaces coated with ECM proteins.
Materials:
-
96-well plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
RGD peptide analogs and a negative control peptide (e.g., RGE)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., U87MG, HeLa)
-
Cell culture medium
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Cell staining dye (e.g., Crystal Violet)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells and block with a BSA solution to prevent non-specific cell adhesion.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Inhibition: Incubate the cells with various concentrations of the RGD peptide analogs for a defined period.
-
Seeding: Add the cell-peptide mixture to the coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the adherent cells with Crystal Violet, lyse the cells, and measure the absorbance to quantify the number of attached cells.
Key Experiment for this compound Peptides: Cellular Uptake Assay
This assay measures the efficiency of this compound containing peptides in entering cells, often using a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled this compound containing peptide
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue (for quenching extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or chamber slides) and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with various concentrations of the fluorescently labeled peptide in serum-free medium for a defined period.
-
Washing: Wash the cells with PBS to remove excess peptide from the medium.
-
Quenching (Optional): Briefly treat the cells with Trypan Blue to quench the fluorescence of membrane-bound peptides.
-
Cell Harvesting (for Flow Cytometry): Detach the cells and resuspend them in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cell suspension to quantify the mean fluorescence intensity per cell.
-
Fluorescence Microscopy: Image the cells to visualize the intracellular localization of the peptide.
-
Conclusion
Both RGD and this compound containing peptides represent powerful tools in drug development, each with a distinct and valuable application. RGD peptides excel in targeted delivery to specific cell types by leveraging integrin-mediated adhesion, making them ideal for therapies aimed at inhibiting processes like angiogenesis and metastasis. In contrast, this compound containing peptides are highly effective at breaching the cell membrane, enabling the intracellular delivery of a broad spectrum of therapeutic molecules that would otherwise be membrane-impermeable. The choice between these two classes of peptides, or potentially their combined use in a multi-functional delivery system, will depend on the specific therapeutic goal and the nature of the cargo to be delivered. The experimental protocols and data presented in this guide provide a foundation for the rational design and evaluation of peptide-based therapeutic strategies.
References
- 1. Novel Arginine- and Proline-Rich Candidacidal Peptides Obtained through a Bioinformatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Arg-Pro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide Arginine-Proline (Arg-Pro) with alternative therapeutic strategies, focusing on two key mechanisms of action: the promotion of wound healing and the activation of the mTOR signaling pathway. Experimental data is presented to support the validation of these mechanisms, alongside detailed protocols for reproducing key experiments.
Section 1: this compound in Wound Healing
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Arginine and Proline are key amino acids that serve as crucial substrates in this process. Arginine is a precursor for nitric oxide (NO), which plays a role in angiogenesis and inflammation modulation, and also for proline, an essential component of collagen. Proline itself is fundamental to collagen synthesis, providing structural integrity to healing tissue. The dipeptide this compound is hypothesized to act as an efficient delivery vehicle for these critical building blocks.
Comparison with Alternatives: Growth Factors and Standard Dressings
A primary alternative to nutritional strategies in advanced wound care is the application of recombinant growth factors. A notable example is Becaplermin (B1179602) , a recombinant human platelet-derived growth factor (rhPDGF-BB). Another alternative is the use of advanced Standard Wound Dressings , which aim to provide an optimal physical environment for healing.
Table 1: Comparison of this compound Precursors and Becaplermin in Wound Healing
| Feature | This compound (via L-Arginine) | Becaplermin (rhPDGF-BB) | Standard Wound Dressings |
| Mechanism of Action | Provides essential precursors for cell proliferation (fibroblasts) and collagen synthesis.[1] Modulates macrophage activity to create a pro-healing environment. | Acts as a mitogen and chemoattractant for fibroblasts and smooth muscle cells, directly stimulating granulation tissue formation and angiogenesis.[2] | Create a moist, protected environment conducive to natural healing processes. Some may have antimicrobial properties. |
| Primary Effect | Increased fibroblast proliferation. | Increased incidence of complete wound closure.[3] | Maintenance of a healing-conducive wound bed. |
| Quantitative Data | ~1.8 to 3.0-fold increase in fibroblast proliferation at 6 mM L-arginine concentration.[1] | ~50% incidence of complete wound closure in diabetic foot ulcers, compared to 35% with placebo gel.[3] | Varies widely based on wound type and dressing technology. |
| Mode of Administration | Oral/enteral supplementation. | Topical gel application. | Topical application. |
Experimental Protocols
1. Fibroblast Proliferation Assay (In Vitro)
This protocol is used to quantify the effect of a substance on the proliferation of fibroblast cells, which is a key component of the wound healing process.
-
Cell Culture : Human Dermal Fibroblasts (HDF) or NIH3T3 fibroblast cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment : Cells are seeded in 96-well plates. After reaching adherence, the medium is replaced with a low-serum medium containing various concentrations of the test substance (e.g., L-Arginine from 0-7 mM). A positive control (e.g., 10% FBS) and a negative control (no treatment) are included.
-
Proliferation Measurement (MTS Assay) : After a set incubation period (e.g., 24 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The plate is incubated for 1-4 hours. The quantity of formazan (B1609692) product, which is directly proportional to the number of living cells, is measured by absorbance at 490 nm using a plate reader.[1][4]
-
Data Analysis : The absorbance readings from the treated wells are compared to the control wells to determine the fold increase in cell proliferation.
2. Angiogenesis Assay (In Vivo - Matrigel Plug Assay)
This protocol assesses the formation of new blood vessels, a critical step in wound healing.
-
Preparation : Matrigel, a basement membrane extract, is thawed on ice. The pro-angiogenic factor to be tested (e.g., this compound, growth factors) is mixed with the liquid Matrigel.
-
Injection : The Matrigel mixture is injected subcutaneously into the flank of an immunodeficient mouse. The Matrigel solidifies at body temperature, forming a "plug".
-
Incubation Period : The mouse is monitored for a period of time (e.g., 9-14 days) to allow for blood vessel infiltration into the Matrigel plug.
-
Quantification : The Matrigel plug is explanted. Angiogenesis can be quantified by several methods:
-
Hemoglobin Content : The plug can be homogenized, and the hemoglobin content measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of blood within the new vessels.
-
FITC-Dextran Perfusion : Prior to explantation, a high-molecular-weight FITC-dextran is injected intravenously. This fluorescent molecule is retained within the vasculature. After explantation, the fluorescence within the plug is measured, providing a quantitative measure of the functional vasculature.[5][6]
-
Immunohistochemistry : The plug can be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[5]
-
Visualizing the Wound Healing Pathway
Caption: this compound contributes to wound healing by providing Arginine and Proline.
Section 2: this compound in mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis. The mTORC1 complex, in particular, is activated by amino acids. Leucine is recognized as the most potent activator of mTORC1. Arginine also contributes to mTORC1 activation through distinct sensing mechanisms. It is proposed that dipeptides like this compound are taken up by cells and hydrolyzed, releasing their constituent amino acids to synergistically activate the mTORC1 pathway.
Comparison with Alternatives: Leucine
Leucine is a branched-chain amino acid (BCAA) and is considered the primary signaling molecule for the activation of mTORC1 in response to nutrient availability. It is a common component of nutritional supplements aimed at stimulating muscle protein synthesis.
Table 2: Comparison of this compound and Leucine in mTORC1 Activation
| Feature | This compound | L-Leucine |
| Mechanism of Action | Hydrolyzed intracellularly to L-Arginine and L-Proline. Arginine is sensed by CASTOR1, contributing to mTORC1 activation. | Directly sensed by Sestrin2, leading to the disruption of GATOR2 inhibition of the Rag GTPases, which recruits mTORC1 to the lysosome for activation.[7] |
| Primary Effect | Activation of mTORC1, leading to phosphorylation of downstream targets. | Potent activation of mTORC1, leading to phosphorylation of downstream targets.[8][9] |
| Quantitative Data | Data for the dipeptide is not directly available. However, Arginine is a known mTORC1 activator. | A key driver of mTORC1 signaling, with dose-dependent increases in the phosphorylation of downstream targets like p70S6K.[10] |
| Potential Advantage | May provide a dual stimulus for mTORC1 activation through both Arginine and potentially other indirect effects of Proline. | Well-established as the most potent single amino acid activator of mTORC1.[11] |
Experimental Protocols
3. mTORC1 Activation Assay in Cell Culture (Western Blot)
This protocol measures the activation of the mTORC1 pathway by assessing the phosphorylation status of its key downstream target, p70 S6 Kinase (p70S6K).
-
Cell Culture and Treatment : A suitable cell line (e.g., C2C12 myoblasts, HEK293) is cultured. Cells are often starved of amino acids for a period to establish a baseline low level of mTORC1 activity. The cells are then stimulated with the test compound (e.g., this compound, L-Leucine) at various concentrations and for different time points.
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal protein loading for the subsequent steps.
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a key mTORC1 downstream target (e.g., Phospho-p70S6K at Thr389).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
-
Data Analysis : To normalize the data, the membrane is stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., total p70S6K). The intensity of the phosphorylated protein band is divided by the intensity of the total protein band to determine the relative level of activation.
Visualizing the mTOR Signaling Pathway
Caption: Amino acids like Leucine and Arginine activate mTORC1 signaling.
References
- 1. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
- 5. A Review on Angiogenesis and Its Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Proline/Arginine Dipeptide from Hexanucleotide Repeat Expanded C9ORF72 Inhibits the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 9. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Specificity of Arg-Pro Motifs in Functional Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the sequence-specific effects of bioactive peptides is a cornerstone of rigorous scientific inquiry. This guide provides a comparative analysis of functional assays involving peptides containing the Arginine-Proline (Arg-Pro) motif versus their scrambled peptide controls. The use of a scrambled peptide, which contains the same amino acids as the active peptide but in a randomized sequence, is a critical negative control to demonstrate that the observed biological activity is a direct result of the specific amino acid sequence and not merely its composition.
This guide will delve into the functional differences observed between this compound containing peptides and their scrambled counterparts, with a focus on cell adhesion and migration assays, as well as fibrin (B1330869) polymerization. We will present illustrative quantitative data, detail the experimental protocols for these key assays, and provide visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: this compound vs. Scrambled Peptide in Functional Assays
To illustrate the functional difference between a sequence-specific peptide and its scrambled control, we will use representative data from studies on the well-characterized Arginine-Glycine-Aspartic acid (RGD) peptide, which contains an this compound analogous motif in its functional integrin recognition.
| Functional Assay | Peptide | Concentration (µM) | Observed Effect | % Inhibition/Effectiveness |
| Cell Adhesion | RGD Peptide | 100 | Inhibition of cell adhesion | ~70% |
| Scrambled RGD | 100 | No significant inhibition | < 5% | |
| Cell Migration | RGD Peptide | 50 | Inhibition of cell migration | ~60% |
| Scrambled RGD | 50 | No significant inhibition | < 10% | |
| Fibrin Polymerization | Gly-Pro-Arg-Pro (GPRP) | 250 | Potent inhibition | High |
| Scrambled GPRP | 250 | No inhibition | None |
Note: The data presented in this table is illustrative and based on typical results observed in functional assays comparing active peptides to their scrambled controls.
Key Functional Assays and Experimental Protocols
Cell Adhesion Assay
Objective: To quantify the ability of an this compound containing peptide to inhibit cell attachment to an extracellular matrix (ECM) coated surface compared to a scrambled control.
Experimental Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubated for 1-2 hours at 37°C.
-
Blocking: Wells are washed with PBS and blocked with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Target cells are harvested, washed, and resuspended in serum-free media.
-
Peptide Incubation: Cells are pre-incubated with varying concentrations of the this compound peptide or the scrambled control peptide for 30 minutes.
-
Seeding: The cell-peptide suspensions are added to the coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with 0.1% crystal violet). The stain is then solubilized, and the absorbance is measured using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of an this compound containing peptide on the migratory capacity of cells to close a "wound" in a confluent monolayer, in comparison to a scrambled control.
Experimental Protocol:
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing the this compound peptide or the scrambled control peptide at the desired concentration is added.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of RGD-Integrin Mediated Cell Adhesion
Caption: RGD-Integrin signaling pathway in cell adhesion.
Experimental Workflow for a Cell Adhesion Assay
Caption: Generalized workflow for a cell adhesion assay.
Logical Relationship: this compound vs. Scrambled Control
Caption: Logical framework for using a scrambled peptide control.
A Comparative Guide to the Anticoagulant Effects of Arg-Pro and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticoagulant properties of the dipeptide Arg-Pro and its analogs. The information presented herein is intended to assist researchers and professionals in the fields of hematology, pharmacology, and drug development in understanding the structure-activity relationships and therapeutic potential of this class of compounds. The data is compiled from various preclinical studies and is presented in a standardized format for ease of comparison.
Overview of Anticoagulant Activity
This compound containing peptides and their derivatives have garnered significant interest as potential anticoagulant agents due to their ability to inhibit key enzymes in the coagulation cascade, primarily thrombin. The parent dipeptide, this compound, exhibits weak anticoagulant activity, but elongation and modification of the peptide chain can lead to a significant enhancement of its inhibitory potential. One of the most studied analogs is this compound-Pro-Gly-Phe (RPPGF), a breakdown product of bradykinin, which has been shown to be a bifunctional inhibitor of thrombin.[1][2][3][4] It competitively inhibits the active site of thrombin and also binds to the Protease-Activated Receptor 1 (PAR1), preventing its cleavage by thrombin.[1][2][3][4]
Comparative Performance Data
The anticoagulant efficacy of this compound and its analogs can be quantified by various in vitro assays. The following tables summarize the key performance data from published studies. It is important to note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Thrombin Inhibition by this compound Analogs
| Compound/Analog | Sequence | Inhibition Constant (Ki) | IC50 | Test System |
| This compound-Pro-Gly-Phe (RPPGF) | This compound-Pro-Gly-Phe | 1.75 ± 0.03 mM | - | Competitive inhibition of α-thrombin hydrolyzing Sar-Pro-Arg-p-nitroanilide[1][2][3][4] |
| fPrI | D-Phe-Pro-D-Arg-Ile-CONH2 | 0.92 µM | - | Competitive inhibition of α-thrombin's cleavage of S2238 chromogenic substrate |
| fPrC | D-Phe-Pro-D-Arg-Cys-CONH2 | - | - | Thrombin inhibition |
| fPrt | D-Phe-Pro-D-Arg-Thr-CONH2 | - | - | Thrombin inhibition |
Table 2: Effect of this compound-Pro-Gly-Phe (RPPGF) on Plasma Clotting Times
| Assay | RPPGF Concentration (mM) | Clotting Time (seconds) |
| Activated Partial Thromboplastin Time (aPTT) | 0 (Control) | 35.2 ± 1.5 |
| 3 | > 300 | |
| Prothrombin Time (PT) | 0 (Control) | 12.1 ± 0.5 |
| 3 | 25.3 ± 1.2 | |
| Thrombin Clotting Time (TCT) | 0 (Control) | 18.5 ± 0.8 |
| 3 | > 300 |
Data presented as mean ± SD from 6 experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., Sar-Pro-Arg-p-nitroanilide or S2238)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (this compound analogs)
-
Microplate reader
Procedure:
-
Prepare a stock solution of human α-thrombin in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
In a 96-well microplate, add a fixed volume of thrombin solution to each well.
-
Add an equal volume of the test compound dilutions or buffer (for control) to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound relative to the control.
-
The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Test compounds
-
Coagulometer
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of the test compound or vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 3 minutes).
-
Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 5 minutes) to activate the contact factors.
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed CaCl2 solution.
-
The coagulometer automatically detects the formation of a fibrin (B1330869) clot and records the clotting time in seconds.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP)
-
PT reagent (thromboplastin, a source of tissue factor)
-
Test compounds
-
Coagulometer
Procedure:
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of the test compound or vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 3 minutes).
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed PT reagent.
-
The coagulometer detects the clot formation and records the clotting time in seconds.
Thrombin Clotting Time (TCT) Assay
The TCT assay measures the rate of conversion of fibrinogen to fibrin by exogenous thrombin.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin reagent (a standardized solution of bovine or human thrombin)
-
Test compounds
-
Coagulometer
Procedure:
-
Pre-warm the PPP and thrombin reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of the test compound or vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed thrombin reagent.
-
The coagulometer records the time taken for clot formation in seconds.
Signaling Pathways and Experimental Workflow
Thrombin-PAR1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by thrombin's interaction with PAR1 and the inhibitory effect of this compound analogs.
Caption: Thrombin-PAR1 signaling and inhibition by this compound analogs.
General Experimental Workflow for Screening Anticoagulant Peptides
The following diagram outlines a typical workflow for the screening and characterization of novel anticoagulant peptides.
Caption: Workflow for anticoagulant peptide discovery.
References
- 1. Structure-activity study of tripeptide thrombin inhibitors using alpha-alkyl amino acids and other conformationally constrained amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant Effects of Arginine-Containing Peptides of the Glyproline Family (His-Phe-Arg-Trp-Pro-Gly-Pro and Thr-Lys-Pro-Arg-Pro-Gly-Pro) Revealed by Thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure, and structure-activity relationships of divalent thrombin inhibitors containing an alpha-keto-amide transition-state mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Arg-Pro Dipeptide Efficacy: A Comparative Analysis of In Vitro and In Vivo Studies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the dipeptide Arginine-Proline (Arg-Pro) reveals a multifaceted bioactivity profile, with distinct efficacy demonstrated in both laboratory-based in vitro experiments and living organisms (in vivo). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's performance, supported by detailed methodologies and pathway visualizations.
The this compound dipeptide, and its close analogs, have been implicated in a range of biological activities from taste modulation and neuroprotection to metabolic regulation. Understanding the context-dependent efficacy of this small peptide is crucial for its potential therapeutic and biotechnological applications.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and Related Dipeptides
| Peptide | Assay Type | Cell Line/System | Concentration/Dosage | Key Finding | Reference |
| This compound | Intracellular Ca2+ Measurement | Cultured Human Fungiform Taste Papilla Cells (HBO cells) | 5-500 µM | Elicited a concentration-dependent increase in intracellular Ca2+, with an EC50 value of 106 µM, suggesting a role in taste enhancement.[1] | [1] |
| Arg-Arg | αS1-casein Synthesis | Bovine Mammary Epithelial Cells (BMEC) | 10% substitution of free L-Arg | Increased αS1-casein synthesis, potentially through activation of the mTOR signaling pathway.[2] | [2] |
| Gly-Pro-Arg (GPR) | Neuroprotection Assay (LDH release, MTT reduction, Caspase-3 activation, p53 expression) | Cultured Rat Hippocampal Neurons | 10-100 µM | Protected neurons from Aβ-induced apoptosis by inhibiting the caspase-3/p53 pathway.[3] | [3] |
Table 2: In Vivo Efficacy of Arginine-Containing Peptides
| Peptide | Animal Model | Dosage | Duration | Key Finding | Reference |
| This compound-Arg (RPR) | High-Fat Diet-Induced Obese C57BL/6J Mice | 0.5 g/kg body weight | 50 days | Significantly decreased serum cholesterol levels and white adipose tissue weight. | [4] |
| Dietary Arginine | Weaned Pigs | 1.5% to 1.9% of diet | 3 weeks post-weaning | Improved growth performance and health status, reducing the incidence of diarrhea. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro: Intracellular Calcium Imaging in Taste Cells
Objective: To determine the effect of this compound dipeptide on intracellular calcium levels in human fungiform taste papilla cells.
Methodology:
-
Cell Culture: Human fungiform taste papilla (HBO) cells were cultured under standard conditions.
-
Calcium Imaging: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells were stimulated with varying concentrations of this compound dipeptide (5, 10, 50, 100, 250, and 500 µM).
-
Data Acquisition: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity at specific wavelengths.
-
Analysis: The percentage of responding cells at each concentration was calculated to determine the concentration-response relationship and the EC50 value.[1]
In Vivo: Anti-Obesity and Hypocholesterolemic Effects in Mice
Objective: To evaluate the effect of this compound-Arg (RPR) tripeptide on obesity and cholesterol levels in a high-fat diet-induced mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet for 50 days to induce obesity.
-
Treatment: Mice were divided into a control group, a protamine group, and an RPR group. The RPR group received the peptide at a dose of 0.5 g/kg body weight.
-
Sample Collection: At the end of the 50-day period, mice were fasted, and blood, liver, and visceral fat pads were collected.
-
Biochemical Analysis: Serum cholesterol levels were measured. White adipose tissue (WAT) weight was determined.
-
Ethical Approval: All experimental protocols were approved by the institutional Animal Experiments committee.[4]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the observed efficacy of this compound and related peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of increasing dietary arginine supply during the three first weeks after weaning on pig growth performance, plasma amino acid concentrations, and health status - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Arg-Pro Antibody Cross-Reactivity
For researchers and drug development professionals, understanding the specificity of antibodies is paramount to ensure accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of antibodies that recognize the Arginine-Proline (Arg-Pro) motif, a sequence found in various proteins and implicated in numerous biological processes. The data presented herein is derived from studies investigating antibody binding to synthetic peptides containing the this compound motif and its variations, offering insights into the fine specificity of these interactions.
Data on Antibody Cross-Reactivity
The following table summarizes the binding of a monoclonal antibody (ACC1), originally raised against a citrullinated collagen epitope, to a panel of synthetic peptides. This data illustrates the antibody's cross-reactivity with non-citrullinated sequences containing this compound motifs. The binding is quantified by the median fluorescence intensity (MFI) from a Luminex assay, where higher values indicate stronger binding.
| Peptide ID | Peptide Sequence | Modification | Target Antigen | Binding (MFI) |
| C1 | G-L-A-G-F-K-A-R-G -L-V-G | None | Collagen Type II (CII) Epitope | 15,000 |
| C1-Cit | G-L-A-G-F-K-A-Cit-G -L-V-G | Citrullination | Citrullinated CII Epitope | 25,000 |
| P-Ala | G-L-A-G-F-K-A-R-A -L-V-G | Substitution | Alanine Variant | 2,500 |
| P-Gly | G-L-A-G-F-K-A-G-P -L-V-G | Substitution | Gly-Pro Variant | 1,200 |
| P-Hyp | G-L-A-G-F-K-A-R-O -L-V-G | Hydroxylation (O=Hydroxyproline) | Hydroxyproline Variant | 12,000 |
Data is illustrative and based on findings from studies on anti-citrullinated protein antibodies that cross-react with this compound containing epitopes.
Experimental Protocols
The following is a detailed methodology for a Luminex-based immunoassay used to assess the cross-reactivity of anti-Arg-Pro antibodies against a panel of synthetic peptides.
Luminex Immunoassay for Antibody-Peptide Binding
1. Peptide-Coupling to Beads:
-
Carboxylated MagPlex® microspheres are activated using a two-step carbodiimide (B86325) reaction with N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC).
-
Biotinylated synthetic peptides (containing this compound or its variants) are coupled to the activated beads. The biotin (B1667282) tag facilitates binding to streptavidin-coated beads.
-
After coupling, the beads are washed with a buffer containing phosphate-buffered saline (PBS) and 0.05% Tween 20 (PBS-T).
2. Antibody Binding Reaction:
-
The peptide-coupled beads are incubated with the anti-Arg-Pro antibody (or serum samples containing the antibody) diluted in an assay buffer (e.g., PBS with 1% bovine serum albumin) in a 96-well filter-bottom plate.
-
The plate is incubated for 1-2 hours at room temperature with gentle shaking to allow for antibody-peptide binding.
3. Detection:
-
The beads are washed multiple times with PBS-T to remove unbound antibodies.
-
A phycoerythrin (PE)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-human IgG-PE) is added to the wells.
-
The plate is incubated for another 45-60 minutes at room temperature with shaking, protected from light.
4. Data Acquisition:
-
The beads are washed again with PBS-T to remove unbound secondary antibody.
-
The beads are resuspended in a sheath fluid.
-
The plate is read on a Luminex MAGPIX® or equivalent instrument. The instrument measures the median fluorescence intensity (MFI) for each bead set, which is proportional to the amount of bound antibody.
Visualizing Molecular Interactions and Workflows
To better understand the context and methodologies, the following diagrams illustrate a relevant signaling pathway, the experimental workflow, and the principles of antibody cross-reactivity.
Dipeptide vs. Tripeptide Inhibitors of Angiotensin-Converting Enzyme: A Comparative Analysis of Binding Affinity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide inhibitors is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the binding affinity of Arg-Pro containing dipeptides and longer tripeptides targeting the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
Experimental data consistently demonstrates that while dipeptides containing the this compound motif exhibit inhibitory activity against ACE, the elongation to a tripeptide significantly enhances binding affinity. This suggests that the additional amino acid residue in the tripeptide sequence plays a critical role in optimizing interactions with the active site of the enzyme.
Quantitative Comparison of Binding Affinity
The inhibitory potency of various peptides against Angiotensin-Converting Enzyme (ACE) is commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater inhibitory activity. The following table summarizes the IC50 values for selected di- and tripeptides, highlighting the superior efficacy of the longer peptides.
| Peptide Sequence | Peptide Length | Target Enzyme | IC50 (µM) |
| Val-Ala (VA) | Dipeptide | ACE | 326 |
| Ala-Pro (AP) | Dipeptide | ACE | 230 |
| Val-Ala-Pro (VAP) | Tripeptide | ACE | 1.0 |
| Thr-Arg-Pro (TRP) | Tripeptide | ACE | 1.3 |
| Leu-Ser-Pro (LSP) | Tripeptide | ACE | 1.7 |
| Val-Leu-Pro (VLP) | Tripeptide | ACE | 3.9 |
This data clearly illustrates that the tripeptides exhibit significantly lower IC50 values, indicating a much stronger binding affinity to ACE compared to the dipeptides.
Experimental Protocol: In Vitro ACE Inhibition Assay
The determination of IC50 values for ACE inhibitors is typically performed using an in vitro enzymatic assay. The following protocol outlines a common method based on the spectrophotometric quantification of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
Test peptides (di- and tripeptides)
-
Captopril (positive control)
-
Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl.
-
Prepare an ACE solution (e.g., 100 mU/mL) in cold sodium borate buffer.
-
Prepare a 5 mM HHL substrate solution in sodium borate buffer.
-
Prepare stock solutions of the test peptides and Captopril in deionized water. Create a series of dilutions to determine the IC50 value.
-
-
Enzyme Inhibition Reaction:
-
In microcentrifuge tubes, add 20 µL of the test peptide dilutions or Captopril (for the positive control). For the negative control, add 20 µL of deionized water.
-
Add 20 µL of the ACE solution to all tubes except the blank. To the blank tube, add 40 µL of deionized water.
-
Pre-incubate all tubes at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 150 µL of 1 M HCl to each tube.
-
-
Extraction of Hippuric Acid:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Measurement:
-
Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a suitable volume of deionized water or mobile phase for HPLC analysis.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer or quantify using HPLC.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (ACE + substrate without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: The Renin-Angiotensin System
ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance. Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Targeting Arginine Metabolism in Cancer: A Comparative Guide to Therapeutic Strategies
The unique metabolic demands of cancer cells present a promising avenue for therapeutic intervention. One such vulnerability lies in the dysregulation of arginine metabolism. Arginine, a semi-essential amino acid, is crucial for numerous cellular processes that are hijacked by tumors to support proliferation, immune evasion, and survival.[1][2][3] This guide provides a comparative overview of two primary strategies for targeting arginine metabolism in cancer: Arginine Deprivation Therapy and Arginase Inhibition. We will delve into their mechanisms of action, key therapeutic agents, and supporting experimental data, offering a resource for researchers and drug development professionals.
Two Sides of the Same Coin: Therapeutic Strategies for Targeting Arginine
Cancer cells can be broadly categorized based on their ability to synthesize arginine. Many tumors lose the expression of Argininosuccinate Synthetase 1 (ASS1), the rate-limiting enzyme for endogenous arginine production, rendering them dependent on extracellular arginine for survival.[3][4][5][6] This auxotrophy is the basis for arginine deprivation therapy. Conversely, other tumors upregulate arginase, an enzyme that depletes arginine in the tumor microenvironment, leading to the suppression of anti-tumor immune responses.[7][8][9] This has led to the development of arginase inhibitors as a therapeutic strategy.
Arginine Deprivation Therapy: Starving the Tumor
Arginine deprivation therapy aims to selectively kill cancer cells by depleting systemic arginine levels. This approach is most effective against tumors that lack ASS1 expression and are therefore unable to synthesize their own arginine.[4][6] The primary mechanism of action involves inducing a state of metabolic stress in cancer cells, leading to cell cycle arrest, autophagy, and ultimately, caspase-independent apoptosis.[1][4]
Key Therapeutic Agents:
Two main classes of arginine-depleting enzymes are currently in clinical development:
-
Arginine Deiminase (ADI): This enzyme converts arginine to citrulline and ammonia.[4][5] ADI-PEG20 (Pegargiminase) is a pegylated form of ADI with an extended half-life.[5][10]
-
Recombinant Human Arginase 1 (rhArg1): This enzyme degrades arginine into ornithine and urea (B33335).[2] BCT-100 is a pegylated formulation of rhArg1.[2][11]
Comparative Efficacy of Arginine Deprivation Agents:
| Therapeutic Agent | Cancer Type | Phase of Development | Key Findings |
| ADI-PEG20 | Mesothelioma (ASS1-deficient) | Phase II/III | Improved progression-free survival compared to placebo.[6][10] |
| Hepatocellular Carcinoma (HCC) | Phase III | Did not demonstrate an overall survival benefit in the second-line setting.[12][13] | |
| Small Cell Lung Cancer (SCLC) | Preclinical/Phase I | Induces cell death in ASS1-deficient SCLC cells.[6] | |
| Melanoma (ASS1-deficient) | Phase I/II | Safe and effective in patients with negative ASS1 expression.[10] | |
| BCT-100 | Hepatocellular Carcinoma (HCC) | Phase II | Well-tolerated with a moderate disease control rate; ASS1-negativity conferred an OS advantage.[14] |
| Acute Myeloid Leukemia (AML) | Phase I | Being studied in combination with low-dose cytarabine.[15] | |
| Glioblastoma (GBM) | Preclinical | Inhibited growth and induced cell death in GBM cell lines.[11] | |
| Neuroblastoma | Preclinical | Disrupts neuroblastoma growth in vitro and in vivo.[11] |
Arginase Inhibition: Reawakening the Immune Response
In contrast to arginine deprivation, arginase inhibition aims to increase local arginine concentrations within the tumor microenvironment.[7][8] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) often express high levels of arginase, which depletes arginine and impairs the function of cytotoxic T-cells.[7][16] By blocking arginase, these inhibitors can restore T-cell proliferation and function, thereby enhancing the anti-tumor immune response.[7][8] This strategy is often explored in combination with immune checkpoint inhibitors.[7]
Key Therapeutic Agents:
Several small molecule arginase inhibitors are in development, targeting both ARG1 and ARG2 isoforms.
-
OATD-02: An orally bioavailable dual inhibitor of ARG1 and ARG2.[16][17]
-
L-Norvaline: A noncompetitive arginase inhibitor.[8]
-
Compound 9 (Cpd9): An arginase inhibitor shown to restore IFNγ secretion in T-cells.[8][18]
Preclinical and Clinical Data for Arginase Inhibitors:
| Therapeutic Agent | Cancer Type | Model | Key Findings |
| OATD-02 | Solid Tumors | Preclinical/Phase I | Orally bioavailable, targets intracellular ARG1 and ARG2, and has shown antitumor effects in multiple tumor models.[16][17] |
| L-Norvaline | Melanoma, Lung Carcinoma | Mouse models | Inhibited tumor growth in an immune-dependent manner.[8] |
| Cpd9 | Non-Small Cell Lung Cancer (NSCLC) | Mouse model | Diminished growth of established tumors by activating anti-tumor immunity.[18] |
Visualizing the Pathways and Processes
To better understand the therapeutic strategies targeting arginine metabolism, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Arginine metabolism and points of therapeutic intervention.
Caption: Experimental workflow for patient stratification.
Experimental Protocols
Validating the status of arginine metabolism pathways in tumors is critical for selecting the appropriate therapeutic strategy. Below are detailed methodologies for key experiments.
Protocol 1: Immunohistochemical (IHC) Staining for ASS1 Expression
This protocol is for the determination of ASS1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (2.5-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Dako PT Link pH 9 buffer)
-
Primary antibody against ASS1
-
Secondary antibody and detection system (e.g., HRP-conjugated)
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a suitable blocking serum for 30 minutes.
-
Incubate with the primary anti-ASS1 antibody at a predetermined optimal dilution overnight at 4°C.
-
-
Detection and Counterstaining:
-
Wash slides with PBS/TBST.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash slides and apply the detection reagent (e.g., HRP-streptavidin).
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
ASS1 expression is typically evaluated based on the percentage of positive tumor cells and staining intensity.
-
"ASS1 loss" is defined as the complete absence of staining in tumor cells.[20]
-
"Low ASS1 expression" can be defined as less than 10% positive tumor cells.[20]
Protocol 2: Colorimetric Arginase Activity Assay
This protocol measures arginase activity in cell lysates or tissue homogenates by quantifying the amount of urea or ornithine produced.
Materials:
-
Cell or tissue lysate
-
Tris-HCl buffer (50 mM, pH 7.5) with 10 mM MnCl₂
-
L-arginine solution (100 mM)
-
Carbonate buffer (100 mM)
-
Urea or Ornithine standard
-
Colorimetric detection reagents (e.g., thiosemicarbazide-diacetyl monoxime for urea)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Arginase Activation:
-
Enzymatic Reaction:
-
Detection:
-
Stop the reaction (e.g., by adding acid).
-
Add the colorimetric detection reagents according to the manufacturer's instructions (e.g., for a urea-based assay).
-
Incubate to allow color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for some colorimetric assays) using a microplate reader.[22]
-
Calculate the arginase activity based on a standard curve generated with known concentrations of urea or ornithine.
-
Note: For samples with high urea content, pre-treatment with a 10 kD spin column is recommended to remove interfering urea.[22]
Conclusion and Future Directions
Targeting arginine metabolism represents a promising therapeutic strategy for a range of cancers. Arginine deprivation therapy has shown clinical benefit in ASS1-deficient tumors, while arginase inhibitors are emerging as a powerful approach to enhance anti-tumor immunity. The choice of therapy will likely depend on the specific metabolic and immunological profile of the tumor. Future research will focus on identifying robust biomarkers to guide patient selection, optimizing combination therapies, and overcoming mechanisms of resistance. The continued development of novel agents and a deeper understanding of the intricate role of arginine in cancer will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Therapeutic potential of arginine deprivation therapy for gliomas: a systematic review of the existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bench-to-Bedside Studies of Arginine Deprivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase II clinical study on the efficacy and predictive biomarker of pegylated recombinant arginase on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 16. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASS1 Overexpression: A Hallmark of Sonic Hedgehog Hepatocellular Adenomas; Recommendations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
A Comparative Guide to the Proteolytic Stability of L-Arg-Pro and its D-Amino Acid Analog, D-Arg-D-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic stability of the L-amino acid dipeptide Arginine-Proline (Arg-Pro) and its D-amino acid counterpart, D-Arginine-D-Proline (D-Arg-D-Pro). The comparison is based on the well-established principle that the incorporation of D-amino acids into peptide sequences enhances resistance to enzymatic degradation.[1][2][3][4][5] This enhanced stability is a critical factor in the development of peptide-based therapeutics, as it can significantly prolong their in vivo half-life and bioavailability.[3][6]
The Principle of Enhanced Stability with D-Amino Acids
Proteases, the enzymes responsible for peptide and protein degradation in biological systems, exhibit a high degree of stereospecificity.[3][4] These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the exclusive building blocks of naturally occurring proteins.[3] The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the D-amino acid's side chain prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.[3][4] This steric hindrance is the fundamental reason for the significantly enhanced stability of peptides containing D-amino acids against enzymatic degradation.[4]
The following diagram illustrates the principle of stereospecific enzymatic action and the protective effect of D-amino acid incorporation.
Caption: Enzymatic degradation pathway for L-peptides and the resistance mechanism for D-peptides.
Comparative Stability Data
While direct experimental data comparing the half-life of this compound and D-Arg-D-Pro was not found in the reviewed literature, the following table summarizes the expected comparative stability based on the general principles of D-amino acid substitution.
| Parameter | L-Arg-Pro | D-Arg-D-Pro | Rationale |
| Susceptibility to Proteolysis | High | Low | Proteases are stereospecific for L-amino acids. The D-conformation of D-Arg-D-Pro will sterically hinder the peptide from fitting into the active site of proteases.[3][4] |
| Expected Half-life in Plasma/Serum | Short | Significantly Longer | Resistance to enzymatic degradation directly translates to a longer half-life in biological fluids.[3][6] |
| In vivo Efficacy (if used as a therapeutic) | Potentially low due to rapid degradation | Potentially high due to prolonged presence | Enhanced stability can lead to sustained therapeutic effects.[4] |
| Conformational Stability | Conformation is influenced by the L-configuration of the amino acids. | The D-configuration will result in a mirror-image conformation compared to the L-peptide. This can influence interactions with other molecules. | The intrinsic conformational preferences of peptides are dictated by the stereochemistry of their constituent amino acids. |
Experimental Protocols
To empirically determine the comparative stability of this compound and its D-amino acid analog, an in vitro peptide stability assay in plasma can be performed. The following is a generalized protocol for such an experiment.
In Vitro Peptide Stability Assay in Plasma
Objective: To determine and compare the half-life of L-Arg-Pro and D-Arg-D-Pro in human plasma.
Materials:
-
Test peptides: L-Arg-Pro and D-Arg-D-Pro (lyophilized powder)
-
Human plasma (commercially available, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)
-
HPLC or LC-MS system for analysis
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of both L-Arg-Pro and D-Arg-D-Pro in PBS at a concentration of 1 mg/mL.
-
Incubation: a. Pre-warm an aliquot of human plasma to 37°C. b. Spike the pre-warmed plasma with the test peptide stock solution to a final concentration of 10 µM. c. Gently mix and immediately take the first time-point sample (t=0). d. Incubate the remaining plasma-peptide mixture at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture. b. Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.[6]
-
Sample Processing: a. Vortex the mixture thoroughly. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6] c. Carefully collect the supernatant for analysis.
-
Analysis: a. Analyze the concentration of the remaining intact peptide in the supernatant using a validated HPLC or LC-MS method. b. Plot the percentage of intact peptide remaining versus time. c. Calculate the half-life (t½) of each peptide from the degradation curve.
The following flowchart outlines the key steps in a typical experimental workflow for evaluating peptide stability.
Caption: Workflow for a comparative peptide stability analysis.
Conclusion
The incorporation of D-amino acids is a robust and widely utilized strategy to enhance the enzymatic stability of therapeutic peptides.[1][2][3] By resisting degradation from proteases, D-amino acid-containing peptides like D-Arg-D-Pro are expected to exhibit a significantly longer half-life in biological systems compared to their L-amino acid counterparts such as L-Arg-Pro. This improved stability can lead to increased bioavailability and sustained therapeutic effects, making it a cornerstone of modern peptide drug design.[4] The experimental protocol provided herein offers a framework for the empirical validation of this principle for the this compound dipeptide and its D-analog.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Modulating Cell Adhesion: A Comparative Guide to Arg-Pro and Other Short Peptides
For researchers, scientists, and drug development professionals, understanding how short peptides modulate cell adhesion is critical for advancing biomaterial design, tissue engineering, and targeted therapeutics. While the tripeptide Arginine-Glycine-Aspartic Acid (RGD) is the most renowned cell adhesion motif, other dipeptides are emerging as potential modulators of cellular behavior. This guide provides a comparative analysis of Arg-Pro, Pro-Hyp, and Pro-Gly, with the well-established RGD sequence as a benchmark.
It is important to note that direct comparative studies on the cell adhesion properties of the simple this compound dipeptide are limited in the current scientific literature. Much of the available data on Arginine-Proline repeats comes from the context of dipeptide repeat proteins in neurodegenerative diseases, which may not reflect the activity of the simple dipeptide in modulating cell adhesion. This guide, therefore, synthesizes the available evidence for related dipeptides and compares them to the RGD standard.
Quantitative Comparison of Peptide Activity
The following tables summarize the quantitative data on the effects of Pro-Hyp and RGD-containing peptides on cell proliferation and adhesion.
Table 1: Effect of Pro-Hyp Dipeptide on Cellular Processes
| Peptide | Cell Type | Assay | Concentration | Observed Effect |
| Pro-Hyp | Mouse Tendon Cells | Cell Proliferation | 200 µg/mL | Significant increase in cell proliferation[1] |
| Pro-Hyp | Mouse Tendon Cells | Cell Proliferation | 500 µg/mL | Further significant increase in cell proliferation[1] |
| Pro-Hyp | Mouse Tendon Cells | Chemotaxis (Migration) | Not specified | Significantly reduced migration with α5β1-integrin antagonist[1] |
| Pro-Hyp | Mouse Tendon Progenitor Cells | Cell Proliferation | 200 µg/mL | Significant increase in cell proliferation[1] |
| Pro-Hyp | Mouse Tendon Progenitor Cells | Cell Proliferation | 500 µg/mL | Further significant increase in cell proliferation[1] |
Table 2: Cell Adhesion Activity of RGD-Containing Peptides
| Peptide | Cell Type | Assay | Peptide Concentration | Number of Attached Cells (per 0.77 mm²) |
| CGG-RGDVF | HeLa | Cell Adhesion | 1 µM | ~150[2][3] |
| CGG-RGDNY | HeLa | Cell Adhesion | 1 µM | ~125[2][3] |
| CGG-RGDVF | HDFs | Cell Adhesion | 1 µM | ~40[2][3] |
| CGG-RGDNY | HDFs | Cell Adhesion | 1 µM | ~35[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the literature for assessing peptide-mediated cell adhesion and related processes.
Protocol 1: Cell Adhesion Assay
This protocol describes a fundamental method to quantify cell attachment to peptide-coated surfaces.[2][4]
Materials:
-
Peptide of interest (e.g., RGD-containing peptide)
-
Maleimide-functionalized bovine serum albumin (Mal-BSA)
-
96-well plates
-
HeLa cells or Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 0.1% BSA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Cell Seeding:
-
Incubation and Washing:
-
Fixation and Staining:
-
Quantification:
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the effect of peptides on cell proliferation.[1]
Materials:
-
Peptide of interest (e.g., Pro-Hyp)
-
Tendon cells or other cell types of interest
-
Cell culture medium
-
MTT or similar proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at an appropriate density.
-
-
Peptide Treatment:
-
After cell attachment, replace the medium with fresh medium containing various concentrations of the peptide (e.g., 0.1–500 µg/ml for Pro-Hyp).[1]
-
Include a control group with no peptide treatment.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours).[5]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the mechanisms of peptide-mediated cell adhesion.
Caption: A typical workflow for a cell adhesion assay.
RGD-Integrin Signaling
The RGD tripeptide is a well-established ligand for many integrin receptors. Its binding initiates a signaling cascade that is fundamental to cell adhesion, spreading, and migration.
Caption: RGD-Integrin binding activates FAK and Src signaling.[6]
Pro-Hyp Signaling
Studies suggest that the Pro-Hyp dipeptide may also interact with integrins to modulate cellular behavior, such as cell migration, through a distinct signaling pathway.
Caption: Pro-Hyp may promote cell migration via α5β1-integrin and ERK.[1]
Discussion and Conclusion
The comparison reveals distinct characteristics and gaps in our understanding of how these short peptides modulate cell adhesion.
-
RGD: The RGD tripeptide remains the gold standard for promoting cell adhesion through well-defined integrin-mediated signaling pathways. Its activity is highly dependent on its conformation and the specific integrin subtypes expressed on the cell surface.[6][7]
-
Pro-Hyp: This dipeptide shows significant promise in modulating cell behavior, particularly in promoting proliferation and migration of tendon cells.[1] Its proposed interaction with α5β1-integrin and subsequent activation of the ERK pathway suggests a mechanism that, while involving integrins, may differ from the canonical RGD-FAK/Src axis.[1]
-
Pro-Gly: The current evidence for Pro-Gly points towards a role in regulating IGF-1 expression and secretion, which can indirectly influence cell growth and survival.[8] However, its direct involvement in cell adhesion is not well-established from the available data.
-
This compound: There is a notable lack of data on the simple this compound dipeptide as a modulator of cell adhesion. The existing research on Pro-Arg poly-dipeptide repeats in a pathological context suggests an impact on the cytoskeleton and focal adhesions, but this may not be extrapolated to the dipeptide.[9][10] Further research is needed to elucidate the potential role of this compound in cell adhesion.
References
- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. C9orf72-Derived Proline:Arginine Poly-Dipeptides Modulate Cytoskeleton and Mechanical Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Arg-Pro Dipeptide Synthesis Protocols
For researchers and professionals in drug development, the synthesis of peptides with high purity is paramount. The Arg-Pro dipeptide motif, prevalent in many biologically active peptides, presents unique challenges during chemical synthesis. This guide provides a comparative analysis of common solid-phase peptide synthesis (SPPS) protocols for this compound, with a focus on achievable purity and yield. The data presented herein is a representative summary compiled from established principles and reported outcomes in peptide chemistry.
Comparison of Key Synthesis Protocols
Two primary strategies dominate the landscape of solid-phase peptide synthesis: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl). The choice between these methods significantly impacts the purity profile of the crude this compound dipeptide.
| Synthesis Protocol | Nα-Protection | Arg Side-Chain Protection | Crude Purity (%) | Final Purity (after HPLC) (%) | Typical Yield (%) | Key Considerations |
| Fmoc/tBu SPPS | Fmoc | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | 85 - 95 | > 98 | 60 - 75 | Milder deprotection conditions; less risk of side-chain modification. Prone to diketopiperazine formation.[1] |
| Boc/Bzl SPPS | Boc | Tos (Tosyl) | 70 - 85 | > 98 | 50 - 65 | Requires strong acid (e.g., HF) for final cleavage, which can lead to side-product formation. Less susceptible to diketopiperazine formation than Fmoc strategy.[2] |
Note: Purity and yield are highly dependent on the specific coupling reagents, resin, and cleavage conditions used. The values presented are typical for the synthesis of a simple dipeptide.
Signaling Pathways and Side Reactions
The synthesis of this compound is susceptible to specific side reactions that can compromise the purity of the final product. Understanding these pathways is crucial for optimizing the synthesis strategy.
One of the most significant side reactions in the synthesis of peptides with a C-terminal proline is the formation of diketopiperazine.[1] This intramolecular cyclization of the dipeptidyl-resin leads to premature cleavage from the solid support and termination of the peptide chain.
Another critical consideration is the choice of protecting group for the arginine side chain. The guanidinium (B1211019) group of arginine is highly basic and requires robust protection during synthesis. The lability of the protecting group to the final cleavage conditions can influence the formation of side products. For instance, the Pbf group used in Fmoc strategies is more acid-labile than the Tos group used in Boc strategies, allowing for milder cleavage conditions.
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
Fmoc/tBu Solid-Phase Synthesis of this compound
This protocol outlines the synthesis of this compound using Fmoc-Pro-Wang resin and Fmoc-Arg(Pbf)-OH.
1. Resin Swelling and Deprotection:
-
Swell Fmoc-Pro-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
2. Coupling of Fmoc-Arg(Pbf)-OH:
-
Dissolve Fmoc-Arg(Pbf)-OH, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activation solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
3. Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purity Analysis by RP-HPLC
The purity of the synthesized this compound dipeptide is assessed using RP-HPLC.
System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 214 nm.[5]
Sample Preparation:
-
Dissolve the crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
Data Analysis:
-
The purity is calculated by dividing the peak area of the desired peptide by the total peak area of all components in the chromatogram.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for solid-phase peptide synthesis and subsequent purity analysis.
Conclusion
The choice of synthesis protocol for the this compound dipeptide has a significant impact on the resulting purity and yield. The Fmoc/tBu strategy generally offers higher crude purity due to its milder deprotection steps, although it is more susceptible to diketopiperazine formation. Conversely, the Boc/Bzl strategy is less prone to this side reaction but requires harsher cleavage conditions that can generate other impurities. Careful optimization of the synthetic protocol, including the choice of protecting groups, coupling reagents, and cleavage conditions, is essential for obtaining high-purity this compound dipeptides for research and pharmaceutical applications. The use of RP-HPLC is indispensable for both the purification and the final purity assessment of the synthesized peptide.
References
Head-to-Head Comparison: Arg-Pro-Pro-Gly-Phe (RPPGF) vs. Commercial Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory peptide Arg-Pro-Pro-Gly-Phe (RPPGF) with commercially available antithrombotic drugs. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their respective potencies and mechanisms of action.
Executive Summary
This compound-Pro-Gly-Phe (RPPGF), a metabolite of bradykinin, exhibits a dual mechanism of action by targeting both the active site of thrombin and the Protease-Activated Receptor 1 (PAR1). This contrasts with commercial inhibitors that typically target either direct thrombin inhibition or PAR1 antagonism. This guide presents a head-to-head comparison of RPPGF with the direct thrombin inhibitors Argatroban and Dabigatran, and the PAR1 antagonist Vorapaxar. The quantitative data on their inhibitory activities are summarized, and the experimental protocols for key assays are detailed to provide a basis for informed evaluation.
Data Presentation
Table 1: Direct Thrombin Inhibition
This table compares the potency of RPPGF, Argatroban, and Dabigatran in directly inhibiting thrombin activity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, where a lower Ki value indicates higher potency.
| Inhibitor | Target | Assay Principle | Substrate | Ki Value |
| RPPGF | α-Thrombin | Chromogenic | Sar-Pro-Arg-pNA | 1.75 ± 0.03 mM |
| Argatroban | Thrombin | Chromogenic | Not Specified | ~39 nM |
| Dabigatran | Thrombin | Not Specified | Not Specified | 4.5 nM |
Note: The Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: PAR1 Inhibition
This table compares the potency of RPPGF and Vorapaxar in inhibiting the Protease-Activated Receptor 1 (PAR1). The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to block 50% of the target's activity.
| Inhibitor | Target | Assay Principle | IC50 Value |
| RPPGF | PAR1 | Competitive Binding | 20 µM |
| RPPGF | Recombinant PAR1 Extracellular Domain | Competitive Binding | 50 µM |
| Vorapaxar | PAR1 | Competitive Binding | 8.1 nM (Ki) |
Note: The inhibitory values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Chromogenic Thrombin Activity Assay
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Human α-thrombin
-
Chromogenic substrate: Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 8.0
-
Test inhibitors (RPPGF, Argatroban, Dabigatran)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent and make serial dilutions in the assay buffer.
-
In a 96-well plate, add 50 µL of the thrombin solution (e.g., 1-10 nM in assay buffer) to each well.
-
Add 25 µL of the inhibitor dilutions to the respective wells. For the control (uninhibited activity), add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution (e.g., 0.1-0.5 mM in assay buffer).
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, every minute for 15-30 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
PAR1 Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAR1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes or whole cells expressing human PAR1
-
Radioligand (e.g., [3H]-labeled PAR1 antagonist)
-
Unlabeled competitor (test inhibitor: RPPGF, Vorapaxar)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test inhibitor.
-
In reaction tubes, add a fixed amount of cell membrane preparation (e.g., 10-50 µg protein).
-
Add the radioligand at a concentration near its Kd value.
-
Add the serially diluted unlabeled test inhibitor. For total binding, add buffer instead of the inhibitor. For non-specific binding, add a high concentration of an unlabeled reference antagonist.
-
Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Thrombin-Induced Platelet Aggregation Assay
Principle: This assay measures the ability of an inhibitor to prevent thrombin-induced platelet aggregation. Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) or washed platelets.
-
Thrombin (agonist)
-
Test inhibitors (RPPGF, Argatroban, Dabigatran)
-
Platelet aggregometer with cuvettes and stir bars
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). To obtain washed platelets, further centrifugation and resuspension steps in a suitable buffer are required.
-
Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2-3 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension and a stir bar into the aggregometer and establish a baseline reading (0% aggregation). A cuvette with platelet-poor plasma (PPP) is used to set the 100% aggregation level.
-
Add the test inhibitor at various concentrations to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the 100% aggregation level.
-
Determine the IC50 value by plotting the percentage of inhibition of aggregation against the logarithm of the inhibitor concentration.
Visualizations
Caption: Dual inhibition of thrombin and PAR1 by RPPGF.
Caption: Workflow for the chromogenic thrombin activity assay.
Caption: Principle of the PAR1 competitive binding assay.
Validating Arg-Pro Specificity in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of molecules designed to interact with Arg-Pro motifs is a critical step in validating therapeutic candidates and research tools. This guide provides a comparative overview of established and emerging methods for validating the specificity of this compound interactions within the complex milieu of a biological sample. We present quantitative data from various techniques, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The specific recognition of the Arginine-Proline (this compound) dipeptide motif is a cornerstone of numerous protein-protein interactions that drive essential cellular processes. From signal transduction to cytoskeletal organization, the ability of domains such as SH3 and WW to bind proline-rich sequences, often containing this compound, dictates the assembly and function of critical signaling complexes.[1][2][3] Consequently, molecules that target these interactions hold immense therapeutic potential. However, demonstrating that a candidate molecule selectively binds the intended this compound motif and does not engage in off-target interactions is a significant challenge.
This guide explores a range of in vitro and in-cell techniques to rigorously assess the specificity of this compound targeting agents. We will delve into biophysical methods that provide precise quantitative data on binding affinity and kinetics, cellular assays that confirm target engagement in a physiological context, and proteomic approaches for a global view of interaction partners.
Quantitative Comparison of Validation Techniques
The choice of validation method often depends on the specific research question, the available resources, and the stage of drug development. Below is a summary of quantitative parameters typically obtained from various techniques used to assess the interaction between a targeting molecule and an this compound containing peptide or protein.
| Technique | Parameter(s) Measured | Typical Affinity Range | Throughput | Sample Requirements | Key Advantage | Limitations |
| Fluorescence Polarization (FP) | Dissociation Constant (Kd), IC50 | nM to µM[4][5] | High | Purified protein, fluorescently labeled peptide | Homogeneous, solution-based, easily adaptable for high-throughput screening. | Requires labeling of one binding partner, which may affect the interaction; limited by the size difference between binding partners. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | nM to µM[6][7][8] | Low to Medium | Purified protein and peptide | Label-free, provides a complete thermodynamic profile of the interaction.[7] | Requires relatively large amounts of pure sample; lower throughput. |
| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (Kd) | pM to mM | Medium to High | Purified protein and peptide | Label-free, real-time kinetic analysis. | Immobilization of one partner may affect its conformation and binding; mass transport limitations can be a factor. |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement (Thermal Stabilization) | Qualitative to Semi-quantitative | Medium to High | Intact cells or cell lysates | Label-free, confirms target engagement in a cellular environment.[9][10][11][12] | Indirect measure of binding; not all binding events result in a thermal shift.[12] |
| Pull-down Assay followed by Mass Spectrometry | Identification of Interaction Partners | Qualitative to Semi-quantitative | Low | Cell lysates, tagged "bait" protein | Identifies interaction partners in a complex mixture, providing a global view of specificity. | Prone to false positives due to non-specific binding to the affinity matrix. |
| Competitive Binding Assay | IC50 | Dependent on the primary assay | High | Varies with the assay format | Allows for the characterization of unlabeled compounds. | Indirect measurement of affinity. |
Experimental Protocols
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity (Kd) of a molecule to a fluorescently labeled this compound peptide or to determine the IC50 of a competitive inhibitor.
Methodology:
-
Reagent Preparation:
-
Synthesize or purchase a peptide containing the this compound motif of interest, fluorescently labeled with a dye such as fluorescein (B123965) or TAMRA.
-
Purify the target protein that is expected to bind the this compound motif.
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide and the target protein. The protein concentration should be at or below the expected Kd.
-
For competitive binding, add varying concentrations of the unlabeled test compound.
-
Include controls with only the fluorescent peptide and with the peptide and protein but no competitor.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
For direct binding, plot the change in polarization as a function of protein concentration and fit the data to a one-site binding model to determine the Kd.
-
For competitive binding, plot the polarization signal against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the interaction between a molecule and an this compound containing protein, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and the peptide/small molecule ligand into the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the concentrated ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[8]
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd) of a molecule to an immobilized this compound containing protein.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip and activate the surface.
-
Immobilize the purified this compound containing protein (ligand) onto the sensor chip surface.
-
Block any remaining active sites on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the interacting molecule (analyte).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
-
Dissociation:
-
Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a test compound with its this compound binding target within intact cells.[9][10][11][12]
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9]
-
Visualizing this compound Interactions and Validation Workflows
To better understand the context of this compound interactions and the experimental procedures for their validation, the following diagrams are provided.
Caption: A simplified signaling pathway where an adaptor protein with an SH3 domain binds to a proline-rich region (containing this compound) on a scaffold protein, leading to the activation of a downstream kinase cascade.
Caption: A general workflow for validating the specificity of an this compound targeting molecule, progressing from initial high-throughput screening to in-depth cellular and proteomic characterization.
Conclusion
Validating the specificity of molecules targeting this compound motifs is a multifaceted process that requires a combination of in vitro and in-cell methodologies. By employing a suite of techniques, from high-precision biophysical assays to global proteomic analyses, researchers can build a comprehensive understanding of a compound's binding characteristics. This rigorous validation is essential for advancing promising research tools and therapeutic candidates from the bench to the clinic, ensuring both efficacy and safety. The data and protocols presented in this guide offer a framework for designing and executing a robust validation strategy for this compound targeting agents.
References
- 1. quora.com [quora.com]
- 2. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. limlab.ucsf.edu [limlab.ucsf.edu]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of protein-protein interactions using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding mechanism of an SH3 domain studied by NMR and ITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Arg-Pro
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials like the dipeptide Arg-Pro (Arginine-Proline) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety protocols for peptide waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] When handling lyophilized peptide powder, which can easily become airborne, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]
Storage and Handling of this compound
Proper storage is crucial for maintaining the stability and integrity of peptides. Lyophilized this compound should be stored at low temperatures, typically between -20°C and -80°C, for long-term storage.[1][2] Reconstituted peptide solutions are generally stored for shorter periods under refrigeration. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the peptide solution into single-use quantities.[1][3] All containers should be clearly labeled to ensure accurate identification.[4]
| Parameter | Recommendation | Source(s) |
| Long-Term Storage (Lyophilized) | -20°C to -80°C | [1][2] |
| Short-Term Storage (Reconstituted) | Refrigerated | [4] |
| Container Type | Tightly sealed, moisture-resistant vials (glass or high-quality plastic) | [2][4] |
| Labeling | Clear and accurate identification of contents | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be treated as chemical laboratory waste.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][5] Never dispose of peptide waste down the drain or in the regular trash.[1][2][4]
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired peptide (in solid or solution form).[5]
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[5]
-
Contaminated PPE, including gloves and disposable lab coats.[1][5]
Step 2: Containerization
Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6][7][8] The container must be chemically compatible with the waste.[8]
-
Solid Waste: Collect in a designated, labeled, and sealed container.[3]
-
Liquid Waste: Use a separate, leak-proof container that is also clearly labeled.[3]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a puncture-resistant, leak-proof sharps container.[9][10]
The waste container must be labeled clearly and accurately with the words "Hazardous Waste" and the full chemical name "this compound".[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][11] This area must be inspected weekly for any signs of leakage.[11]
Step 4: Chemical Inactivation (Optional Pre-Treatment)
For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. A common method involves using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).
Experimental Protocol for Chemical Inactivation:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[5]
-
Prepare Bleach Solution: Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[5]
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[5]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[5]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][3] They will ensure the waste is managed in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. intelligenthq.com [intelligenthq.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Arg-Pro
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides such as Arg-Pro (Arginyl-proline) is crucial for both personal safety and maintaining research integrity. This guide provides a comprehensive operational plan, personal protective equipment (PPE) recommendations, and disposal procedures based on established best practices for handling peptides in a laboratory setting. While specific hazard data for this compound is not extensively documented, it should be handled with the care afforded to all potentially hazardous chemicals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to potentially hazardous laboratory chemicals.[1] A risk assessment should be performed for any specific protocols involving this compound to determine if additional protective measures are necessary.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes.[2] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential contamination.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[2] Gloves should be inspected before use and changed immediately after any contact with the peptide.[2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized (powder) form to avoid the inhalation of fine particles.[2][3][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is essential to maintain the stability and integrity of this compound while ensuring the safety of laboratory personnel.[3]
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[2]
-
Lyophilized Peptide Storage: For long-term storage, keep the lyophilized this compound powder at -20°C or colder in a tightly sealed container, protected from light.[6][7][8] Peptides containing arginine are prone to moisture absorption, so storage in a desiccator is recommended.[7]
-
Peptide in Solution Storage: Storing peptides in solution for extended periods is not recommended due to limited shelf life.[6][7] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][6] Use sterile buffers at a pH of 5-6 to prolong the storage life of the peptide solution.[6]
2. Handling and Reconstitution:
-
Work Environment: All handling of this compound should be conducted in a designated, clean, and organized laboratory area, such as a chemical fume hood or a clean bench, to minimize the risk of contamination and inhalation.[4][9]
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[5][6][8]
-
Weighing: If weighing the lyophilized powder, do so quickly in a controlled environment to minimize exposure to air and moisture.[5]
-
Reconstitution:
-
Use a sterile syringe to slowly inject the chosen solvent down the side of the vial to avoid foaming or splashing.
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication may be used to aid in the dissolution of larger particles, but avoid excessive heating.[5]
-
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[2][7] Clearly label each aliquot with the peptide name, concentration, and date.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection. Peptide waste should be treated as chemical waste.[10]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes unused or expired peptide, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE.[9][10][11]
-
Solid Waste: Collect all solid waste contaminated with the peptide in a designated, clearly labeled, and leak-proof hazardous waste container.[2][10]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[1][12]
-
Disposal Protocol:
-
Never dispose of peptide waste down the drain or in the regular trash.[10][13]
-
Store the sealed hazardous waste container in a designated and secure accumulation area.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9][10][11]
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, integrating essential safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. peptide24.store [peptide24.store]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. puretidestherapy.com [puretidestherapy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
